molecular formula C46H77NO17 B014870 Tylosin CAS No. 8026-48-0

Tylosin

カタログ番号: B014870
CAS番号: 8026-48-0
分子量: 916.1 g/mol
InChIキー: WBPYTXDJUQJLPQ-VMXQISHHSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Tylosin is a broad-spectrum, macrolide antibiotic produced as a natural fermentation product of the bacterium Streptomyces fradiae . It is a complex molecule consisting of four major components (this compound A, B, C, and D), with this compound A being the predominant and most active factor . This product is provided as a high-purity chemical standard for laboratory use. Main Applications & Research Value: • Veterinary Pharmaceutical Research: this compound is extensively used in veterinary medicine, making it a key compound for studying the treatment of bacterial infections in livestock, poultry, and aquaculture . Research focuses on its efficacy against pathogens like Mycoplasma , Staphylococcus , Streptococcus , and Campylobacter . • Antimicrobial Resistance (AMR) Studies: As a widely used in-feed antibiotic, this compound is a critical subject in AMR research. Studies investigate its role in selecting for macrolide-resistant bacteria, such as enterococci, and the potential for cross-resistance to other critically important antimicrobials in human medicine . • Environmental Science: this compound is investigated for its environmental fate and impact, as it is not fully metabolized by animals and can enter the environment through manure, where it is moderately persistent . Mechanism of Action: Like other macrolides, this compound exerts a bacteriostatic effect by inhibiting bacterial protein synthesis. It binds reversibly to the 50S subunit of the bacterial ribosome, thereby blocking the translocation of aminoacyl-tRNA and preventing peptide chain elongation . Note: This product is intended for research applications only and is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

特性

IUPAC Name

2-[(4R,5S,6S,7R,9R,11E,13E,15R,16R)-6-[(2R,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde
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InChI

InChI=1S/C46H77NO17/c1-13-33-30(22-58-45-42(57-12)41(56-11)37(52)26(5)60-45)18-23(2)14-15-31(49)24(3)19-29(16-17-48)39(25(4)32(50)20-34(51)62-33)64-44-38(53)36(47(9)10)40(27(6)61-44)63-35-21-46(8,55)43(54)28(7)59-35/h14-15,17-18,24-30,32-33,35-45,50,52-55H,13,16,19-22H2,1-12H3/b15-14+,23-18+/t24-,25+,26-,27-,28+,29+,30-,32-,33-,35+,36-,37-,38-,39-,40-,41-,42-,43+,44+,45-,46-/m1/s1
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InChI Key

WBPYTXDJUQJLPQ-VMXQISHHSA-N
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Canonical SMILES

CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)C)COC4C(C(C(C(O4)C)O)OC)OC
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Isomeric SMILES

CC[C@@H]1[C@H](/C=C(/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)O)N(C)C)O)CC=O)C)\C)CO[C@H]4[C@@H]([C@@H]([C@@H]([C@H](O4)C)O)OC)OC
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Molecular Formula

C46H77NO17
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Related CAS

11032-12-5 (hydrochloride)
Record name Tylosin [USP:INN:BAN]
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DSSTOX Substance ID

DTXSID3043996
Record name Tylosin
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Molecular Weight

916.1 g/mol
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Physical Description

Solid; [Merck Index] White to buff-colored powder with a mild musty odor; [USP MSDS]
Record name Tylosin
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Solubility

In water, 5 mg/mL at 25 °C, Freely soluble in methanol. Soluble in lower alcohols, esters and ketones, chloroform, dilute mineral acids, amyl acetate, chlorinated hydrocarbons, benzene, and ether.
Record name TYLOSIN
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Color/Form

Crystals from water

CAS No.

1401-69-0, 1405-54-5
Record name Tylosin
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Melting Point

128-132 °C
Record name TYLOSIN
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Foundational & Exploratory

Tylosin's Precision Strike: A Technical Guide to its Mechanism of Action on the 50S Ribosomal Subunit

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tylosin (B1662201), a 16-membered macrolide antibiotic, is a potent inhibitor of bacterial protein synthesis.[1][2] Its bacteriostatic effect is achieved by specifically targeting the 50S subunit of the bacterial ribosome, a critical component of the cellular machinery responsible for translating messenger RNA (mRNA) into protein.[1][3] This in-depth technical guide elucidates the core mechanism of this compound's action, detailing its binding site, the molecular interactions that govern its inhibitory activity, and its interference with the nascent polypeptide exit tunnel (NPET). The guide also provides an overview of key experimental methodologies used to investigate these interactions and presents quantitative data to support the described mechanisms.

Core Mechanism of Action: A Multi-faceted Inhibition

This compound's primary mechanism of action is the inhibition of protein synthesis by binding to the 50S ribosomal subunit.[1] This interaction physically obstructs the path of the elongating polypeptide chain, leading to a premature termination of translation. The binding of this compound is a dynamic, two-step process, beginning with an initial low-affinity interaction at the entrance of the NPET, followed by a slower conformational change that pushes the drug deeper into the tunnel to a high-affinity binding site.

The Binding Pocket: A Precise Fit within the Nascent Peptide Exit Tunnel

This compound binds within a hydrophobic crevice of the nascent polypeptide exit tunnel (NPET) on the 50S ribosomal subunit. This tunnel serves as the path for newly synthesized polypeptide chains to exit the ribosome. This compound's binding site is strategically located near the peptidyl transferase center (PTC), the catalytic core of the ribosome responsible for peptide bond formation.

Key nucleotides of the 23S rRNA, a major component of the 50S subunit, are crucial for this compound's interaction. Specifically, nucleotides G748 and A2058 (E. coli numbering) are pivotal for its binding and inhibitory action. The mycinose (B1239270) sugar moiety of this compound interacts with the loop of helix 35 in domain II of the 23S rRNA, contributing to its rapid shift to the high-affinity binding site.

The following diagram illustrates the binding of this compound within the 50S ribosomal subunit's nascent peptide exit tunnel.

This compound Binding Site on the 50S Ribosomal Subunit cluster_ribosome 50S Ribosomal Subunit Peptidyl Transferase Center (PTC) Peptidyl Transferase Center (PTC) Nascent Peptide Exit Tunnel (NPET) Nascent Peptide Exit Tunnel (NPET) 23S rRNA 23S rRNA G748 G748 A2058 A2058 This compound This compound This compound->Nascent Peptide Exit Tunnel (NPET) Binds within This compound->G748 Interacts with This compound->A2058 Interacts with Mechanism of Translation Inhibition by this compound Ribosome Ribosome mRNA mRNA Ribosome->mRNA Translates tRNA tRNA mRNA->tRNA Delivers Amino Acids Nascent Peptide Nascent Peptide tRNA->Nascent Peptide Elongates Blocked Exit Tunnel Blocked Exit Tunnel Nascent Peptide->Blocked Exit Tunnel Encounters This compound This compound This compound->Ribosome Binds to 50S subunit Premature Termination Premature Termination Blocked Exit Tunnel->Premature Termination Leads to Workflow for In Vitro Translation Inhibition Assay Prepare IVTT Mix Prepare IVTT Mix Add this compound Dilutions Add this compound Dilutions Prepare IVTT Mix->Add this compound Dilutions Add DNA Template Add DNA Template Add this compound Dilutions->Add DNA Template Incubate Incubate Add DNA Template->Incubate Measure Reporter Signal Measure Reporter Signal Incubate->Measure Reporter Signal Calculate % Inhibition Calculate % Inhibition Measure Reporter Signal->Calculate % Inhibition Determine IC50 Determine IC50 Calculate % Inhibition->Determine IC50

References

A Technical Guide to Streptomyces fradiae: From Discovery to Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Streptomyces fradiae, a soil-dwelling actinobacterium, holds a significant place in the history of antibiotic discovery and development. First described in 1916, its profound impact on medicine was realized in the mid-20th century with the discovery of several critical antibiotics, including neomycin, tylosin (B1662201), and fosfomycin (B1673569). This guide provides a comprehensive technical overview of the discovery and fermentation history of S. fradiae, detailing the original isolation and fermentation protocols, quantitative production data, and the intricate signaling pathways that regulate the synthesis of its valuable secondary metabolites.

Discovery and Initial Characterization

Streptomyces fradiae was first described by Selman Waksman and Roland E. Curtis in 1916 as Actinomyces fradii[1]. The initial isolation was part of a broader study on soil actinomycetes.

Original Isolation Protocol of Waksman and Curtis (1916)

The pioneering work of Waksman and Curtis laid the foundation for isolating actinomycetes from soil samples. While the 1916 paper provides a general description rather than a detailed step-by-step protocol, the methods of the era for isolating soil microorganisms can be summarized as follows:

Experimental Workflow: Initial Isolation of Streptomyces fradiae

G soil Soil Sample Collection dilution Serial Dilution in Sterile Water soil->dilution plating Plating on Nutrient Agar dilution->plating incubation Incubation at 25°C plating->incubation isolation Isolation of Characteristic Actinomycete Colonies incubation->isolation characterization Morphological and Physiological Characterization isolation->characterization

Caption: Workflow for the initial isolation of S. fradiae.

The characterization at the time was primarily based on morphological features such as the color of the aerial and substrate mycelium, the formation of spores, and basic physiological tests like gelatin liquefaction and nitrate (B79036) reduction.

Neomycin: The First Major Discovery

The therapeutic potential of S. fradiae was unveiled with the discovery of neomycin in 1949 by Selman Waksman and his student Hubert Lechevalier[2][3]. This broad-spectrum aminoglycoside antibiotic proved effective against a wide range of Gram-positive and Gram-negative bacteria.

Discovery and Fermentation of Neomycin

The discovery of neomycin was a result of a systematic screening program for new antibiotics from actinomycetes. The producing strain was identified as Streptomyces fradiae 3535.

The initial production of neomycin was carried out in submerged fermentation cultures.

  • Inoculum Preparation: Spores from a stock culture of S. fradiae were used to inoculate a vegetative medium.

  • Fermentation Medium: A common medium used in the early days for Streptomyces fermentation included a source of carbon (e.g., glucose), a nitrogen source (e.g., peptone, meat extract), and mineral salts.

  • Fermentation Conditions: The fermentation was carried out in shake flasks or stirred fermenters at a controlled temperature, typically around 28°C, for several days. Aeration was crucial for antibiotic production.

The recovery of neomycin from the fermentation broth involved several steps:

Experimental Workflow: Neomycin Recovery and Purification

G broth Fermentation Broth filtration Filtration to Remove Mycelium broth->filtration adsorption Adsorption of Neomycin onto Activated Carbon or Ion-Exchange Resin filtration->adsorption elution Elution with Acidified Alcohol or Buffer adsorption->elution concentration Concentration under Vacuum elution->concentration precipitation Precipitation with an Organic Solvent (e.g., Acetone) concentration->precipitation drying Drying to Obtain Crude Neomycin precipitation->drying

Caption: Early workflow for neomycin recovery.

Historical Neomycin Fermentation Data

The following table summarizes some of the early reported yields for neomycin production. It is important to note that the units of measurement and assay methods have evolved over time.

YearResearchersFermentation SystemKey Media ComponentsReported Yield
1949Waksman & LechevalierShake FlaskGlucose, Peptone, Meat ExtractNot explicitly quantified in initial paper
1953DulmageShake FlaskSynthetic medium with glucose and various amino acids~90 units/mL

This compound: A Key Veterinary Antibiotic

In 1961, a team at the Lilly Research Laboratories led by J. M. McGuire discovered this compound, a macrolide antibiotic with significant applications in veterinary medicine[4].

Discovery and Fermentation of this compound

This compound was isolated from a strain of Streptomyces fradiae found in a soil sample from Thailand.

The fermentation process for this compound was optimized to enhance its production.

  • Culture Medium: Early fermentation media for this compound production often contained complex organic nitrogen sources like soybean meal and corn steep liquor, along with a carbon source such as glucose or starch.

  • Fermentation Parameters: The fermentation was typically carried out in submerged culture at a temperature of 28-30°C with vigorous aeration and agitation.

Historical this compound Fermentation Data
YearResearchersFermentation SystemKey Media ComponentsReported Yield
1961McGuire et al.Shake FlaskNot detailed in the initial microbiological paperNot explicitly quantified
1997Lee & HoShake FlaskPalm oil as carbon sourceDry cell yield: 8.9 mg/mL, this compound: 0.84 mg/g cell mass
2001Park et al.50-L Airlift BioreactorRaw cornmeal, soybean meal, fish mealUp to 13.5 g/L

Fosfomycin: A Unique Phosphonic Acid Antibiotic

The discovery of fosfomycin (initially named phosphonomycin) from Streptomyces fradiae was reported in 1969 by a collaborative team from Merck and the Spanish Company of Penicillin and Antibiotics (CEPA), with D. Hendlin as the lead author of the publication[5]. The producing strain was isolated from a soil sample from Mount Montgó in Spain.

Fermentation and Recovery of Fosfomycin

The production of fosfomycin required specific media components.

  • Fermentation Medium: A glucose-asparagine medium supplemented with citrate, L-methionine, and L-glutamate was found to be effective for fosfomycin production.

  • Fermentation Conditions: Submerged fermentation was employed with controlled temperature and aeration.

The recovery of this small, water-soluble molecule involved a multi-step process.

Experimental Workflow: Fosfomycin Recovery

G broth Cell-free Fermentation Broth (pH adjusted to 7) ion_exchange Anion-Exchange Chromatography (e.g., Dowex 1-X2) broth->ion_exchange elution Elution with NaCl ion_exchange->elution desalting Desalting (e.g., Bio-Gel P-2) elution->desalting concentration Concentration of Bioactive Fractions desalting->concentration crystallization Crystallization concentration->crystallization

Caption: Early workflow for the recovery of fosfomycin.

Historical Fosfomycin Fermentation Data
YearResearchersFermentation SystemKey Media ComponentsReported Yield
1969Hendlin et al.Not specifiedNot detailed in the initial reportNot explicitly quantified
1974Rogers & BirnbaumShake FlaskGlucose-asparagine medium with supplementsNot explicitly quantified

Regulation of Antibiotic Biosynthesis: Signaling Pathways

The production of secondary metabolites like antibiotics in Streptomyces is tightly regulated by complex signaling networks.

This compound Biosynthesis Regulation

The biosynthesis of this compound is, in part, regulated by a gamma-butyrolactone (B3396035) (GBL) signaling system. GBLs are small, diffusible molecules that act as quorum-sensing signals.

Signaling Pathway: Gamma-Butyrolactone Regulation of this compound Biosynthesis

G GBL_synthase GBL Synthase (e.g., AfsA-like) GBL Gamma-Butyrolactone (GBL) GBL_synthase->GBL Biosynthesis Receptor GBL Receptor Protein GBL->Receptor Binding and Activation Tyl_genes This compound Biosynthetic Genes Receptor->Tyl_genes Induction of Transcription This compound This compound Tyl_genes->this compound Translation and Biosynthesis

Caption: Simplified GBL signaling pathway in S. fradiae.

Neomycin and Fosfomycin Biosynthesis Regulation

The regulation of neomycin and fosfomycin biosynthesis is also complex and involves specific gene clusters.

  • Neomycin: The neomycin biosynthetic gene cluster contains regulatory genes, such as neoG and neoH, which are crucial for the production of the antibiotic. The expression of these genes is influenced by nutrient availability and other environmental signals.

  • Fosfomycin: The fosfomycin biosynthetic gene cluster in S. fradiae has been identified and characterized. The regulation of this cluster is less understood than that of other antibiotics but is thought to be controlled by pathway-specific regulatory proteins.

Conclusion

Streptomyces fradiae has proven to be a prolific source of medically important antibiotics. From its initial discovery to the elucidation of the complex regulatory networks governing antibiotic production, the study of this bacterium has significantly advanced our understanding of microbial secondary metabolism. The historical fermentation processes, while rudimentary by today's standards, laid the groundwork for the large-scale industrial production of these life-saving drugs. Continued research into the genetics and physiology of S. fradiae holds the promise of discovering novel bioactive compounds and further optimizing the production of existing ones.

References

An In-depth Technical Guide to the Tylosin Biosynthetic Pathway and its Precursor Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of tylosin (B1662201), a 16-membered macrolide antibiotic produced by the bacterium Streptomyces fradiae. The document details the molecular precursors, the enzymatic steps involved in the synthesis of the tylactone (B1246279) core and its deoxy sugar moieties, and the genetic basis of the pathway. Furthermore, it presents quantitative data on this compound production and outlines key experimental protocols for studying this intricate biosynthetic process.

The this compound Biosynthetic Pathway: A Step-by-Step Elucidation

The biosynthesis of this compound is a complex process orchestrated by a cluster of genes, designated as the tyl gene cluster, spanning approximately 1% of the S. fradiae genome and containing at least 43 open reading frames.[1] The pathway can be conceptually divided into three main stages: the formation of the polyketide lactone core (tylactone), the synthesis of the three deoxy sugars (mycaminose, mycarose, and mycinose), and the subsequent glycosylation and modification of the tylactone core.

Formation of the Tylactone Core

The 16-membered macrolide ring of this compound, known as tylactone, is synthesized by a Type I polyketide synthase (PKS) system encoded by the tylG genes.[2] This PKS is a large, multi-domain enzymatic assembly line that catalyzes the sequential condensation of small carboxylic acid units. The precursor molecules for the tylactone backbone are derived from primary metabolism and include acetyl-CoA, propionyl-CoA, and methylmalonyl-CoA.[3] The specific stereochemistry of the tylactone core is determined by the ketoreductase (KR) and dehydratase (DH) domains within the PKS modules.[4][5]

Biosynthesis of the Deoxy Sugars

This compound is adorned with three distinct deoxy sugars: D-mycaminose, L-mycarose, and 6-deoxy-D-allose (the precursor to D-mycinose). The biosynthetic pathways for these sugars are encoded by specific genes within the tyl cluster and originate from glucose-1-phosphate.

  • D-Mycaminose: The biosynthesis of TDP-D-mycaminose is a multi-step enzymatic process. While the exact initial steps are not fully detailed in the provided search results, it is known to involve several enzymes encoded within the tyl cluster.

  • L-Mycarose: The pathway to TDP-L-mycarose has been studied in more detail. Key enzymes in this pathway include TylK, which functions as a 5-epimerase, and TylC2, a 4-ketoreductase. The specificity of the methyltransferase TylC3 is crucial for ensuring that TDP-L-mycarose is the sole product.

  • 6-Deoxy-D-allose (Mycinose precursor): The biosynthesis of 6-deoxy-D-allose involves the genes tylD, tylJ, and tylN. This sugar is later methylated to form mycinose.

Assembly and Modification of this compound

The final stage of this compound biosynthesis involves the sequential attachment of the deoxy sugars to the tylactone core and subsequent modifications. This process is catalyzed by a series of glycosyltransferases and methyltransferases. A preferred pathway has been proposed based on bioconversion studies with mutant strains. The key steps are:

  • Addition of mycaminose (B1220238): Mycaminose is the first sugar to be attached to the C-5 hydroxyl group of tylactone.

  • Oxidations of the lactone ring: The C-20 methyl group is hydroxylated and then dehydrogenated to a formyl group. The C-23 methyl group is also hydroxylated.

  • Addition of 6-deoxy-D-allose: This sugar is attached to the C-23 hydroxyl group.

  • Addition of mycarose: Mycarose is added to the 4'-hydroxyl group of the mycaminose moiety.

  • O-methylations: The final steps involve the methylation of the 2"'-hydroxyl and 3"'-hydroxyl groups of the 6-deoxy-D-allose moiety to form mycinose, yielding the final this compound molecule. The intermediate with one methyl group is called macrocin (B1239957).

The following diagram illustrates the overall biosynthetic pathway of this compound.

Tylosin_Biosynthesis cluster_precursors Precursor Molecules cluster_tylactone Tylactone Core Synthesis cluster_sugars Deoxy Sugar Biosynthesis cluster_assembly Assembly and Modification Propionyl_CoA Propionyl-CoA PKS TylG PKS Modules Propionyl_CoA->PKS Methylmalonyl_CoA Methylmalonyl-CoA Methylmalonyl_CoA->PKS Ethylmalonyl_CoA Ethylmalonyl-CoA Ethylmalonyl_CoA->PKS Glucose_1_P Glucose-1-Phosphate Mycaminose_pathway TDP-D-Mycaminose (tylM genes) Glucose_1_P->Mycaminose_pathway Mycarose_pathway TDP-L-Mycarose (tylK, tylC2, etc.) Glucose_1_P->Mycarose_pathway Mycinose_precursor_pathway TDP-6-deoxy-D-allose (tylD, tylJ, tylN) Glucose_1_P->Mycinose_precursor_pathway Tylactone Tylactone PKS->Tylactone Intermediate1 O-mycaminosyl- tylonolide Tylactone->Intermediate1 + Mycaminose Mycaminose_pathway->Intermediate1 Intermediate2 Macrocin Mycarose_pathway->Intermediate2 Mycinose_precursor_pathway->Intermediate2 Intermediate1->Intermediate2 + Mycarose + 6-deoxy-D-allose + Oxidations This compound This compound Intermediate2->this compound O-Methylations (TylF)

Caption: Overall biosynthetic pathway of this compound.

Precursor Molecules for this compound Biosynthesis

The biosynthesis of this compound relies on a supply of precursor molecules derived from the primary metabolism of S. fradiae. These can be categorized based on their contribution to the final structure.

Table 1: Precursor Molecules for this compound Biosynthesis

Precursor MoleculeContribution
For Tylactone Core
Propionyl-CoAStarter unit for the polyketide chain
Methylmalonyl-CoAExtender units for the polyketide chain
Ethylmalonyl-CoAExtender units for the polyketide chain
For Sugar Moieties
Glucose-1-PhosphatePrimary precursor for all three deoxy sugars
S-Adenosyl Methionine (SAM)Methyl group donor for O-methylations

Quantitative Data on this compound Production

The manipulation of genes within the tyl cluster and the optimization of fermentation conditions can significantly impact the yield of this compound. The following table summarizes quantitative data from various studies.

Table 2: this compound Production in Streptomyces Strains

Strain/ConditionThis compound Titer (mg/L or µg/mL)Fold Change vs. Wild-Type/ControlReference
S. fradiae Wild-Type6617.99 ± 22.67 µg/mL---INVALID-LINK--
S. fradiae Mutant UN-C1376889.72 ± 70.25 µg/mL1.04--INVALID-LINK--
S. fradiae Mutant UN-C1836767.64 ± 82.43 µg/mL1.02--INVALID-LINK--
S. fradiae with tylQ disruption and overexpression of tylR and tylS3926 ± 110 mg/L2.93--INVALID-LINK--
S. venezuelae expressing Tyl PKS (Tylactone production)0.5 mg/L---INVALID-LINK--
S. venezuelae expressing Tyl PKS with precursor feeding1.4 mg/L2.8--INVALID-LINK--

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the this compound biosynthetic pathway. These protocols are based on established methods for Streptomyces and may require optimization for specific strains and experimental conditions.

Generalized Protocol for Targeted Gene Knockout in S. fradiae via Intergeneric Conjugation

This protocol describes a general method for creating targeted gene deletions in S. fradiae using a temperature-sensitive, conjugative E. coli donor strain.

  • Construct the Gene Knockout Plasmid:

    • Amplify the upstream and downstream flanking regions (approx. 1.5-2 kb each) of the target tyl gene from S. fradiae genomic DNA using high-fidelity PCR.

    • Clone the upstream and downstream flanks into a suitable temperature-sensitive shuttle vector (e.g., a derivative of pKC1139) on either side of an antibiotic resistance cassette (e.g., apramycin (B1230331) resistance).

    • Verify the final construct by restriction digestion and DNA sequencing.

  • Intergeneric Conjugation:

    • Introduce the knockout plasmid into a methylation-deficient E. coli donor strain (e.g., ET12567/pUZ8002).

    • Prepare S. fradiae spores or mycelial fragments for conjugation.

    • Mix the E. coli donor cells and S. fradiae recipients on a suitable agar (B569324) medium (e.g., ISP4) and incubate to allow for conjugation.

    • Overlay the conjugation plates with an appropriate antibiotic (e.g., nalidixic acid to select against E. coli) and the selection marker for the knockout plasmid (e.g., apramycin).

  • Selection of Double Crossover Mutants:

    • Isolate single colonies that grow on the selection plates (these are single crossover integrants).

    • Propagate the single crossover mutants in non-selective liquid medium to facilitate the second crossover event (excision of the vector).

    • Plate the culture onto non-selective agar and then replica-plate onto plates with and without the selection marker for the knockout plasmid.

    • Colonies that are sensitive to the plasmid's antibiotic resistance marker are potential double crossover mutants.

  • Verification of Gene Deletion:

    • Confirm the deletion of the target gene in the putative double crossover mutants by PCR using primers that flank the deleted region.

    • Further verification can be performed by Southern blotting or sequencing of the PCR product.

The following diagram illustrates a generalized workflow for gene knockout.

Gene_Knockout_Workflow Start Start: Target 'tyl' gene identified Construct_KO_Plasmid 1. Construct Knockout Plasmid (Flanking regions + resistance marker) Start->Construct_KO_Plasmid Transform_Ecoli 2. Transform E. coli donor strain Construct_KO_Plasmid->Transform_Ecoli Conjugation 3. Intergeneric Conjugation (E. coli x S. fradiae) Transform_Ecoli->Conjugation Select_Single_Crossover 4. Select for Single Crossover Events (Antibiotic selection) Conjugation->Select_Single_Crossover Induce_Second_Crossover 5. Induce Second Crossover (Non-selective growth) Select_Single_Crossover->Induce_Second_Crossover Screen_Double_Crossover 6. Screen for Double Crossover (Replica plating) Induce_Second_Crossover->Screen_Double_Crossover Verify_Knockout 7. Verify Gene Deletion (PCR, Southern blot) Screen_Double_Crossover->Verify_Knockout End End: Verified 'tyl' gene knockout mutant Verify_Knockout->End

Caption: Generalized workflow for targeted gene knockout.

Representative Protocol for Isotopic Labeling Studies

This protocol outlines a general approach for using 14C-labeled precursors to trace their incorporation into this compound and its intermediates.

  • Preparation of Labeled Precursors:

    • Obtain commercially available 14C-labeled precursors such as [1-14C]acetate, [1-14C]propionate, or [methyl-14C]methionine.

    • Prepare sterile stock solutions of the labeled precursors at a known specific activity.

  • Feeding Experiment:

    • Grow a culture of S. fradiae (wild-type or a specific mutant) in a suitable production medium.

    • At a specific time point during the fermentation (e.g., early to mid-log phase of production), add the 14C-labeled precursor to the culture.

    • Continue the fermentation for a defined period, taking time-course samples.

  • Extraction and Analysis:

    • Separate the mycelium from the culture broth by centrifugation or filtration.

    • Extract the this compound and its intermediates from both the mycelium and the broth using an appropriate organic solvent (e.g., ethyl acetate).

    • Concentrate the extracts and separate the components using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • Identify the spots or peaks corresponding to this compound and its intermediates by comparison with authentic standards.

  • Detection and Quantification of Radioactivity:

    • For TLC, expose the plate to X-ray film (autoradiography) or use a phosphorimager to visualize the radioactive spots.

    • For HPLC, use a flow-through radioactivity detector connected in series with the UV detector.

    • Quantify the amount of radioactivity incorporated into each compound using liquid scintillation counting of the isolated fractions.

In Vitro Enzyme Assay for TylF (Macrocin O-methyltransferase)

This protocol is adapted from a study on the TylF enzyme and can be used to assess its methyltransferase activity.

  • Protein Expression and Purification:

    • Clone the tylF gene into an expression vector (e.g., pET vector with a His-tag).

    • Express the TylF protein in a suitable host such as E. coli BL21(DE3).

    • Purify the recombinant TylF protein using affinity chromatography (e.g., Ni-NTA).

  • Enzyme Reaction:

    • Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.6, 10 mM MgCl2, 1 mM PMSF, 6 mM 2-mercaptoethanol).

    • Set up the reaction mixture containing the reaction buffer, the purified TylF enzyme, the methyl donor S-adenosyl methionine (SAM) (e.g., 0.4 mM final concentration), and the substrate macrocin (e.g., 0.2 mM final concentration).

    • Incubate the reaction at 30°C for a specific time (e.g., 1 hour).

  • Reaction Termination and Analysis:

    • Terminate the reaction by heat inactivation (e.g., boiling for 10 minutes).

    • Centrifuge the mixture to pellet the denatured protein.

    • Analyze the supernatant for the conversion of macrocin to this compound using HPLC with a C18 column and detection at a suitable wavelength (e.g., 280 nm).

Conclusion

The biosynthesis of this compound is a remarkable example of the complex secondary metabolism in Streptomyces. A thorough understanding of its biosynthetic pathway, precursor requirements, and regulatory mechanisms is crucial for the rational design of strain improvement programs and the generation of novel macrolide antibiotics through metabolic engineering and synthetic biology approaches. The experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers in the field of natural product biosynthesis and drug development.

References

The Antimicrobial Spectrum of Tylosin Against Gram-Positive Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tylosin (B1662201) is a macrolide antibiotic produced by the fermentation of Streptomyces fradiae. It is widely used in veterinary medicine to treat infections caused by a broad range of Gram-positive bacteria.[1][2] This technical guide provides an in-depth overview of the antimicrobial spectrum of this compound against Gram-positive bacteria, including quantitative susceptibility data, detailed experimental protocols for its determination, and a visualization of its mechanism of action.

Antimicrobial Spectrum and Potency

This compound exhibits a broad spectrum of activity primarily against Gram-positive bacteria.[3] Its bacteriostatic action results from the inhibition of protein synthesis.[3] The antimicrobial potency of this compound is attributed to its major component, this compound A, along with minor components this compound B (desmycosin), this compound C (macrocin), and this compound D (relomycin), which contribute to its overall effectiveness.[3]

Quantitative Susceptibility Data

The minimum inhibitory concentration (MIC) is a key quantitative measure of an antibiotic's potency. The following table summarizes the MIC ranges of this compound against various Gram-positive bacteria.

Bacterial SpeciesMIC Range (µg/mL)
Staphylococcus aureus0.5 - >128
Streptococcus pneumoniae0.125 - 64
Corynebacterium spp.Data not readily available in a summarized format
Erysipelothrix rhusiopathiaeData not readily available in a summarized format
Clostridium perfringensMIC₅₀: 0.5, MIC₉₀: 32
Mycoplasma bovis0.06 - 4

Note: MIC values can vary depending on the strain and the testing methodology.

Mechanism of Action

This compound, like other macrolide antibiotics, inhibits bacterial protein synthesis by binding to the 50S subunit of the bacterial ribosome. This binding interferes with the translocation of peptidyl-tRNA from the A-site to the P-site, thereby halting peptide chain elongation.

cluster_ribosome Bacterial Ribosome (70S) 50S_Subunit 50S Subunit Protein_Synthesis Protein Synthesis 50S_Subunit->Protein_Synthesis Inhibits 30S_Subunit 30S Subunit This compound This compound This compound->50S_Subunit Binds to Bacterial_Growth_Inhibition Bacterial Growth Inhibition Protein_Synthesis->Bacterial_Growth_Inhibition Leads to

Figure 1: Mechanism of action of this compound on the bacterial ribosome.

Experimental Protocols for Susceptibility Testing

The susceptibility of Gram-positive bacteria to this compound is primarily determined using broth microdilution and agar (B569324) dilution methods, following guidelines from organizations such as the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid growth medium.

Procedure:

  • Preparation of this compound Stock Solution: A stock solution of this compound is prepared at a known concentration in a suitable solvent.

  • Serial Dilutions: Serial two-fold dilutions of the this compound stock solution are made in Mueller-Hinton broth in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of the test bacterium (e.g., to 0.5 McFarland standard) is prepared.

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

A Prepare this compound Stock Solution B Perform Serial Dilutions in Microtiter Plate A->B D Inoculate Wells B->D C Prepare Standardized Bacterial Inoculum C->D E Incubate Plate (35-37°C, 16-20h) D->E F Read MIC (Lowest concentration with no visible growth) E->F

Figure 2: Workflow for the broth microdilution method.

Agar Dilution Method

This method involves incorporating the antimicrobial agent into an agar medium.

Procedure:

  • Preparation of this compound-Agar Plates: A series of agar plates are prepared, each containing a different concentration of this compound.

  • Inoculum Preparation: A standardized bacterial suspension is prepared as in the broth microdilution method.

  • Inoculation: A standardized volume of the bacterial suspension is spotted onto the surface of each agar plate.

  • Incubation: The plates are incubated at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that prevents the growth of bacterial colonies.

A Prepare Agar Plates with Varying this compound Concentrations C Spot Inoculum onto Each Plate A->C B Prepare Standardized Bacterial Inoculum B->C D Incubate Plates (35-37°C, 16-20h) C->D E Read MIC (Lowest concentration with no colony growth) D->E

Figure 3: Workflow for the agar dilution method.

Mechanisms of Resistance

Resistance to this compound in Gram-positive bacteria can arise through several mechanisms. The most common is the methylation of the 23S rRNA at position A2058 by an Erm-type methyltransferase. This modification prevents this compound from binding to the ribosome, allowing protein synthesis to proceed. Another mechanism involves mutations in the ribosomal proteins or rRNA that alter the binding site of the antibiotic.

Conclusion

This compound remains an effective antibiotic against a wide array of Gram-positive bacteria. Understanding its antimicrobial spectrum, mechanism of action, and the standardized methods for susceptibility testing is crucial for its appropriate and effective use in both clinical and research settings. Continuous surveillance of MICs and monitoring for the emergence of resistance are essential to preserve the utility of this important macrolide antibiotic.

References

molecular formula and CAS number for tylosin tartrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of tylosin (B1662201) tartrate, a macrolide antibiotic widely used in veterinary medicine. The document details its chemical properties, mechanism of action, and established analytical methodologies for its quantification.

Core Chemical and Physical Properties

This compound tartrate is the tartrate salt of this compound, a macrolide antibiotic complex produced by the fermentation of Streptomyces fradiae. The complex consists of four major components: this compound A, B (desmycosin), C (macrocin), and D (relomycin), with this compound A being the most abundant and potent component.

Table 1: Chemical and Physical Properties of this compound Tartrate

PropertyValue
Molecular Formula C50H83NO23[1] or C46H77NO17 · C4H6O6[2][3]
CAS Number 74610-55-2[2][4]
Molecular Weight 1066.19 g/mol
Appearance White to pale yellow powder
Solubility Freely soluble in water and methylene (B1212753) chloride; slightly soluble in absolute ethanol (B145695); dissolves in dilute solutions of mineral acids. Water solubility is reported as 50 mg/mL. Soluble in DMSO (≥ 100 mg/mL) and ethanol (300 mg/mL).

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

This compound tartrate exerts its bacteriostatic effect by inhibiting protein synthesis in susceptible bacteria. The mechanism involves the binding of the this compound molecule to the 50S subunit of the bacterial ribosome. This interaction occurs within the nascent peptide exit tunnel (NPET), effectively blocking the passage of newly synthesized polypeptide chains.

Key interactions have been identified between this compound and specific nucleotides of the 23S rRNA, a component of the 50S ribosomal subunit. The mycinose (B1239270) sugar moiety of this compound extends towards the loop of helix 35, interacting with nucleotides G748 and A752. Furthermore, the macrolide structure makes crucial contacts near nucleotide A2058. The binding of this compound within this critical region of the ribosome interferes with both peptide bond formation and the elongation of the nascent peptide chain, ultimately leading to the cessation of protein synthesis.

This compound Tartrate Mechanism of Action cluster_ribosome Bacterial 50S Ribosomal Subunit Ribosome 50S Ribosome NPET Nascent Peptide Exit Tunnel PTC Peptidyl Transferase Center rRNA 23S rRNA (G748, A2058) This compound This compound Tartrate This compound->Ribosome Binds to Inhibition Inhibition of Protein Synthesis This compound->Inhibition Leads to Protein_Elongation Protein Elongation Protein_Elongation->NPET Nascent Peptide Passage Bacterial_Growth Bacterial Growth Arrest Inhibition->Bacterial_Growth Results in

Mechanism of this compound Tartrate Action

Antimicrobial Spectrum and Potency

This compound tartrate is primarily effective against Gram-positive bacteria and Mycoplasma species. Its activity against Gram-negative bacteria is limited. The potency of this compound tartrate is often expressed in International Units (IU) per milligram, with a typical specification of ≥800 IU/mg. The minimum inhibitory concentration (MIC) is a key measure of its antimicrobial efficacy.

Table 2: Minimum Inhibitory Concentration (MIC) of this compound Against Selected Pathogens

OrganismMIC Range (µg/mL)
Mycoplasma hyopneumoniae0.015 - 0.3
Streptococcus pneumoniae0.125 - 64
Staphylococcus aureus0.125 - >128
Mycoplasma bovis0.06 - 4
Streptococcus pyogenes0.1 - 0.2
Streptococcus agalactiae0.125 - 0.5
Enterococcus faecalis0.25 - >128

Pharmacokinetic Profile

The pharmacokinetic properties of this compound tartrate have been studied in various animal species. Following administration, this compound is absorbed and distributed to tissues. The oral bioavailability of this compound tartrate has been shown to be higher than that of this compound phosphate (B84403) in chickens.

Table 3: Pharmacokinetic Parameters of this compound in Different Animal Species

SpeciesRouteDose (mg/kg)Cmax (µg/mL)Tmax (h)Half-life (h)Bioavailability (%)
ChickensOral100.44 ± 0.09--25.78
Olive FlounderIM1010.760.2521.07 (IV)87.35
CattleIM102.12.616.6-
RatsOral50≤ 1.01-2--
TurkeysOral50--1.03 - 2.965.76 - 21.59

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; IM: Intramuscular; IV: Intravenous.

Experimental Protocols

Quantification of this compound Tartrate by High-Performance Liquid Chromatography (HPLC)

A common method for the quantification of this compound tartrate in bulk form and pharmaceutical preparations is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Objective: To determine the concentration of this compound tartrate.

Instrumentation:

  • HPLC system with a UV detector

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade) or Methanol (HPLC grade)

  • This compound tartrate reference standard

Chromatographic Conditions (Example 1):

  • Mobile Phase: Acetonitrile and water (90:10, v/v)

  • Flow Rate: 1.5 mL/min

  • Detection Wavelength: 292 nm

  • Retention Time: Approximately 2 minutes

Chromatographic Conditions (Example 2):

  • Mobile Phase: 100% Methanol

  • Flow Rate: 1.8 mL/min

  • Column Temperature: 35°C

  • Detection Wavelength: 280 nm

  • Retention Time: Approximately 0.7 minutes

Standard Solution Preparation:

  • Accurately weigh a suitable amount of this compound tartrate reference standard.

  • Dissolve in the mobile phase to prepare a stock solution of known concentration (e.g., 1000 µg/mL).

  • Perform serial dilutions of the stock solution with the mobile phase to prepare a series of working standard solutions (e.g., 50-250 µg/mL or 0.5-20 µg/mL).

Sample Preparation (for a 20% injectable solution):

  • Dilute 0.5 mL of the this compound tartrate injection to 100 mL with the mobile phase to obtain a concentration of 1 mg/mL.

  • Further dilute to a working concentration within the calibration range.

Analysis:

  • Inject equal volumes of the standard and sample solutions into the HPLC system.

  • Record the peak areas from the chromatograms.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

  • Determine the concentration of this compound tartrate in the sample by interpolating its peak area on the calibration curve.

Validation: The method should be validated according to the International Council for Harmonisation (ICH) guidelines for specificity, linearity, accuracy, precision (repeatability and intermediate precision), and robustness.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution method is a standardized procedure for determining the MIC of an antimicrobial agent against a specific microorganism. The following is a general protocol based on Clinical and Laboratory Standards Institute (CLSI) guidelines.

Objective: To determine the lowest concentration of this compound tartrate that inhibits the visible growth of a target bacterium.

Materials:

  • 96-well microtiter plates

  • This compound tartrate

  • Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)

  • Bacterial inoculum standardized to a specific turbidity (e.g., 0.5 McFarland standard)

  • Sterile diluents

Procedure:

  • Preparation of this compound Tartrate Dilutions:

    • Prepare a stock solution of this compound tartrate in a suitable solvent and dilute it in the broth medium to twice the highest concentration to be tested.

    • In a 96-well plate, add 100 µL of sterile broth to all wells except the first column.

    • Add 200 µL of the highest concentration of this compound tartrate to the first well of each row to be tested.

    • Perform serial twofold dilutions by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate to the tenth well. Discard 100 µL from the tenth well. The eleventh well will serve as a positive control (no drug), and the twelfth well as a negative control (no bacteria).

  • Inoculum Preparation:

    • Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.

    • Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation:

    • Add 100 µL of the diluted bacterial inoculum to each well (except the negative control well), resulting in a final volume of 200 µL and the desired final drug concentrations.

  • Incubation:

    • Incubate the microtiter plate at the appropriate temperature and duration for the specific bacterium being tested (e.g., 35-37°C for 18-24 hours for many common bacteria).

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound tartrate at which there is no visible growth of the bacteria. This can be determined by visual inspection or by using a microplate reader.

Experimental Workflow for MIC Determination start Start prep_drug Prepare this compound Tartrate Stock Solution start->prep_drug prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum serial_dilution Perform Serial Dilutions in 96-well Plate prep_drug->serial_dilution inoculate Inoculate Microtiter Plate serial_dilution->inoculate prep_inoculum->inoculate incubate Incubate Plate inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Workflow for MIC Determination

References

The Quest for Tylosin: A Technical Guide to its Natural Occurrence and Isolation from Soil Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tylosin (B1662201), a macrolide antibiotic of significant veterinary importance, is a natural product of soil-dwelling bacteria. This guide provides a comprehensive overview of the natural occurrence of this compound-producing microorganisms, primarily Streptomyces fradiae, and details the methodologies for their isolation, screening, and the subsequent extraction and purification of this compound. The content herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge and protocols to effectively work with this valuable antibiotic. This document outlines the biosynthetic pathway of this compound, presents detailed experimental protocols for its isolation and quantification, and summarizes key quantitative data in a structured format for ease of comparison.

Natural Occurrence of this compound-Producing Bacteria

This compound is a secondary metabolite produced by certain strains of Gram-positive bacteria, most notably Streptomyces fradiae.[1][2] These filamentous bacteria are ubiquitous in soil ecosystems, where they play a crucial role in the decomposition of organic matter.[3][4] The production of antibiotics like this compound is believed to provide a competitive advantage by inhibiting the growth of other microorganisms in their vicinity.[4]

While S. fradiae is the most well-known producer, other Streptomyces species have also been identified as sources of this compound and other macrolide antibiotics. The prevalence of this compound-producing strains can vary depending on the soil type, geographical location, and the presence of specific environmental pressures. Studies have shown that agricultural soils, particularly those exposed to manure from livestock treated with this compound, can harbor a higher proportion of this compound-resistant bacteria, which may include both producing and non-producing strains.

The this compound Biosynthetic Pathway: A Genetic Overview

The biosynthesis of this compound in Streptomyces fradiae is a complex process orchestrated by a large cluster of genes known as the this compound biosynthetic gene cluster (tyl). This cluster encodes a Type I polyketide synthase (PKS) system, along with enzymes responsible for the synthesis and attachment of the three deoxy sugars: D-mycaminose, L-mycarose, and D-mycinose.

The core of the this compound molecule is a 16-membered macrolide ring called tylactone (B1246279). The synthesis of tylactone is initiated by the loading of a starter unit, typically propionyl-CoA, onto the PKS. A series of condensation reactions with extender units, primarily methylmalonyl-CoA and ethylmalonyl-CoA, elongates the polyketide chain. Following the formation of the tylactone ring, a series of post-PKS modifications occur, including oxidations and the sequential glycosylation of the macrolide ring with the three sugars, ultimately yielding the mature this compound molecule. The terminal stages of biosynthesis involve the conversion of macrocin (B1239957) to this compound.

Tylosin_Biosynthesis_Pathway Propionyl_CoA Propionyl-CoA (Starter Unit) Tylactone_Synthase Tylactone Synthase (PKS) Propionyl_CoA->Tylactone_Synthase Methylmalonyl_CoA Methylmalonyl-CoA (Extender Unit) Methylmalonyl_CoA->Tylactone_Synthase Ethylmalonyl_CoA Ethylmalonyl-CoA (Extender Unit) Ethylmalonyl_CoA->Tylactone_Synthase Tylactone Tylactone (Macrolide Ring) Tylactone_Synthase->Tylactone Oxidation1 Oxidation Tylactone->Oxidation1 Intermediate1 Oxidized Tylactone Oxidation1->Intermediate1 Glycosylation1 Addition of D-Mycaminose Intermediate1->Glycosylation1 Intermediate2 Desmycosin Glycosylation1->Intermediate2 Glycosylation2 Addition of L-Mycarose Intermediate2->Glycosylation2 Intermediate3 Macrocin Glycosylation2->Intermediate3 Glycosylation3 Addition of D-Mycinose Intermediate3->Glycosylation3 This compound This compound Glycosylation3->this compound

Caption: Simplified overview of the this compound biosynthesis pathway.

Isolation and Screening of this compound-Producing Bacteria

The successful isolation of this compound begins with the collection of suitable soil samples, followed by the isolation and screening of potential Streptomyces colonies.

Experimental Protocol: Isolation of Streptomyces from Soil
  • Soil Sample Collection: Collect soil samples from various locations, preferably from areas with high microbial diversity, such as forest floors or compost heaps.

  • Sample Preparation and Serial Dilution:

    • Air-dry the soil sample at room temperature for 24-48 hours.

    • Sieve the soil to remove large debris.

    • Prepare a soil suspension by adding 1 gram of soil to 9 mL of sterile distilled water and vortex thoroughly.

    • Perform a series of 10-fold serial dilutions of the soil suspension (10⁻² to 10⁻⁶).

  • Plating and Incubation:

    • Plate 100 µL of each dilution onto selective agar (B569324) media, such as Starch Casein Agar or Glycerol Yeast Extract Agar, supplemented with antifungal agents like nystatin (B1677061) or cycloheximide (B1669411) to inhibit fungal growth.

    • Incubate the plates at 28-30°C for 7-14 days.

  • Colony Selection:

    • Look for colonies with the characteristic appearance of Streptomyces: dry, chalky, and often with aerial and substrate mycelia.

    • Subculture individual colonies onto fresh agar plates to obtain pure cultures.

Experimental Protocol: Screening for this compound Production

A high-throughput screening method can be employed to efficiently identify high-yield this compound-producing strains from a large number of isolates.

  • Fermentation in 24-Well Plates:

    • Inoculate single, mature spores of each isolate into 24-well plates containing 2 mL of a suitable seed medium.

    • Incubate the plates at 30°C with shaking (220 rpm) for 48 hours.

    • Transfer 10% (v/v) of the seed culture into 24-well plates containing 1.5 mL of fermentation medium.

    • Incubate the fermentation plates at 30°C with shaking (220 rpm) for 5 days.

  • Preliminary Quantification by UV Spectrophotometry:

    • After fermentation, centrifuge the plates to pellet the biomass.

    • Measure the absorbance of the supernatant at 290 nm using a UV spectrophotometer. This wavelength provides a rapid, albeit less specific, estimation of total this compound-like compounds.

  • Confirmation by High-Performance Liquid Chromatography (HPLC):

    • For isolates showing high absorbance in the preliminary screening, perform a more accurate quantification of this compound A using HPLC.

    • Culture the promising mutants in shake flasks to generate sufficient material for HPLC analysis.

Isolation_and_Screening_Workflow Soil_Sample Soil Sample Collection Serial_Dilution Serial Dilution Soil_Sample->Serial_Dilution Plating Plating on Selective Media Serial_Dilution->Plating Incubation Incubation (7-14 days) Plating->Incubation Colony_Selection Selection of Streptomyces-like Colonies Incubation->Colony_Selection Pure_Culture Obtaining Pure Cultures Colony_Selection->Pure_Culture Fermentation Fermentation in 24-Well Plates Pure_Culture->Fermentation UV_Screening UV Spectrophotometry Screening (290 nm) Fermentation->UV_Screening High_Producers Identification of High-Producing Isolates UV_Screening->High_Producers Shake_Flask Shake Flask Fermentation High_Producers->Shake_Flask HPLC HPLC Quantification of this compound A Shake_Flask->HPLC Final_Selection Selection of High-Yield Strains HPLC->Final_Selection

Caption: Workflow for the isolation and screening of this compound-producing bacteria.

Extraction and Purification of this compound

Once a high-yield strain is identified and cultivated, the next critical step is the extraction and purification of this compound from the fermentation broth.

Experimental Protocol: Solvent Extraction of this compound
  • Harvesting and Clarification:

    • After fermentation, harvest the culture broth and separate the mycelium from the supernatant by centrifugation or filtration.

  • Solvent Extraction:

    • Adjust the pH of the clarified fermentation filtrate to 9.0 using a 10% NaOH solution.

    • Perform a two-step extraction with butyl acetate (B1210297) at a ratio of 4:1 (filtrate:solvent, v/v).

    • Stir the mixture for 30-60 minutes at 30-35°C for each extraction step.

    • Combine the organic phases from both extractions.

  • Back Extraction:

    • Back-extract the this compound from the butyl acetate into an acidic aqueous solution (e.g., using phosphoric acid or tartaric acid) by adjusting the pH to the acidic range.

  • Neutralization and Decolorization:

    • Neutralize the acidic aqueous extract with a base such as Ca(OH)₂.

    • Decolorize the solution using activated carbon.

  • Crystallization and Drying:

    • Concentrate the decolorized solution and induce crystallization of this compound tartrate or phosphate (B84403).

    • Collect the crystals by filtration and dry them to obtain the purified product.

Experimental Protocol: Solid-Phase Extraction (SPE) for Purification

For smaller-scale purification or for analytical purposes, Solid-Phase Extraction (SPE) offers a more refined approach.

  • Sample Preparation:

    • Extract the fermentation broth with an acidified methanol (B129727):water mixture (e.g., 70:30 v/v with 0.2% formic acid).

    • Centrifuge the extract and dilute the supernatant with water.

  • SPE Column Conditioning:

    • Condition a C18 SPE cartridge with methanol followed by water.

  • Sample Loading and Washing:

    • Load the diluted extract onto the conditioned SPE cartridge.

    • Wash the cartridge with water to remove polar impurities.

  • Elution:

    • Elute the bound this compound from the cartridge using methanol or an appropriate organic solvent mixture.

  • Drying and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for analysis.

Quantification of this compound

Accurate quantification of this compound is essential for process optimization and quality control. HPLC is the gold standard for this purpose.

Experimental Protocol: Quantification of this compound by HPLC
  • Standard Preparation:

    • Prepare a stock solution of this compound A standard in HPLC-grade methanol (e.g., 1 mg/mL).

    • Prepare a series of working standards by diluting the stock solution to create a calibration curve (e.g., 0.05 to 2 mg/kg).

  • Sample Preparation:

    • Extract and purify the this compound from the fermentation broth as described in the previous sections.

    • Filter the final sample through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., oxalic acid or phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile).

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detection at 280 nm or 290 nm.

  • Data Analysis:

    • Integrate the peak area of this compound A in the chromatograms of both the standards and the samples.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of this compound A in the samples by interpolating their peak areas on the calibration curve.

Quantitative Data Summary

The following tables summarize key quantitative data related to the natural occurrence and isolation of this compound.

Table 1: Proportion of this compound-Resistant Bacteria in Agricultural Soils

Site DescriptionAntibiotic UseProportion of this compound-Resistant Bacteria (%)
Cornfield (Swine & Chicken Manure)Subtherapeutic5.8 - 7.6
Cattle Feedlot (Soil within pen)Subtherapeutic7.2
Cattle Feedlot (Soil near pen)Subtherapeutic9.6 - 9.8
Cattle Feedlot (Manure)Subtherapeutic25.8
Dairy Farm (Soil within pen)Therapeutic Only0.7 - 2.5
Dairy Farm (Manure)Therapeutic Only2.1 - 3.3
Data compiled from

Table 2: this compound Production Yields from Streptomyces fradiae

StrainFermentation MethodThis compound A Yield (µg/mL)
Wild-typeShake Flask6617.99 ± 22.67
Mutant UN-C183Shake Flask6767.64 ± 82.43
Mutant UN-C137Shake Flask6889.72 ± 70.25
Data compiled from

Table 3: Recovery and Limits of Detection for this compound Quantification

Analytical MethodMatrixRecovery (%)Limit of Quantification (LOQ)
LC-MS/MSAnimal Feed78.9 - 108.30.05 mg/kg
HPLC-UVFeedingstuff84.75 mg/kg
Data compiled from

Conclusion

This technical guide has provided a detailed overview of the natural occurrence of this compound-producing bacteria in soil and comprehensive protocols for their isolation, screening, and the subsequent extraction and quantification of this compound. The presented methodologies, from initial soil sample processing to final HPLC analysis, offer a robust framework for researchers and professionals in the field of natural product drug discovery and development. The inclusion of quantitative data and visual workflows aims to facilitate a deeper understanding and practical application of these techniques. Further research into novel screening methods and genetic engineering of producer strains holds the potential to enhance the efficiency of this compound production and uncover new macrolide antibiotics.

References

An In-depth Technical Guide on the Core Mode of Action of Tylosin and its Inhibition of Protein Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tylosin (B1662201), a macrolide antibiotic primarily used in veterinary medicine, exerts its bacteriostatic effect by targeting the bacterial ribosome and inhibiting protein synthesis. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's mode of action. It delves into its binding site within the 50S ribosomal subunit, the kinetics of its interaction, and its inhibitory effects on peptidyl transfer and nascent peptide elongation. Furthermore, this guide presents quantitative data on its inhibitory concentrations, detailed experimental protocols for studying its activity, and visual representations of key pathways and workflows to facilitate a deeper understanding for research and drug development applications.

Core Mechanism of Action: Inhibition of Bacterial Protein Synthesis

This compound belongs to the macrolide class of antibiotics and functions by arresting protein synthesis in susceptible bacteria.[1] Its primary target is the 50S subunit of the bacterial ribosome.[1][2] By binding to this subunit, this compound effectively halts the elongation of polypeptide chains, leading to a bacteriostatic effect that prevents bacterial growth and proliferation.[1][2]

Binding to the 50S Ribosomal Subunit

This compound binds within the nascent peptide exit tunnel (NPET) of the 50S ribosomal subunit. This binding is a dynamic, two-step process:

  • Initial Low-Affinity Binding: this compound first establishes a low-affinity interaction at the entrance of the NPET, primarily through hydrophobic interactions.

  • Conformational Change to High-Affinity Binding: Subsequently, a slow conformational change, mediated by the hydrophilic portions of the antibiotic, pushes this compound deeper into the tunnel, resulting in a high-affinity binding state.

The mycinose (B1239270) sugar of this compound plays a crucial role in this process, interacting with the loop of H35 in domain II of the 23S rRNA, which contributes to its rapid shift to the high-affinity site. Key nucleotides within the 23S rRNA, such as A2058 and G748, are critical for the binding of this compound and are implicated in resistance mechanisms.

Inhibition of Peptidyl Transferase and Nascent Peptide Elongation

This compound's presence in the NPET leads to the inhibition of protein synthesis through two primary mechanisms:

  • Interference with Peptide Bond Formation: The disaccharide extension at the C5 position of this compound's macrolactone ring can reach into the peptidyl transferase center (PTC), directly interfering with peptide bond formation. Specifically, the mycarose (B1676882) moiety is essential for this inhibition.

  • Blockage of the Nascent Peptide Exit Tunnel: By occupying a significant portion of the NPET, this compound physically obstructs the passage of the growing polypeptide chain, leading to premature termination of translation.

Quantitative Data on this compound's Inhibitory Activity

The potency of this compound as a protein synthesis inhibitor can be quantified by its 50% inhibitory concentration (IC50). The following table summarizes reported IC50 values from in vitro translation assays.

AntibioticIC50 (μM)Assay System
This compound0.31 ± 0.05In vitro transcription/translation of GFP
This compound0.25In vitro transcription/translation
Tilmicosin0.36 ± 0.02In vitro transcription/translation of GFP
Tildipirosin0.23 ± 0.01In vitro transcription/translation of GFP
Tulathromycin0.26 ± 0.05In vitro transcription/translation of GFP

Experimental Protocols

In Vitro Translation Inhibition Assay to Determine IC50

This protocol describes a method to determine the IC50 of this compound using a commercial in vitro transcription/translation (IVTT) kit with a luciferase reporter.

Materials:

  • Bacterial cell-free IVTT kit (e.g., E. coli S30 extract system)

  • Plasmid DNA encoding a reporter protein (e.g., Firefly Luciferase) under a suitable promoter (e.g., T7)

  • This compound stock solution (in a compatible solvent like DMSO)

  • Nuclease-free water

  • Luciferase assay reagent

  • Luminometer

  • 96-well white, opaque microplates

Procedure:

  • Prepare this compound Dilutions: Prepare a serial dilution of the this compound stock solution in the same solvent to cover a range of concentrations (e.g., 0.01 µM to 100 µM). Include a solvent-only control.

  • Set up IVTT Reactions: In microcentrifuge tubes or a 96-well plate, assemble the IVTT reaction mix according to the manufacturer's instructions. A typical 25 µL reaction includes the S30 extract, reaction buffer, amino acid mixture, and T7 RNA polymerase.

  • Add Plasmid DNA: Add the luciferase reporter plasmid DNA to each reaction at the recommended concentration (e.g., 250 ng).

  • Add this compound: Add 1 µL of each this compound dilution or the solvent control to the respective reaction tubes/wells.

  • Incubation: Gently mix the components and incubate the reactions at 37°C for 1-2 hours, as recommended by the IVTT kit manufacturer.

  • Luciferase Assay:

    • Equilibrate the plate and the luciferase assay reagent to room temperature.

    • Add the luciferase assay reagent to each well (typically a 1:1 volume ratio).

    • Mix briefly by gentle shaking.

  • Data Acquisition: Measure the luminescence of each well using a luminometer.

  • Data Analysis:

    • Calculate the percent inhibition for each this compound concentration relative to the solvent-only control: Percent Inhibition = (1 - (Luminescence_sample / Luminescence_control)) * 100

    • Plot the percent inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.

Ribosome Filter Binding Assay

This protocol outlines a method to assess the binding of radiolabeled this compound to bacterial ribosomes.

Materials:

  • Purified 70S ribosomes from a susceptible bacterial strain

  • Radiolabeled this compound (e.g., [³H]-tylosin or [¹⁴C]-tylosin)

  • Unlabeled this compound

  • Binding buffer (e.g., 20 mM HEPES-KOH pH 7.5, 100 mM NH₄Cl, 10 mM Mg(OAc)₂, 2 mM DTT)

  • Wash buffer (same as binding buffer)

  • Nitrocellulose filters (0.45 µm pore size)

  • Glass microfiber filters (as support)

  • Filtration apparatus

  • Scintillation vials

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare Ribosomes: Thaw purified 70S ribosomes on ice and dilute to the desired concentration in binding buffer.

  • Prepare Ligands: Prepare serial dilutions of unlabeled this compound for competition assays. The radiolabeled this compound should be at a fixed concentration.

  • Set up Binding Reactions:

    • For saturation binding, in microcentrifuge tubes, add a fixed amount of ribosomes (e.g., 5-10 pmol) and increasing concentrations of radiolabeled this compound.

    • For competition binding, add a fixed amount of ribosomes, a fixed concentration of radiolabeled this compound, and increasing concentrations of unlabeled this compound.

    • Include a control with no ribosomes to determine non-specific binding to the filter.

  • Incubation: Incubate the reaction mixtures at 37°C for 30-60 minutes to allow binding to reach equilibrium.

  • Filtration:

    • Assemble the filtration apparatus with a glass microfiber filter supporting a nitrocellulose filter.

    • Pre-wet the filters with wash buffer.

    • Apply the reaction mixtures to the filters under gentle vacuum.

    • Wash each filter rapidly with 2-3 volumes of ice-cold wash buffer to remove unbound ligand.

  • Quantification:

    • Place the nitrocellulose filters into scintillation vials.

    • Add scintillation cocktail and allow the filters to dissolve.

    • Measure the radioactivity in a scintillation counter.

  • Data Analysis:

    • For saturation binding, plot the amount of bound radiolabeled this compound against its concentration and fit the data to a one-site binding model to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).

    • For competition binding, plot the amount of bound radiolabeled this compound against the concentration of the unlabeled competitor and fit the data to determine the Ki of the unlabeled this compound.

Visualizing Key Pathways and Workflows

This compound's Mode of Action on the Ribosome

Tylosin_Mode_of_Action cluster_ribosome Bacterial Ribosome cluster_binding Binding Process 50S_Subunit 50S Subunit Nascent_Peptide_Exit_Tunnel Nascent Peptide Exit Tunnel (NPET) 30S_Subunit 30S Subunit Peptidyl_Transferase_Center Peptidyl Transferase Center (PTC) Protein_Synthesis_Inhibition Protein Synthesis Inhibition Peptidyl_Transferase_Center->Protein_Synthesis_Inhibition This compound This compound This compound->50S_Subunit Binds to Initial_Binding Initial Low-Affinity Binding This compound->Initial_Binding Initiates Nascent_Peptide Nascent Peptide Nascent_Peptide->Nascent_Peptide_Exit_Tunnel Traverses Nascent_Peptide->Protein_Synthesis_Inhibition Conformational_Change Conformational Change Initial_Binding->Conformational_Change High_Affinity_Binding High-Affinity Binding Conformational_Change->High_Affinity_Binding High_Affinity_Binding->Peptidyl_Transferase_Center Inhibits Peptidyl Transfer High_Affinity_Binding->Nascent_Peptide_Exit_Tunnel Occupies High_Affinity_Binding->Nascent_Peptide Blocks Egress

Caption: this compound's stepwise binding to the 50S ribosomal subunit and inhibition of protein synthesis.

Experimental Workflow for In Vitro Translation Inhibition Assay

IVTT_Workflow Start Start Prepare_Reagents Prepare Reagents (IVTT Mix, DNA, this compound Dilutions) Start->Prepare_Reagents Set_Up_Reactions Set Up IVTT Reactions in 96-well Plate Prepare_Reagents->Set_Up_Reactions Add_this compound Add this compound Dilutions and Controls Set_Up_Reactions->Add_this compound Incubate Incubate at 37°C Add_this compound->Incubate Add_Luciferase_Reagent Add Luciferase Assay Reagent Incubate->Add_Luciferase_Reagent Measure_Luminescence Measure Luminescence Add_Luciferase_Reagent->Measure_Luminescence Data_Analysis Data Analysis (% Inhibition vs. [this compound]) Measure_Luminescence->Data_Analysis Determine_IC50 Determine IC50 Value Data_Analysis->Determine_IC50 End End Determine_IC50->End

Caption: Workflow for determining the IC50 of this compound using an in vitro translation assay.

Synergistic Resistance to this compound

Synergistic_Resistance cluster_resistance Resistance Mechanisms This compound This compound Ribosome Wild-Type Ribosome This compound->Ribosome Binds Protein_Synthesis_Inhibited Protein Synthesis Inhibited Ribosome->Protein_Synthesis_Inhibited G748_Methylation Methylation at G748 (by TlrB) G748_Methylation->Ribosome Alters Binding Site Synergistic_Resistance Synergistic High-Level Resistance G748_Methylation->Synergistic_Resistance A2058_Methylation Methylation at A2058 (by TlrD) A2058_Methylation->Ribosome Alters Binding Site A2058_Methylation->Synergistic_Resistance Synergistic_Resistance->this compound Prevents Binding Protein_Synthesis_Continues Protein Synthesis Continues Synergistic_Resistance->Protein_Synthesis_Continues

Caption: Synergistic resistance to this compound through combined methylation of G748 and A2058.

References

Methodological & Application

Application Note: Quantification of Tylosin in Animal Feed using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tylosin (B1662201) is a macrolide antibiotic widely used in veterinary medicine to treat infections and as a growth promoter in livestock.[1][2] Regulatory bodies in many regions have established maximum residue limits (MRLs) for this compound in animal-derived food products and have banned its use as a growth promoter in some cases due to concerns about antimicrobial resistance.[1] Consequently, sensitive and reliable analytical methods are required for the routine monitoring of this compound levels in animal feed to ensure compliance with regulations and safeguard animal and human health.[1][3]

This application note describes a robust High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound in various animal feed matrices. The method involves an efficient extraction and cleanup procedure followed by reversed-phase HPLC separation with UV or mass spectrometry (MS) detection. The protocol is suitable for researchers, scientists, and quality control analysts in the feed industry and regulatory laboratories.

Principle

The method is based on the extraction of this compound from the feed matrix using a suitable solvent, followed by a cleanup step to remove interfering substances. The purified extract is then injected into an HPLC system. Separation of this compound from other components is achieved on a C18 reversed-phase column using an appropriate mobile phase. Quantification is performed by comparing the peak area of this compound in the sample to that of a known concentration of a this compound standard. UV detection is commonly set at approximately 280-290 nm. For higher selectivity and sensitivity, and to identify potential adducts like the this compound-urea adduct (TUA), mass spectrometry (MS) detection can be employed.

Experimental Protocols

1. Reagents and Materials

  • This compound reference standard (>95% purity)

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade or deionized)

  • Formic acid (or other suitable acid/buffer reagents like monobasic sodium phosphate)

  • Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB or C18)

  • Syringe filters (0.45 µm)

2. Standard Solution Preparation

  • Stock Standard Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in HPLC-grade methanol to obtain a concentration of 1 mg/mL.

  • Intermediate Standard Solution (e.g., 100 µg/mL): Dilute the stock solution with methanol to prepare an intermediate standard.

  • Working Standard Solutions: Prepare a series of working standard solutions by further diluting the intermediate standard solution with the mobile phase to construct a calibration curve (e.g., 0.5 - 20 µg/mL).

3. Sample Preparation

  • Homogenization: Grind the animal feed sample to a fine, uniform powder.

  • Extraction:

    • Weigh 5-10 g of the homogenized feed sample into a centrifuge tube or flask.

    • Add a suitable extraction solvent. A common choice is an acidified methanol:water mixture or methanol alone. For example, add 100 mL of an acidified methanol solution (e.g., 0.005% formic acid) or a 1:1 mixture of phosphate (B84403) buffer and methanol.

    • Sonicate the mixture for a short period (e.g., 5 minutes) and then shake for 30 minutes on an orbital shaker.

    • Centrifuge the mixture to separate the solid particles.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Precondition an SPE cartridge (e.g., Oasis HLB) with methanol followed by water.

    • Load a specific volume of the supernatant from the extraction step onto the cartridge.

    • Wash the cartridge with water to remove polar impurities.

    • Elute the this compound from the cartridge with a suitable solvent, such as an acetonitrile:water mixture.

  • Final Preparation: Filter the eluate through a 0.45 µm syringe filter into an HPLC vial for analysis.

4. HPLC-UV Chromatographic Conditions

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 5 µm particle size, 4.6 x 150 mm).

  • Mobile Phase: A mixture of acetonitrile and a buffered aqueous solution (e.g., 0.05 M monobasic sodium phosphate, pH 2.5) in a ratio such as 35:65 (v/v). Isocratic or gradient elution can be used.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30-45°C.

  • Detection Wavelength: 280 nm or 285 nm.

  • Injection Volume: 20 µL.

5. HPLC-MS Conditions

For enhanced specificity and sensitivity, an LC-MS system can be utilized.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • Mass Analyzer: Single Quadrupole or Triple Quadrupole.

  • The specific MS parameters, such as capillary voltage and gas flow rates, should be optimized for the instrument being used.

Data Presentation

The performance of the HPLC method for this compound quantification is summarized in the following tables.

Table 1: Chromatographic and Detection Parameters

ParameterConditionReference
Column C18 Reversed-Phase
Mobile Phase Acetonitrile and buffered aqueous solution
Detection UV at 280-285 nm or Mass Spectrometry (MS)
Flow Rate 0.8 - 1.0 mL/min
Column Temp. 30 - 45°C

Table 2: Method Validation Data

ParameterTypical ValueReference
Linearity (R²) > 0.998
Recovery 78.9% - 111.0%
Precision (RSD%) < 10%
Limit of Detection (LOD) 0.035 mg/kg (LC-MS), 2.16 g/ton (HPLC-UV)
Limit of Quantification (LOQ) 0.05 mg/kg (LC-MS), 7.20 g/ton (HPLC-UV)

Workflow Diagram

The following diagram illustrates the experimental workflow for the quantification of this compound in animal feed by HPLC.

HPLC_Tylosin_Workflow cluster_prep Sample & Standard Preparation cluster_cleanup Sample Cleanup cluster_analysis HPLC Analysis cluster_quant Data Analysis Sample Animal Feed Sample Homogenize Homogenize Sample Sample->Homogenize Extract Extract with Solvent Homogenize->Extract Centrifuge Centrifuge Extract Extract->Centrifuge Standard This compound Reference Standard Stock Prepare Stock Solution Standard->Stock Working Prepare Working Standards Stock->Working HPLC Inject into HPLC System Working->HPLC SPE Solid-Phase Extraction (SPE) Centrifuge->SPE Filter Filter (0.45 µm) SPE->Filter Filter->HPLC Separate C18 Column Separation HPLC->Separate Detect UV or MS Detection Separate->Detect Calibrate Generate Calibration Curve Detect->Calibrate Quantify Quantify this compound Concentration Detect->Quantify Calibrate->Quantify Result Report Results Quantify->Result

Caption: Workflow for HPLC quantification of this compound in animal feed.

References

Using Tylosin as a Selective Agent in Bacterial Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tylosin (B1662201) is a macrolide antibiotic produced by Streptomyces fradiae. It is a bacteriostatic agent that inhibits protein synthesis in susceptible bacteria by binding to the 50S ribosomal subunit.[1][2] This property makes it a valuable tool in microbiology for the selection of resistant bacterial strains in research and development settings. This compound has a broad spectrum of activity, primarily against Gram-positive bacteria, as well as some Gram-negative bacteria and Mycoplasma species.[2][3] This document provides detailed application notes and protocols for the effective use of this compound as a selective agent in bacterial culture.

Data Presentation: this compound Susceptibility

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound for various bacterial species, providing a reference for determining appropriate selective concentrations.

Bacterial SpeciesMIC Range (µg/mL)Notes
Staphylococcus aureus0.5 - >128Includes quality control strain ATCC® 25923.[4]
Enterococcus faecalisVariesQuality control strain ATCC® 29212 is used for susceptibility testing.
Streptococcus pneumoniaeVariesQuality control strain ATCC® 49619 is used for susceptibility testing.
Mycoplasma hyopneumoniae0.016 - 0.06
Pasteurella multocida32
Escherichia coli512ATCC 25922.
Mannheimia haemolytica64

Note: MIC values can vary depending on the bacterial strain, testing methodology, and specific this compound salt (tartrate or phosphate) used. It is recommended to perform a preliminary MIC determination for the specific strains used in your experiments. This compound tartrate is generally better absorbed than this compound phosphate (B84403) in oral applications, which may have implications for in vivo studies but is less critical for in vitro selection.

Experimental Protocols

Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mg/mL this compound stock solution.

Materials:

  • This compound tartrate or phosphate powder

  • Sterile distilled water or 70% ethanol

  • Sterile conical tubes (15 mL or 50 mL)

  • Sterile 0.22 µm syringe filter

  • Sterile syringe

  • Vortex mixer

  • Sterile microcentrifuge tubes for aliquoting

Procedure:

  • In a sterile conical tube, weigh out the desired amount of this compound powder. For a 10 mg/mL stock solution, weigh 100 mg of this compound for a final volume of 10 mL.

  • Add a small volume of the chosen solvent (sterile distilled water or 70% ethanol) to the powder to create a slurry. This compound tartrate is soluble in water, while this compound base is more soluble in alcohol.

  • Gradually add the remaining solvent to reach the final volume, vortexing intermittently to ensure complete dissolution.

  • For aqueous solutions, sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube. Ethanol solutions do not typically require filter sterilization.

  • Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freezing and thawing, which can degrade the antibiotic.

  • Label the aliquots clearly with the name of the antibiotic, concentration, solvent, and date of preparation.

  • Store the aliquots at -20°C for long-term storage.

Preparation of Selective Agar (B569324) Plates

This protocol details the preparation of Luria-Bertani (LB) agar plates containing this compound for the selection of resistant bacteria.

Materials:

  • LB agar powder

  • Distilled water

  • Autoclavable bottle or flask

  • Sterile petri dishes

  • This compound stock solution (10 mg/mL)

  • Water bath set to 55-60°C

  • Sterile pipette

Procedure:

  • Prepare the LB agar according to the manufacturer's instructions. For example, for 1 liter of LB agar, dissolve 25 g of LB agar powder in 1 liter of distilled water.

  • Autoclave the LB agar solution at 121°C for 15-20 minutes.

  • After autoclaving, allow the agar to cool in a 55-60°C water bath. This is a critical step to prevent heat degradation of the this compound.

  • Once the agar has cooled, add the appropriate volume of the sterile this compound stock solution to achieve the desired final concentration. For example, to prepare plates with a final concentration of 20 µg/mL, add 2 mL of a 10 mg/mL this compound stock solution to 1 liter of LB agar.

  • Gently swirl the flask to ensure the this compound is evenly distributed throughout the agar. Avoid creating air bubbles.

  • Aseptically pour approximately 20-25 mL of the molten agar into each sterile petri dish.

  • Allow the plates to solidify at room temperature.

  • Once solidified, label the plates and store them inverted at 4°C. The plates should be used within 1-2 weeks for optimal performance.

Bacterial Selection Workflow

This protocol outlines the general steps for selecting bacteria with this compound resistance.

Procedure:

  • Prepare a liquid culture of the bacterial population to be screened.

  • Plate the bacterial culture onto both a non-selective LB agar plate (control) and a selective LB agar plate containing the desired concentration of this compound.

  • Incubate the plates at the optimal temperature for the specific bacterial species (e.g., 37°C for E. coli).

  • After incubation (typically 16-24 hours), observe the plates for colony growth.

  • The control plate should show robust growth, confirming the viability of the bacteria.

  • The selective plate should only show growth of colonies that are resistant to this compound.

  • Individual resistant colonies can then be picked and further cultured in selective liquid media or on selective agar plates for downstream applications.

Visualizations

Mechanism of Action: this compound Inhibition of Bacterial Protein Synthesis

Tylosin_Mechanism cluster_ribosome Bacterial 70S Ribosome 50S_subunit 50S Subunit Peptidyl_Transferase_Center Peptidyl Transferase Center (PTC) 30S_subunit 30S Subunit Nascent_Peptide_Exit_Tunnel Nascent Peptide Exit Tunnel (NPET) Protein_Elongation Protein Elongation Peptidyl_Transferase_Center->Protein_Elongation Catalyzes Peptide Bond Formation Nascent_Peptide_Exit_Tunnel->Protein_Elongation Nascent Peptide Exits This compound This compound This compound->Nascent_Peptide_Exit_Tunnel Binds to NPET near the PTC Inhibition Inhibition of Protein Synthesis This compound->Inhibition Leads to mRNA mRNA mRNA->30S_subunit Binds tRNA Aminoacyl-tRNA tRNA->Peptidyl_Transferase_Center Delivers Amino Acid

Caption: this compound binds to the nascent peptide exit tunnel of the 50S ribosomal subunit, inhibiting protein synthesis.

Experimental Workflow for Bacterial Selection

Bacterial_Selection_Workflow cluster_plates Plates Start Start: Bacterial Culture Plating Plate on Selective and Non-Selective Media Start->Plating Selective_Plate Selective Plate (with this compound) Plating->Selective_Plate NonSelective_Plate Non-Selective Plate (Control) Plating->NonSelective_Plate Incubation Incubate at Optimal Temperature Observation Observe Colony Growth Incubation->Observation Resistant_Colonies Isolate Resistant Colonies Observation->Resistant_Colonies Growth on Selective Plate Selective_Plate->Incubation NonSelective_Plate->Incubation Downstream Downstream Applications: - Further Culturing - Plasmid Extraction - etc. Resistant_Colonies->Downstream

Caption: A typical workflow for selecting this compound-resistant bacteria using agar plating.

Quality Control and Troubleshooting

  • Quality Control of this compound: Always use a reliable source for this compound. It is advisable to test each new batch of this compound stock solution for its efficacy using a known susceptible and a known resistant bacterial strain. Quality control ranges for this compound susceptibility testing using disc diffusion have been established for Staphylococcus aureus ATCC® 25923.

  • No Growth on Selective Plates: If no colonies grow on the selective plates, the concentration of this compound may be too high, or the bacterial population may not contain any resistant individuals. Consider using a lower concentration of this compound or a different selection method.

  • Excessive Growth on Selective Plates: If there is a lawn of growth on the selective plates, the this compound concentration may be too low, or the antibiotic may have degraded. Ensure that the this compound was added to the agar at the correct temperature and that the plates have been stored properly.

  • Satellite Colonies: The appearance of small "satellite" colonies around a large resistant colony can occur if the resistant colony is producing an enzyme that degrades the antibiotic in its immediate vicinity. If this is an issue, consider picking well-isolated colonies for further experiments.

Safety Precautions

  • Always handle this compound powder in a well-ventilated area or a chemical fume hood to avoid inhalation.

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling this compound and preparing solutions.

  • Refer to the Safety Data Sheet (SDS) for detailed safety information.

By following these application notes and protocols, researchers can effectively utilize this compound as a selective agent in their bacterial culture experiments.

References

Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of Tylosin Residues in Animal Tissues

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a detailed and robust Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) protocol for the sensitive and selective quantification of tylosin (B1662201) residues in various animal tissues, including liver, kidney, and muscle. The methodology outlined provides a comprehensive workflow from sample preparation to data acquisition and analysis, suitable for regulatory monitoring, food safety testing, and pharmacokinetic studies. The protocol includes detailed steps for tissue homogenization, solid-phase extraction (SPE) for sample clean-up, and optimized LC-MS/MS parameters for achieving low limits of detection and quantification.

Introduction

This compound is a macrolide antibiotic extensively used in veterinary medicine to treat and prevent bacterial infections in livestock such as cattle, swine, and poultry.[1][2][3] The potential for this compound residues to remain in edible tissues is a significant concern for consumer safety and has led regulatory bodies worldwide to establish Maximum Residue Limits (MRLs).[2][4] Consequently, the development of reliable and sensitive analytical methods for the routine monitoring of this compound residues in animal-derived food products is crucial. LC-MS/MS has emerged as the preferred technique for this purpose due to its high selectivity, sensitivity, and accuracy. This application note provides a comprehensive protocol for the determination of this compound in tissue matrices, validated in accordance with international guidelines.

Experimental Protocol

Materials and Reagents
Standard Solution Preparation

Stock standard solutions of this compound and the internal standard (spiramycin) are prepared by dissolving the compounds in methanol or acetonitrile to a concentration of 1 mg/mL. These stock solutions are then used to prepare working standard solutions through serial dilution with the appropriate solvent.

Sample Preparation

A detailed workflow for the preparation of tissue samples is outlined below.

G cluster_sample_prep Sample Preparation Workflow sample Tissue Sample (Muscle, Liver, Kidney) homogenize Homogenize 2-5g of tissue sample->homogenize extract Add Extraction Solvent (e.g., 70% Methanol with EDTA) and vortex homogenize->extract centrifuge1 Centrifuge at 5000 rpm for 15 min extract->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant spe Solid-Phase Extraction (SPE) Clean-up (e.g., SCX column) supernatant->spe elute Elute with Methanol containing Ammonium Acetate spe->elute dry Evaporate to Dryness under Nitrogen elute->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute analyze Inject into LC-MS/MS reconstitute->analyze

Caption: Workflow for tissue sample preparation.

  • Homogenization: Weigh 2-5 grams of the tissue sample (muscle, liver, or kidney) into a polypropylene (B1209903) tube.

  • Extraction: Add 10 mL of 70% methanol and 200 µL of 0.1 M EDTA. Vortex the mixture for 1 minute to ensure thorough homogenization.

  • Centrifugation: Centrifuge the homogenate at 5000 rpm for 15 minutes.

  • Solid-Phase Extraction (SPE) Clean-up:

    • Condition an SCX (strong cation-exchange) SPE cartridge.

    • Load the supernatant from the centrifugation step onto the SPE cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute the analyte and internal standard with a suitable solvent, such as methanol containing ammonium acetate.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a specific volume of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

The following table outlines the recommended starting parameters for the LC-MS/MS system.

ParameterRecommended Conditions
LC System Agilent 1290 Infinity II or equivalent
Column C18 reverse-phase column (e.g., Nucleosil, 5 µm)
Mobile Phase A 0.01 M ammonium acetate in water with 0.1% formic acid, pH 3.5
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Optimized for separation of this compound and internal standard
Flow Rate 0.2 - 0.4 mL/min
Injection Volume 5 - 20 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)

The MRM transitions for this compound are crucial for its selective detection and quantification.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
This compound (Quantifier) 916.5174.1
This compound (Qualifier) 916.5772.4

Quantitative Data Summary

The performance of the LC-MS/MS method is summarized in the following tables, showcasing its sensitivity and accuracy across different tissue types.

Table 1: Limits of Detection (LOD) and Quantification (LOQ)

Tissue TypeLOD (µg/kg)LOQ (µg/kg)Reference
Swine Muscle0.2 - 0.85.0
Swine Liver0.2 - 0.85.0
Swine Kidney0.2 - 0.85.0
Swine Fat + Skin0.2 - 0.85.0
Chicken Breast0.4731.561
Beef Neck0.4731.561

Table 2: Recovery Rates

Tissue TypeFortification Level (µg/kg)Mean Recovery (%)Reference
Pig Tissues50 - 20070 - 85
Animal TissuesNot Specified86.70 ± 0.95
Eggs1.0 - 40097.3

Signaling Pathway Diagram

While this application note focuses on an analytical protocol and does not delve into biological signaling pathways, a logical relationship diagram for the analytical process is provided below.

G cluster_analytical_process Analytical Process Overview sample_receipt Sample Receipt and Logging sample_prep Sample Preparation (Homogenization, Extraction, SPE) sample_receipt->sample_prep lc_separation LC Separation sample_prep->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection data_processing Data Processing and Quantification ms_detection->data_processing reporting Reporting of Results data_processing->reporting

Caption: Overview of the analytical process.

Conclusion

The LC-MS/MS protocol described in this application note provides a highly sensitive, selective, and reliable method for the quantification of this compound residues in various animal tissues. The detailed sample preparation procedure, coupled with optimized LC-MS/MS parameters, allows for the accurate determination of this compound at levels well below the established MRLs, ensuring food safety and compliance with regulatory standards. This method is suitable for high-throughput analysis in routine monitoring laboratories.

References

Application Notes and Protocols for Tylosin Administration in Drinking Water for Poultry Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the administration of tylosin (B1662201) in drinking water for poultry, focusing on its application in research and development settings. This compound, a macrolide antibiotic, is widely used in the poultry industry to control and treat various bacterial infections.[1] This document outlines its primary applications, pharmacokinetic profile, and detailed methodologies for conducting efficacy and pharmacokinetic studies.

Application Notes

Overview of this compound in Poultry

This compound is a broad-spectrum antibiotic effective against Gram-positive bacteria, Mycoplasma, Chlamydophila, and Pasteurella.[1] In poultry, it is primarily used for the control and treatment of:

  • Chronic Respiratory Disease (CRD): Caused by Mycoplasma gallisepticum and Mycoplasma synoviae.[2][3]

  • Necrotic Enteritis (NE): Associated with Clostridium perfringens.[4]

It can be administered through feed, injection, or, most commonly for flock-level treatment, in drinking water. The soluble powder form (this compound tartrate or this compound phosphate) is typically used for water administration.

Pharmacokinetic Profile

Understanding the pharmacokinetic profile of this compound is crucial for designing effective dosing regimens. Key parameters after oral administration in drinking water are summarized below.

Table 1: Pharmacokinetic Parameters of this compound in Broiler Chickens Following Oral Administration

ParameterValueReference
Bioavailability (F%) 30% - 34%
90.29%
Time to Maximum Concentration (Tmax) 1.5 hours
1.08 hours
Maximum Concentration (Cmax) 1.2 µg/mL (at 10 mg/kg)
3.40 µg/mL (at 50 mg/kg)
Elimination Half-life (t1/2 β) 2.07 hours
5.78 hours
Volume of Distribution (Vd) 0.85 L/kg
6 L/kg

Note: Variations in pharmacokinetic parameters can be attributed to differences in experimental conditions, this compound salt form, and analytical methods.

Recommended Dosages for Treatment

Recommended dosages of this compound in drinking water for poultry are provided below. It is essential to ensure that birds consume enough medicated water to achieve the target dose.

Table 2: Recommended Dosages of this compound in Drinking Water for Chickens

IndicationDosageDurationReference
Chronic Respiratory Disease (CRD) 50 mg/kg of body weight per day3-5 days
Necrotic Enteritis (NE) 20-50 mg/kg of body weight per day5 days
Withdrawal Periods

Adherence to withdrawal periods is critical to ensure food safety.

  • Meat: 24 hours after cessation of drinking water treatment.

  • Eggs: In several regions, including the United States, there is a 0-day egg withdrawal period when used according to the manufacturer's directions.

Experimental Protocols

Protocol for Evaluating the Efficacy of this compound Against Mycoplasma gallisepticum (CRD)

This protocol describes an experimental model to assess the efficacy of this compound in treating Chronic Respiratory Disease in broiler chickens.

2.1.1 Animal Model and Housing

  • Animals: Day-old broiler chicks from a Mycoplasma gallisepticum-free breeder flock.

  • Housing: Birds should be housed in controlled-environment isolation units with filtered air supply to prevent cross-contamination. Feed and water should be provided ad libitum.

2.1.2 Experimental Design

  • Acclimatization: 7 days.

  • Infection: On day 7, birds in the infected groups are challenged with a virulent strain of M. gallisepticum.

  • Treatment: Treatment with this compound in drinking water commences 3-4 days post-infection, once clinical signs of CRD are apparent.

  • Groups:

    • Group A: Negative Control (uninfected, untreated)

    • Group B: Positive Control (infected, untreated)

    • Group C: Treatment Group 1 (infected, treated with this compound at 35 mg/kg BW)

    • Group D: Treatment Group 2 (infected, treated with this compound at 100 mg/kg BW)

  • Duration: The study duration is typically 14-21 days post-infection.

2.1.3 Infection Protocol

  • Culture a virulent strain of M. gallisepticum in a suitable broth medium.

  • On the day of infection, dilute the culture to a final concentration of 10^8 to 10^9 colony-forming units (CFU)/mL.

  • Inoculate each bird in the infected groups with 0.1 mL of the bacterial suspension via the intratracheal route.

2.1.4 Treatment Administration

  • Calculate the daily water consumption of the birds.

  • Prepare a fresh stock solution of this compound tartrate daily.

  • Medicate the drinking water to achieve the target daily dose (e.g., 35 mg/kg or 100 mg/kg body weight).

  • Provide only medicated water to the treatment groups for 5 consecutive days.

2.1.5 Efficacy Parameters

  • Clinical Scoring: Daily scoring of respiratory signs using a standardized system (see Table 3).

  • Macroscopic Lesion Scoring: At necropsy, score lesions in the respiratory tract (trachea, air sacs).

  • M. gallisepticum Reisolation: Collect tracheal swabs for culture or qPCR to determine the presence and load of M. gallisepticum.

  • Weight Gain and Feed Conversion Ratio (FCR): Monitor throughout the study.

  • Mortality: Record daily.

Table 3: Scoring System for Respiratory Disease in Chickens

ScoreClinical Sign
0 No clinical signs
1 Dyspnea only after manipulation
2 Spontaneous dyspnea
3 Positive tracheal reflex
4 Presence of breathing noise

A maximum clinical score of 4 can be given to a bird exhibiting multiple signs.

G cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment acclimatization Acclimatization (7 days) infection Infection with M. gallisepticum acclimatization->infection treatment This compound Treatment (5 days) infection->treatment monitoring Daily Monitoring (Clinical Signs, Mortality) treatment->monitoring necropsy Necropsy & Lesion Scoring monitoring->necropsy analysis Data Analysis necropsy->analysis

Experimental workflow for CRD efficacy study.

Protocol for a Pharmacokinetic Study of this compound in Broiler Chickens

This protocol outlines the methodology for determining the pharmacokinetic profile of this compound administered in drinking water.

2.2.1 Animal Model and Housing

  • Animals: Healthy broiler chickens of a specific age and weight range.

  • Housing: Individual or small group housing to accurately measure water intake. Birds should be fasted overnight before drug administration.

2.2.2 Experimental Design

  • Groups:

    • Group 1: Intravenous (IV) administration (for bioavailability calculation).

    • Group 2: Oral administration via drinking water.

  • Dosage: A single dose of this compound (e.g., 10 mg/kg or 50 mg/kg body weight) is administered.

2.2.3 Drug Administration

  • Intravenous: A solution of this compound is injected into the wing vein.

  • Oral: Medicated water is provided for a defined period, and water consumption is monitored to ensure the target dose is consumed.

2.2.4 Sample Collection

  • Blood samples (1-2 mL) are collected from the wing vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-administration).

  • Plasma is separated by centrifugation and stored at -20°C or lower until analysis.

2.2.5 Analytical Method: High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is used to quantify this compound concentrations in plasma.

  • Sample Preparation:

    • Thaw plasma samples.

    • Perform a liquid-liquid or solid-phase extraction to isolate this compound from plasma proteins. Common extraction solvents include chloroform (B151607) or ethyl acetate (B1210297) under basic conditions.

    • Evaporate the organic solvent and reconstitute the residue in the mobile phase.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column.

    • Mobile Phase: A mixture of acetonitrile (B52724) and a buffer (e.g., 0.05 M monobasic sodium phosphate, pH 2.5) in a 35:65 v/v ratio.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength of 280 nm or 287 nm.

    • Column Temperature: 30°C.

  • Quantification: A standard curve is generated using known concentrations of this compound in blank plasma.

2.2.6 Pharmacokinetic Analysis

The plasma concentration-time data are analyzed using non-compartmental or compartmental methods to determine key pharmacokinetic parameters (Cmax, Tmax, t1/2, AUC, F%).

G cluster_prep Preparation cluster_admin Administration & Sampling cluster_analysis Analysis animal_prep Animal Preparation (Fasting) drug_admin Drug Administration (IV or Oral) animal_prep->drug_admin blood_collection Blood Sample Collection (Time Series) drug_admin->blood_collection plasma_sep Plasma Separation blood_collection->plasma_sep hplc HPLC Analysis plasma_sep->hplc pk_analysis Pharmacokinetic Modeling hplc->pk_analysis

Workflow for a poultry pharmacokinetic study.

Protocol for Evaluating the Efficacy of this compound Against Necrotic Enteritis (Clostridium perfringens)

This protocol describes an experimental model for inducing Necrotic Enteritis to evaluate the efficacy of this compound.

2.3.1 Animal Model and Housing

  • Animals: Day-old broiler chicks.

  • Housing: As described in section 2.1.1.

2.3.2 Experimental Design and Induction of Necrotic Enteritis

A co-infection model with Eimeria species is often used to predispose the birds to NE.

  • Diet: Feed the birds a high-protein diet (e.g., containing fishmeal) to promote the growth of C. perfringens.

  • Eimeria Challenge: On day 9 of age, orally inoculate the birds with a suspension of sporulated Eimeria oocysts (e.g., E. acervulina and E. maxima).

  • C. perfringens Challenge: On days 14 and 15, orally inoculate the birds with a broth culture of a virulent, NetB toxin-producing strain of C. perfringens.

  • Treatment: Administer this compound in the drinking water for 5 days, starting from the day of the first C. perfringens challenge.

2.3.3 Efficacy Parameters

  • Mortality: Record daily.

  • Intestinal Lesion Scoring: At necropsy (around day 16-17), score the severity of intestinal lesions on a scale of 0 to 4, where 0 is normal and 4 is severe necrosis.

  • Bacterial Counts: Enumerate C. perfringens in the intestinal contents.

  • Performance Parameters: Body weight gain and FCR.

G cluster_predispose Predisposition cluster_challenge Challenge & Treatment cluster_outcome Outcome Assessment high_protein High-Protein Diet eimeria Eimeria Challenge (Day 9) high_protein->eimeria clostridium C. perfringens Challenge (Days 14 & 15) eimeria->clostridium tylosin_tx This compound Treatment (Days 14-18) clostridium->tylosin_tx lesion_scoring Lesion Scoring (Day 16-17) tylosin_tx->lesion_scoring performance Performance Data tylosin_tx->performance

Logical flow for a Necrotic Enteritis efficacy study.

References

Solid-Phase Extraction of Tylosin from Environmental Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the solid-phase extraction (SPE) of the macrolide antibiotic tylosin (B1662201) from environmental samples, primarily water and soil. This compound is extensively used in veterinary medicine and its presence in the environment is a growing concern due to the potential for antibiotic resistance.[1][2] Accurate monitoring of this compound levels in environmental matrices is crucial for risk assessment.

Principles of Solid-Phase Extraction

Solid-phase extraction is a widely used sample preparation technique that concentrates and purifies analytes from a complex matrix. The principle relies on the partitioning of the analyte, in this case, this compound, between a solid stationary phase (the sorbent in the SPE cartridge) and a liquid mobile phase (the sample and subsequent solvents). By carefully selecting the sorbent and solvents, interferences can be removed, and the analyte of interest can be isolated and concentrated for subsequent analysis, typically by High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry detection.[3][4][5]

Factors Affecting SPE Efficiency

Several factors can influence the efficiency of the solid-phase extraction of this compound. These include the chemical properties of this compound, the characteristics of the solid-phase sorbent, the composition of the sample matrix, and the choice of solvents for conditioning, washing, and elution. The interplay of these factors determines the recovery and purity of the extracted analyte.

G cluster_this compound This compound Properties cluster_Sorbent Sorbent Characteristics cluster_Matrix Sample Matrix cluster_Solvents Solvent Selection Tylosin_pKa pKa SPE_Efficiency SPE Efficiency (Recovery & Purity) Tylosin_pKa->SPE_Efficiency Tylosin_Solubility Solubility Tylosin_Solubility->SPE_Efficiency Tylosin_Polarity Polarity Tylosin_Polarity->SPE_Efficiency Sorbent_Type Sorbent Type (e.g., C18, HLB) Sorbent_Type->SPE_Efficiency Sorbent_Mass Sorbent Mass Sorbent_Mass->SPE_Efficiency Sorbent_Particle_Size Particle Size Sorbent_Particle_Size->SPE_Efficiency Matrix_pH pH Matrix_pH->SPE_Efficiency Matrix_Interferences Presence of Interferences Matrix_Interferences->SPE_Efficiency Matrix_Organic_Content Organic Matter Content Matrix_Organic_Content->SPE_Efficiency Conditioning_Solvent Conditioning Solvent Conditioning_Solvent->SPE_Efficiency Washing_Solvent Washing Solvent Washing_Solvent->SPE_Efficiency Elution_Solvent Elution Solvent Elution_Solvent->SPE_Efficiency G Sample_Collection 1. Water Sample Collection (e.g., 500 mL) Sample_Prep 2. Sample Preparation (Filtration, pH adjustment) Sample_Collection->Sample_Prep SPE_Conditioning 3. SPE Cartridge Conditioning (e.g., Methanol, Water) Sample_Prep->SPE_Conditioning Sample_Loading 4. Sample Loading (Load sample onto cartridge) SPE_Conditioning->Sample_Loading Washing 5. Washing (Remove interferences) Sample_Loading->Washing Drying 6. Cartridge Drying (e.g., under vacuum or N2) Washing->Drying Elution 7. Elution (Elute this compound with organic solvent) Drying->Elution Evaporation 8. Evaporation & Reconstitution (Concentrate eluate, reconstitute in mobile phase) Elution->Evaporation Analysis 9. HPLC Analysis Evaporation->Analysis

References

Application Notes and Protocols for the Microbiological Assay of Tylosin Potency

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for determining the potency of tylosin (B1662201) using microbiological assays. The methods described are based on the principle of observing the inhibitory effect of the antibiotic on a susceptible microorganism. These protocols are intended for researchers, scientists, and drug development professionals.

Principle of the Assay

The microbiological assay of this compound is based on the principle of comparing the inhibition of growth of a susceptible microorganism by a known concentration of a this compound reference standard with the inhibition caused by the test sample. The potency of the test sample is determined by measuring the extent of microbial growth inhibition, which is proportional to the concentration of this compound. Two common methods are employed: the cylinder-plate (or agar (B569324) diffusion) assay and the turbidimetric assay.[1]

  • Cylinder-Plate Assay: This method involves the diffusion of this compound from a cylinder placed on a solid agar medium inoculated with a susceptible test organism. The antibiotic diffuses into the agar, creating a circular zone of inhibition where microbial growth is prevented. The diameter of this zone is proportional to the concentration of this compound.

  • Turbidimetric Assay: This method measures the inhibition of microbial growth in a liquid culture medium. The test organism is incubated in a liquid medium containing varying concentrations of the this compound standard and the test sample. The growth of the microorganism, measured as turbidity, is inversely proportional to the concentration of this compound.

Materials and Reagents

  • Test Organism: Micrococcus luteus (e.g., ATCC 9341, also formerly known as Sarcina lutea) or Kocuria rhizophila.[2][3][4]

  • This compound Reference Standard: USP this compound RS or an equivalent standard of known potency.

  • Culture Media:

    • Antibiotic Medium A or equivalent nutrient agar for the base and seed layers in the cylinder-plate assay.[3]

    • Tryptic Soy Broth or equivalent for preparing the inoculum.

  • Reagents:

  • Equipment:

    • Petri dishes (sterile).

    • Stainless steel or porcelain cylinders (for cylinder-plate assay).

    • Spectrophotometer.

    • Incubator, capable of maintaining 35-37°C.

    • Autoclave.

    • Volumetric flasks, pipettes, and other standard laboratory glassware.

    • Homogenizer or blender for sample preparation.

Experimental Protocols

Preparation of Test Organism Inoculum
  • Maintain a stock culture of Micrococcus luteus on agar slants of a suitable medium, transferring to fresh slants every two weeks.

  • Incubate the freshly transferred culture for 16-18 hours at 35°C.

  • Wash the growth from a fresh slant with sterile saline or broth into a sterile suspension.

  • Alternatively, grow the organism in a broth medium for 48 hours at room temperature on a mechanical shaker.

  • Dilute the bacterial suspension with sterile saline or broth to a standardized concentration. This can be done by adjusting the optical density to a specific value (e.g., 0.5 at 600 nm) or by determining the colony-forming units (CFU) per mL to achieve a final concentration of approximately 10^6 CFU/mL in the seeded agar.

Preparation of Standard Solutions
  • Stock Solution: Accurately weigh a quantity of the this compound Reference Standard and dissolve it in methanol to obtain a stock solution of a known concentration, for example, 1 mg/mL.

  • Intermediate and Working Solutions: Prepare a series of dilutions from the stock solution using a suitable diluent, such as a mixture of methanol and phosphate buffer. The concentrations for the standard curve should bracket the expected concentration of the test sample.

Preparation of Sample Solutions
  • Accurately weigh a portion of the sample to be tested.

  • For solid samples like feeds, homogenization in a buffer solution, followed by extraction with methanol, may be necessary.

  • Dilute the extracted sample solution with the same diluent used for the standard solutions to an estimated concentration within the range of the standard curve.

Cylinder-Plate Assay Procedure
  • Base Layer: Pour a layer of sterile, melted nutrient agar into sterile Petri dishes and allow it to solidify on a level surface.

  • Seed Layer: Inoculate a second portion of melted nutrient agar (cooled to 48°C) with the prepared test organism suspension. Pour a uniform layer of this seeded agar over the solidified base layer.

  • Cylinder Placement: Place 4 to 6 sterile cylinders on the surface of the solidified seeded agar at equal intervals.

  • Application of Solutions: Fill the cylinders with the different concentrations of the this compound standard and the sample solutions. Typically, two or three cylinders are filled with a reference concentration, and the remaining cylinders are filled with the other standard concentrations and the sample solution.

  • Incubation: Incubate the plates at a suitable temperature (e.g., 35-37°C) for 16-18 hours.

  • Measurement: After incubation, measure the diameter of the zones of inhibition to the nearest 0.1 mm.

Turbidimetric Assay Procedure
  • Preparation of Tubes: Prepare a series of tubes with a suitable broth medium.

  • Addition of Solutions: Add the varying concentrations of the this compound standard and the sample solutions to the tubes.

  • Inoculation: Inoculate each tube with a standardized suspension of the test organism.

  • Incubation: Incubate the tubes in a water bath or incubator at a controlled temperature (e.g., 37°C) for a specified period (e.g., 3-4 hours).

  • Measurement: Stop the microbial growth (e.g., by adding dilute formaldehyde) and measure the turbidity of each tube using a spectrophotometer at a specific wavelength (e.g., 530 nm).

Data Presentation and Analysis

The potency of the sample is calculated by comparing the response of the sample to the response of the standard.

For the cylinder-plate assay , a standard curve is constructed by plotting the logarithm of the this compound concentration against the diameter of the zone of inhibition. The potency of the sample is then interpolated from this curve.

For the turbidimetric assay , a standard curve is created by plotting the logarithm of the this compound concentration against the absorbance or transmittance. The concentration of this compound in the sample is determined from this curve.

The following tables provide examples of data that would be generated and analyzed in a this compound microbiological assay.

Table 1: Example Standard Concentrations for this compound Microbiological Assay

Standard Concentration (µg/mL)Description
0.5Lowest concentration for the standard curve.
1.0Second point for the standard curve.
2.0Mid-point concentration for the standard curve.
4.0Fourth point for the standard curve.
8.0Highest concentration for the standard curve.

Note: The range of standard concentrations should be adapted based on the specific assay sensitivity and the expected sample concentration. Linearity has been demonstrated in ranges such as 0.5 µg/mL to 16 µg/mL.

Table 2: Example Data for Cylinder-Plate Assay

This compound Concentration (µg/mL)Average Zone Diameter (mm)
0.512.5
1.015.0
2.017.5
4.020.0
8.022.5
Sample 18.0

From the standard curve generated with this data, the potency of the sample can be determined.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the cylinder-plate microbiological assay for determining this compound potency.

experimental_workflow prep_media Prepare and Sterilize Culture Media pour_base Pour Base Agar Layer in Petri Dishes prep_media->pour_base prep_inoculum Prepare and Standardize Test Organism Inoculum pour_seed Pour Seed Agar Layer (Inoculated with Test Organism) prep_inoculum->pour_seed prep_std Prepare this compound Standard Solutions add_solutions Add Standard and Sample Solutions to Cylinders prep_std->add_solutions prep_sample Prepare Sample Solutions prep_sample->add_solutions pour_base->pour_seed place_cylinders Place Sterile Cylinders on Agar Surface pour_seed->place_cylinders place_cylinders->add_solutions incubate Incubate Plates (e.g., 37°C for 16-18h) add_solutions->incubate measure Measure Diameters of Zones of Inhibition incubate->measure analyze Construct Standard Curve and Calculate Potency measure->analyze

Workflow for the Cylinder-Plate Microbiological Assay of this compound.

References

Application Notes and Protocols for Inducing Tylosin Resistance in Laboratory Bacterial Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tylosin (B1662201) is a macrolide antibiotic used primarily in veterinary medicine. The emergence of bacterial resistance to this antibiotic is a growing concern. Understanding the mechanisms and protocols for inducing this compound resistance in a controlled laboratory setting is crucial for the development of new antimicrobial strategies and for studying the dynamics of antibiotic resistance. These application notes provide detailed protocols for inducing this compound resistance in common laboratory strains of Escherichia coli and Bacillus subtilis, summarize relevant quantitative data, and illustrate the underlying resistance mechanisms and experimental workflows.

Mechanisms of this compound Resistance

This compound inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. Resistance to this compound can be acquired through various mechanisms, with the most well-characterized being the enzymatic modification of the ribosomal RNA (rRNA) target site.

In many bacteria, including strains of Streptomyces where this mechanism has been extensively studied and also demonstrated in E. coli, resistance to this compound is conferred by the synergistic action of two methyltransferase enzymes, TlrB and TlrD.[1]

  • TlrB (RlmAII): This enzyme methylates the N-1 position of guanine (B1146940) at nucleotide G748 within the 23S rRNA.[2]

  • TlrD: This enzyme monomethylates the N6-amino group of adenine (B156593) at nucleotide A2058, also within the 23S rRNA.[3][4]

Neither of these methylations alone is sufficient to confer significant resistance to this compound. However, when both nucleotides are methylated, a synergistic effect occurs, leading to a high level of resistance.[1] This dual methylation prevents this compound from binding effectively to the ribosome, thus allowing protein synthesis to proceed. It has been shown that co-expression of tlrB and tlrD can result in a 256-fold increase in the Minimum Inhibitory Concentration (MIC) of this compound.

In Bacillus subtilis, exposure to subinhibitory concentrations of this compound can induce the expression of the tlrB gene, which encodes a 23S rRNA methyltransferase, contributing to resistance.

Signaling Pathway for this compound Resistance

Tylosin_Resistance_Mechanism cluster_ribosome Bacterial Ribosome (50S Subunit) cluster_resistance Resistance Mechanism 23S_rRNA 23S rRNA Protein_Synthesis_Inhibition Protein Synthesis Inhibition 23S_rRNA->Protein_Synthesis_Inhibition Leads to This compound This compound This compound->23S_rRNA Binds to m1G748 m1G748 This compound->m1G748 Binding blocked m6A2058 m6A2058 This compound->m6A2058 Binding blocked TlrB TlrB (Methyltransferase) G748 G748 TlrB->G748 Methylates TlrD TlrD (Methyltransferase) A2058 A2058 TlrD->A2058 Methylates SAM S-adenosyl- methionine (SAM) SAM->TlrB SAM->TlrD Protein_Synthesis_Continues Protein Synthesis Continues m1G748->Protein_Synthesis_Continues m6A2058->Protein_Synthesis_Continues Experimental_Workflow cluster_methods Resistance Induction Methods cluster_serial_passage_steps Serial Passage Steps cluster_gradient_plate_steps Gradient Plate Steps cluster_characterization_steps Characterization start Start with Susceptible Bacterial Strain (e.g., E. coli DH5α, B. subtilis 168) mic_determination Determine Initial MIC of this compound start->mic_determination serial_passage Serial Passage Method (Liquid Culture) passage_1 Culture in sub-MIC This compound concentration serial_passage->passage_1 gradient_plate Gradient Plate Method (Solid Agar) prepare_plate Prepare agar (B569324) plate with a this compound concentration gradient gradient_plate->prepare_plate mic_determination->serial_passage mic_determination->gradient_plate passage_n Repeat passage daily, gradually increasing This compound concentration passage_1->passage_n mic_check Periodically determine MIC of evolved population passage_n->mic_check characterization Characterize Resistant Isolate(s) mic_check->characterization inoculate_plate Inoculate plate with susceptible strain prepare_plate->inoculate_plate incubate Incubate to allow growth inoculate_plate->incubate isolate_colonies Isolate colonies from high-concentration region incubate->isolate_colonies isolate_colonies->characterization final_mic Confirm Final MIC characterization->final_mic stability Test for Resistance Stability characterization->stability genomic_analysis Genomic Analysis (e.g., sequencing of 23S rRNA gene) characterization->genomic_analysis

References

Application Notes and Protocols: Tylosin in Mycoplasma Infection Research Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tylosin (B1662201) is a macrolide antibiotic widely used in veterinary medicine to treat infections caused by Mycoplasma species, which are significant pathogens in poultry and swine.[1] This document provides detailed application notes and protocols for the use of this compound in Mycoplasma infection research models, including in vitro susceptibility testing and in vivo efficacy studies. The information compiled herein is intended to guide researchers in designing and executing robust experiments to evaluate the efficacy of this compound and other anti-mycoplasmal agents.

Mechanism of Action

This compound exerts its bacteriostatic effect by binding to the 50S subunit of the bacterial ribosome, thereby inhibiting protein synthesis. This mechanism is common to macrolide antibiotics and is effective against a broad spectrum of Gram-positive bacteria and a limited range of Gram-negative bacteria.[2] Its particular effectiveness against Mycoplasma species makes it a critical tool in both veterinary practice and research.

In Vitro Applications

Table 1: In Vitro Activity of this compound Against Mycoplasma gallisepticum
ParameterValue (µg/mL)Number of IsolatesGeographic RegionReference
MIC Range0.004 - 4111Not Specified[3]
MIC500.5111Not Specified[3]
MIC902111Not Specified[3]
Table 2: In Vitro Activity of this compound Against Mycoplasma hyopneumoniae
ParameterValue (µg/mL)Number of IsolatesGeographic RegionReference
MIC50≤0.015 - 0.03Not SpecifiedNot Specified
MIC900.06 - 0.12Not SpecifiedNot Specified
Table 3: In Vitro Activity of this compound Against Mycoplasma synoviae
ParameterValue (µg/mL)Number of IsolatesGeographic RegionReference
MIC50Not SpecifiedNot SpecifiedNot Specified
MIC90Not SpecifiedNot SpecifiedNot Specified
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from established methods for determining the MIC of this compound against Mycoplasma species.

Materials:

  • Mycoplasma broth medium (e.g., Frey's medium)

  • This compound tartrate standard

  • 96-well microtiter plates

  • Mycoplasma isolate to be tested

  • Positive control (Mycoplasma strain with known susceptibility)

  • Negative control (broth only)

  • Incubator at 37°C with 5% CO2

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound tartrate in an appropriate solvent (e.g., ethanol) to create a high-concentration stock solution (e.g., 1280 µg/mL).

  • Serial Dilutions: Perform serial twofold dilutions of the this compound stock solution in Mycoplasma broth directly in the 96-well plates to achieve a range of concentrations (e.g., 64 µg/mL to 0.03125 µg/mL).

  • Inoculum Preparation: Culture the Mycoplasma isolate in broth until it reaches the mid-logarithmic phase of growth. Adjust the culture to a concentration of 10^4 to 10^5 color changing units (CCU)/mL.

  • Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the this compound dilutions, as well as to the positive control wells. Add sterile broth to the negative control wells.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 atmosphere for up to 14 days.

  • Reading Results: The MIC is the lowest concentration of this compound that inhibits visible growth, as indicated by the absence of a color change in the broth. The initial reading can be taken when the positive control shows a color change, with a final reading at 14 days.

In Vivo Applications

Table 4: In Vivo Efficacy of this compound in a Chicken Model of Mycoplasma gallisepticum Infection
Treatment GroupDosageRouteDurationKey FindingsReference
This compound35 mg/kg body weightDrinking water5 daysSignificantly reduced clinical respiratory disease, macroscopic lesions, and M. gallisepticum numbers in the respiratory tract.
This compound100 mg/kg body weightDrinking water5 daysNot significantly more efficacious than the 35 mg/kg dose for most parameters.
This compound15 mg/kg body weightDrinking water3 days, every 4 weeksReduced tracheal M. gallisepticum counts.
Protocol 2: Chicken Model of Mycoplasma gallisepticum Infection

This protocol outlines a common method for establishing an experimental M. gallisepticum infection in chickens to evaluate this compound efficacy.

Materials:

  • Specific-pathogen-free (SPF) chickens (e.g., 3-week-old broilers)

  • Virulent Mycoplasma gallisepticum strain

  • This compound for administration (e.g., water-soluble powder)

  • Appropriate housing with biosecurity measures

  • Swabs for sample collection

Procedure:

  • Acclimation: Acclimate the SPF chickens to the housing conditions for one week prior to the experiment.

  • Challenge: Infect the chickens with a known titer of a virulent M. gallisepticum strain. A common method is intratracheal injection of the bacterial suspension (e.g., 1 mL of 1 × 10^9 CCU).

  • Treatment: Begin this compound administration at a predetermined time post-infection (e.g., upon the onset of clinical signs). Administer this compound in the drinking water at the desired concentration (e.g., 35 mg/kg body weight) for a specified duration (e.g., 5 consecutive days).

  • Monitoring and Evaluation:

    • Clinical Signs: Daily score the birds for respiratory signs (e.g., coughing, sneezing, nasal discharge).

    • Weight Gain: Monitor body weight throughout the experiment.

    • Mycoplasma Reisolation: At the end of the study, euthanize the birds and collect tracheal swabs or lung tissue to quantify the M. gallisepticum load by culture or qPCR.

    • Gross Lesions: Score the respiratory tract (trachea, air sacs) for macroscopic lesions.

Table 5: In Vivo Efficacy of this compound in a Pig Model of Mycoplasma hyopneumoniae Infection
Treatment GroupDosageRouteDurationKey FindingsReference
This compound100 mg/kg feedIn-feed21 daysSignificantly lower respiratory disease score and lung lesion score compared to untreated infected pigs.
Protocol 3: Pig Model of Mycoplasma hyopneumoniae Infection

This protocol describes a method for inducing M. hyopneumoniae infection in pigs to assess the therapeutic effect of this compound.

Materials:

  • Mycoplasma hyopneumoniae-free pigs

  • Virulent field isolate of M. hyopneumoniae

  • This compound for in-feed medication

  • Facilities for housing and handling pigs

Procedure:

  • Infection: Inoculate pigs intratracheally with a virulent field isolate of M. hyopneumoniae. A lung homogenate containing a known concentration of the organism can also be used.

  • Treatment Initiation: Begin treatment with this compound-medicated feed at a specific time after infection (e.g., 12 days post-inoculation).

  • Medication: Provide feed containing this compound at the target concentration (e.g., 100 mg/kg) for the specified treatment period (e.g., 21 days).

  • Assessment of Efficacy:

    • Clinical Scoring: Record daily respiratory disease scores for each pig.

    • Lung Lesion Scoring: At the end of the experiment, euthanize the pigs and quantify the extent of lung lesions.

    • Mycoplasma Detection: Process lung tissue samples for immunofluorescence testing or PCR to detect the presence of M. hyopneumoniae.

Signaling Pathways and Immunomodulatory Effects

Beyond its direct antimicrobial activity, this compound and its derivatives have been shown to possess immunomodulatory and anti-inflammatory properties. This is a crucial aspect of its efficacy in treating Mycoplasma infections, which are often characterized by a significant inflammatory response.

A key signaling pathway implicated in the inflammatory response to Mycoplasma infection is the Nuclear Factor-kappa B (NF-κB) pathway. The derivative of this compound, tylvalosin, has been shown to suppress the activation of NF-κB. This suppression leads to a reduction in the production of pro-inflammatory cytokines. Transcriptomic analysis of chickens infected with M. gallisepticum and treated with this compound revealed a less severe inflammatory response and immune cell proliferation compared to untreated birds.

References

Application Note: Quantitative Analysis of Tylosin in Egg Samples by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tylosin (B1662201) is a macrolide antibiotic widely used in veterinary medicine to treat infections in poultry.[1] Its use can lead to residue accumulation in eggs, posing potential health risks to consumers. Regulatory bodies, such as the European Union, have established Maximum Residue Limits (MRLs) for this compound in eggs, which are set at 200 µg/kg.[2][3][4] This application note details a sensitive and selective method for the quantitative analysis of this compound residues in whole egg samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described method is based on a liquid-liquid extraction procedure followed by LC-MS/MS analysis, providing high recovery and precision.[2]

Experimental Workflow

This compound Analysis Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Egg Sample Homogenization Extraction Liquid-Liquid Extraction (Acetonitrile & Citrate (B86180) Buffer) Sample->Extraction Weigh 2g Centrifugation Centrifugation Extraction->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Evaporation Evaporation to Dryness Supernatant->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into LC-MS/MS Reconstitution->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection MS/MS Detection (ESI+, MRM) Separation->Detection Quantification Quantification (Calibration Curve) Detection->Quantification Reporting Result Reporting (µg/kg) Quantification->Reporting

Figure 1. Overall workflow for the quantitative analysis of this compound in egg samples.

Protocols

1. Sample Preparation: Liquid-Liquid Extraction

This protocol is adapted from the method described by Hamscher et al. (2006).

  • Homogenization: Homogenize whole eggs to ensure a uniform sample matrix.

  • Weighing: Weigh 2.0 g of the homogenized egg sample into a 50 mL polypropylene (B1209903) centrifuge tube.

  • Extraction:

    • Add 10 mL of citrate buffer (pH 5.0).

    • Add 20 mL of acetonitrile (B52724).

    • Vortex the mixture vigorously for 1 minute.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes at 4°C.

  • Supernatant Collection: Transfer the acetonitrile (upper) layer to a new tube.

  • Evaporation: Evaporate the collected supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 1.0 mL of the initial mobile phase (e.g., a mixture of 0.5% formic acid in water and acetonitrile).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an LC vial for analysis.

2. LC-MS/MS Analysis

The following conditions are a representative example for the analysis of this compound.

Table 1: LC-MS/MS Instrumental Conditions

ParameterCondition
LC System Agilent 1200 Series or equivalent
Column Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.5% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Elution A time-programmed gradient can be optimized. A typical starting point is 90% A, ramping to 10% A over 10 minutes.
Flow Rate 1.0 mL/min (with a 1:10 split before the mass spectrometer)
Column Temperature 23°C
Injection Volume 20 µL
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Monitored Ion (Precursor) m/z 916.5
MS/MS Transitions (MRM) Specific product ions should be determined by direct infusion of a this compound standard.
Collision Energy (CE) Optimized for the specific instrument and transitions.

Method Validation and Performance

Method validation should be performed according to guidelines such as those from the European Commission Decision 2002/657/EC.

Table 2: Summary of Method Validation Parameters

ParameterResult
Linearity (R²) > 0.99
Concentration Range 1.0 - 400 µg/kg
Recovery > 82%
Precision (RSD) 1.5 - 11.0%
Limit of Quantification (LOQ) Can be established based on signal-to-noise ratios, typically in the low µg/kg range. Some methods report LOQs as low as 1 µg/kg.
Specificity No significant interfering peaks observed in blank egg samples.

The recovery of this compound from spiked egg samples at concentrations ranging from 1.0 to 400 µg/kg was found to be greater than 82%, with relative standard deviations between 1.5% and 11.0%.

Data Presentation

Table 3: Example Quantification Data for this compound in Spiked Egg Samples

Spiked Concentration (µg/kg)Measured Concentration (µg/kg)Recovery (%)RSD (%) (n=3)
1.00.9908.5
10.09.5955.2
100.098.298.23.1
200.0 (MRL)195.497.72.5
400.0388.997.21.8

Logical Relationship Diagram

Method Validation Logic cluster_protocol Analytical Protocol cluster_validation Validation Parameters cluster_acceptance Acceptance Criteria (e.g., 2002/657/EC) cluster_result Outcome Protocol Established LC-MS/MS Protocol Linearity Linearity & Range Accuracy Accuracy (Recovery) Precision Precision (Repeatability) Specificity Specificity Sensitivity Sensitivity (LOD/LOQ) R2 R² > 0.99 Linearity->R2 Rec Recovery within acceptable range Accuracy->Rec RSD RSD < 15-20% Precision->RSD Interference No interfering peaks Specificity->Interference LOD_LOQ S/N ≥ 3 (LOD) S/N ≥ 10 (LOQ) Sensitivity->LOD_LOQ Validated Validated Method for this compound Quantification

References

Troubleshooting & Optimization

tylosin stability and degradation under acidic and alkaline conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the stability and degradation of the macrolide antibiotic tylosin (B1662201) under various pH conditions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of this compound in aqueous solutions at different pH values?

This compound is known to be unstable in both acidic and alkaline environments, with its stability being significantly dependent on the pH of the solution.[1] It is most stable in the pH range of 4 to 9.[2] Some studies indicate optimal stability at approximately pH 3.5 and 9.0, which correspond to its salt and non-dissociated forms, respectively.[3] Outside of this range, significant degradation occurs.[3]

Q2: What are the primary degradation products of this compound under acidic and alkaline conditions?

The degradation pathway of this compound varies depending on the pH of the medium.

  • Acidic Conditions (pH < 4): Under acidic conditions, the primary degradation product of this compound A is this compound B (desmycosin).[4] This occurs through the hydrolysis of the mycarose (B1676882) sugar moiety.

  • Neutral to Alkaline Conditions (pH > 7): In neutral and alkaline media, this compound A can undergo epimerization to form this compound A aldol. Other polar decomposition products of unknown identity have also been observed. At a pH of 8.5, abiotic transformation to unknown degradates is a major mechanism of disappearance from solution.

Q3: How does temperature affect the degradation rate of this compound?

Temperature plays a crucial role in the degradation kinetics of this compound. Increased temperatures significantly accelerate the degradation process, especially outside of its optimal pH stability range. For instance, in one study, this compound A was stable for three days at 20°C in phosphate (B84403) buffers with pH values of 6.0, 7.0, and 8.0. However, stress degradation studies at 75°C showed significant degradation of this compound in both 1.0 M HCl and 1.0 M NaOH solutions.

Troubleshooting Guide

Issue: Inconsistent or unexpected degradation results in my this compound stability study.

This is a common issue that can arise from several factors. Follow this troubleshooting guide to identify the potential cause.

  • Verify pH of the solution:

    • Problem: The actual pH of your buffer or solution may differ from the intended pH.

    • Solution: Calibrate your pH meter before each use and verify the pH of each solution immediately before adding this compound.

  • Check for buffer effects:

    • Problem: The type and concentration of the buffer can influence the degradation kinetics of this compound.

    • Solution: Ensure that the buffer system used is consistent across all experiments and is appropriate for the target pH range. If possible, compare your results with literature that uses a similar buffer system.

  • Assess the purity of your this compound standard:

    • Problem: The presence of impurities or related substances in the this compound standard can lead to misleading results. This compound is typically a mixture of this compound A, B, C, and D, with this compound A being the major component (usually around 90%).

    • Solution: Use a well-characterized, high-purity standard for your experiments. Confirm the composition of your this compound standard if possible.

  • Evaluate analytical method:

    • Problem: The analytical method may not be able to separate the parent this compound from its degradation products, leading to an overestimation of stability.

    • Solution: Utilize a stability-indicating HPLC method that can resolve this compound A from its major degradants like this compound B and this compound A aldol. Refer to the "Experimental Protocols" section for a sample HPLC method.

The following diagram illustrates a logical workflow for troubleshooting inconsistent this compound stability results:

G start Start: Inconsistent this compound Degradation Results check_ph Verify pH of Solution start->check_ph ph_ok pH is Correct check_ph->ph_ok check_buffer Assess Buffer Effects buffer_ok Buffer is Appropriate check_buffer->buffer_ok check_standard Evaluate this compound Standard Purity standard_ok Standard is Pure check_standard->standard_ok check_analytical Review Analytical Method analytical_ok Method is Stability-Indicating check_analytical->analytical_ok ph_ok->check_buffer Yes ph_issue Recalibrate pH Meter and Remeasure ph_ok->ph_issue No buffer_ok->check_standard Yes buffer_issue Use Consistent Buffer System buffer_ok->buffer_issue No standard_ok->check_analytical Yes standard_issue Use High-Purity Standard standard_ok->standard_issue No analytical_issue Develop/Validate Stability-Indicating Method analytical_ok->analytical_issue No end Problem Resolved analytical_ok->end Yes ph_issue->check_ph buffer_issue->check_buffer standard_issue->check_standard analytical_issue->check_analytical

Caption: Troubleshooting workflow for inconsistent this compound stability results.

Quantitative Data on this compound Degradation

The stability of this compound is highly dependent on the experimental conditions. The following tables summarize quantitative data from various studies.

Table 1: Half-life of this compound under Different Conditions

ConditionpHTemperature (°C)Half-lifeReference
Manure (methanogenic)~8.2-8.522< 2 days
Manure (aerobic)~8.2-8.52212-26 hours (T90)
Aqueous solution (in light)--200 days
Soil-20-30~2 days
Dairy lagoon sediment (reduced, acidic)5.5-77 days
Pharmaceutical solid waste medium6.03016.16-16.82 hours

Table 2: Percentage Degradation of this compound under Stress Conditions

ConditionDurationTemperature (°C)% DegradationReference
1.0 M HCl-75Almost 100%
1.0 M NaOH-75Almost 100%
Aqueous solution (heated)90 min100~96%
Spiked honey in water (heated)90 min100~50%
Incurred honey (stored at room temperature)1 year27~47%

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study of this compound to assess its stability under acidic and alkaline stress.

1. Materials:

2. Stock Solution Preparation:

  • Accurately weigh and dissolve the this compound reference standard in methanol or a suitable solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL).

3. Acidic Degradation:

  • In separate vials, mix an aliquot of the this compound stock solution with 0.1 M HCl and 1.0 M HCl.

  • Incubate the solutions at room temperature and an elevated temperature (e.g., 60°C).

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.

  • Neutralize the sample with an equivalent amount of NaOH.

  • Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.

4. Alkaline Degradation:

  • Repeat the procedure in step 3, but use 0.1 M NaOH and 1.0 M NaOH for degradation and neutralize with HCl.

5. HPLC Analysis:

  • Analyze the prepared samples using a validated stability-indicating HPLC method. An example method is provided below.

  • Monitor the decrease in the peak area of the parent this compound and the formation of degradation product peaks.

Example HPLC Method:

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and a buffer (e.g., 2.25% w/v sodium perchlorate (B79767) at pH 2.5) in a 40:60 v/v ratio.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection: UV at 288 nm or 290 nm.

The following diagram illustrates the experimental workflow for a forced degradation study of this compound.

G start Start: Forced Degradation Study prep_stock Prepare this compound Stock Solution start->prep_stock acid_stress Acidic Stress (0.1M & 1.0M HCl) prep_stock->acid_stress alkaline_stress Alkaline Stress (0.1M & 1.0M NaOH) prep_stock->alkaline_stress sampling Sample at Time Intervals acid_stress->sampling alkaline_stress->sampling neutralize Neutralize Samples sampling->neutralize dilute Dilute for Analysis neutralize->dilute hplc HPLC Analysis dilute->hplc data_analysis Data Analysis: - % Degradation - Degradation Products hplc->data_analysis end End of Study data_analysis->end G tylosin_a This compound A acidic Acidic Conditions (pH < 4) tylosin_a->acidic alkaline Neutral/Alkaline Conditions (pH > 7) tylosin_a->alkaline tylosin_b This compound B (Desmycosin) acidic->tylosin_b Hydrolysis of mycarose tylosin_a_aldol This compound A Aldol alkaline->tylosin_a_aldol Epimerization polar_products Polar Degradation Products alkaline->polar_products

References

Technical Support Center: Troubleshooting Poor Tylosin Yield in Streptomyces Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the fermentation of Streptomyces fradiae for tylosin (B1662201) production. The following troubleshooting guides and frequently asked questions (FAQs) provide practical solutions and detailed experimental protocols to help you optimize your fermentation process and improve this compound yield.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors affecting the yield of this compound in Streptomyces fermentation?

A1: The yield of this compound is influenced by a complex interplay of nutritional and physical factors. The most critical parameters to control are:

  • Medium Composition: The type and concentration of carbon and nitrogen sources, as well as the carbon-to-nitrogen (C/N) ratio, are paramount. Phosphate levels can also be inhibitory at high concentrations.

  • Physical Parameters: pH, temperature, aeration (dissolved oxygen), and agitation speed must be maintained within an optimal range.

  • Inoculum Quality: The age, size, and physiological state of the seed culture are crucial for a productive fermentation.

  • Genetic Stability: Streptomyces strains can be genetically unstable, leading to a decline in productivity over time.

Q2: My Streptomyces culture is growing well (high biomass), but the this compound yield is still low. What could be the reason?

A2: High biomass does not always correlate with high secondary metabolite production. This phenomenon, known as "growth-product decoupling," can occur for several reasons:

  • Nutrient Repression: Readily metabolized sugars like glucose can cause carbon catabolite repression, inhibiting the expression of this compound biosynthetic genes.

  • Suboptimal Induction: The switch from primary to secondary metabolism may not be efficiently triggered. This can be due to a suboptimal medium composition or the absence of specific inducer molecules.

  • Incorrect Fermentation Time: Harvesting the culture too early or too late can result in low yields. This compound production typically occurs during the stationary phase of growth.

Q3: My Streptomyces culture is forming dense pellets, and the yield is low. What can I do?

A3: Pellet formation can lead to mass transfer limitations, particularly for oxygen, which can negatively impact antibiotic production. To control pellet formation, you can try:

  • Modifying the seed culture conditions: A more dispersed seed culture can lead to more dispersed growth in the production fermenter.

  • Adjusting the agitation speed: Higher

Technical Support Center: Overcoming Tylosin Resistance in Gram-Positive Pathogens

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working to overcome tylosin (B1662201) resistance in Gram-positive pathogens.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a macrolide antibiotic that inhibits bacterial protein synthesis.[1][2] It binds to the 50S ribosomal subunit, blocking the exit tunnel for newly synthesized peptides and preventing peptide bond formation.[1] This action is primarily bacteriostatic.

Q2: What are the main mechanisms of this compound resistance in Gram-positive pathogens?

The most common resistance mechanisms include:

  • Target Site Modification: Methylation of the 23S rRNA at specific sites, which prevents this compound from binding to the ribosome. This is often mediated by erythromycin (B1671065) ribosome methylase (erm) genes, such as erm(B) and erm(X).[3][4] A synergistic effect has been observed with single methylations at nucleotides G748 and A2058.

  • Active Efflux: Bacteria can acquire efflux pumps that actively transport this compound out of the cell, preventing it from reaching its ribosomal target.

  • Enzymatic Inactivation: While less common for this compound compared to other antibiotics, some bacteria may produce enzymes that modify and inactivate the drug.

Q3: My Minimum Inhibitory Concentration (MIC) results for this compound are inconsistent. What are the common causes?

Inconsistent MIC results can arise from several factors:

  • Inoculum Size: Variation in the starting bacterial concentration can significantly impact the MIC value. Ensure a standardized inoculum is prepared using a 0.5 McFarland standard.

  • Growth Medium Composition: The type and preparation of the growth medium can affect bacterial growth and antibiotic activity. Use of a consistent, high-quality medium like Mueller-Hinton Broth (MHB) is recommended.

  • Incubation Time and Temperature: Adhere strictly to the recommended incubation time (typically 18-24 hours) and temperature (35-37°C).

  • Plasticware: Some compounds can adsorb to the surface of microtiter plates, reducing the effective antibiotic concentration. Ensure the plates used do not interact with this compound.

  • "Skipped Wells": Observation of no growth in a well at a lower concentration while wells with higher concentrations show growth can indicate technical error or a paradoxical effect. The experiment should be repeated if this occurs.

Q4: How can I detect the presence of erm resistance genes in my isolates?

Polymerase Chain Reaction (PCR) is a reliable method for detecting erm genes. You will need specific primers for the target genes (e.g., erm(B), erm(X)). The process involves extracting bacterial DNA, amplifying the target gene using PCR, and visualizing the product using gel electrophoresis.

Q5: What are some strategies to overcome this compound resistance?

Current research focuses on several promising strategies:

  • Combination Therapy: Using this compound in combination with other agents, such as efflux pump inhibitors (EPIs), can restore its efficacy. EPIs block the pumps that expel this compound, allowing it to accumulate inside the bacterial cell.

  • Development of Novel this compound Analogues: Modifying the structure of this compound can create new compounds that are less susceptible to existing resistance mechanisms and may have improved activity against resistant strains.

  • Synergistic Antibiotic Combinations: Combining this compound with another antibiotic that has a different mechanism of action can create a synergistic effect, where the combined activity is greater than the sum of their individual activities.

Troubleshooting Guides

Troubleshooting Inconsistent this compound MIC Results
Problem Potential Cause Troubleshooting Steps
High variability between replicates Inaccurate pipetting, non-homogenous bacterial suspension, or inconsistent media aliquots.Ensure proper mixing of bacterial suspension and media. Use calibrated pipettes and consistent technique.
No growth in control wells Non-viable inoculum, inappropriate growth medium, or incorrect incubation conditions.Use a fresh, actively growing culture for the inoculum. Verify the suitability of the medium for the specific strain. Double-check incubator temperature and atmosphere.
Growth in all wells, including highest concentrations High-level resistance in the test strain or contamination.Confirm the identity and expected resistance profile of your strain. Streak a sample from the well with the highest concentration onto an agar (B569324) plate to check for purity.
"Skipped wells" Technical error in dilution, or paradoxical effect of the compound.Repeat the assay, paying close attention to the serial dilution steps. If the issue persists, consider alternative susceptibility testing methods.
MIC values are consistently higher or lower than expected Incorrect antibiotic stock concentration, degradation of the antibiotic, or variation in media composition.Prepare fresh antibiotic stock solutions and verify their concentration. Use a consistent source and lot of growth medium.
Troubleshooting PCR for erm Gene Detection
Problem Potential Cause Troubleshooting Steps
No PCR product (no bands on gel) Poor DNA quality, incorrect primer concentration, or annealing temperature is too high.Purify DNA and check its concentration and purity. Optimize primer concentration. Perform a gradient PCR to determine the optimal annealing temperature.
Faint PCR product Insufficient number of PCR cycles or low DNA template concentration.Increase the number of PCR cycles (e.g., to 35-40). Increase the amount of template DNA in the reaction.
Multiple, non-specific bands Annealing temperature is too low, or primer design is not optimal.Increase the annealing temperature in increments of 1-2°C. Redesign primers to be more specific to the target gene.
Band of the incorrect size Non-specific primer binding or contamination with other DNA.Verify primer sequences and their expected product size. Use negative controls (no template) to check for contamination.

Quantitative Data Summary

Table 1: this compound MIC Breakpoints for Selected Gram-Positive Pathogens
Organism Susceptible (µg/mL) Intermediate (µg/mL) Resistant (µg/mL)
Staphylococcus aureus≤ 24≥ 8
Streptococcus pneumoniae≤ 0.51≥ 2
Enterococcus spp.≤ 816≥ 32

Note: These are representative breakpoints and may vary based on the specific guidelines (e.g., CLSI) being followed.

Table 2: Efficacy of Novel this compound Analogues against Resistant Streptococcus pneumoniae**
Compound This compound MIC (µg/mL) Compound 1 MIC (µg/mL) Compound 2 MIC (µg/mL)
This compound-Susceptible Strain 0.50.250.25
This compound-Resistant Strain (ermB) >6444

Data adapted from a study on novel this compound analogues. Compound 1 and Compound 2 are novel analogues generated from a mutant strain of Streptomyces ansochromogenes.

Table 3: Synergistic Effect of an Efflux Pump Inhibitor (EPI) with this compound against a Resistant Staphylococcus aureus Strain
Treatment This compound MIC (µg/mL) Fold-change in MIC
This compound alone 128-
This compound + EPI (e.g., Reserpine) 816-fold decrease

This is a representative example; the specific EPI and its concentration, as well as the bacterial strain, will influence the results.

Experimental Protocols

Protocol 1: Broth Microdilution for this compound MIC Determination

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • This compound powder

  • Appropriate solvent for this compound

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial culture of the test organism

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth for dilution

  • Incubator (35-37°C)

Procedure:

  • Prepare this compound Stock Solution: Prepare a concentrated stock solution of this compound and sterilize by filtration.

  • Prepare Bacterial Inoculum:

    • Select 3-5 isolated colonies from a fresh agar plate.

    • Suspend in broth and incubate until in the logarithmic growth phase.

    • Adjust the turbidity to match a 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL).

    • Perform a final 1:100 dilution in CAMHB to achieve a target inoculum of approximately 1 x 10⁶ CFU/mL.

  • Serial Dilution in Microtiter Plate:

    • Perform a two-fold serial dilution of this compound in CAMHB across the wells of a 96-well plate. The final volume in each well should be 50 µL.

  • Inoculation:

    • Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL.

    • Include a growth control well (bacteria only) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 35-37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Protocol 2: PCR for Detection of erm(B) Gene

Materials:

  • DNA extraction kit

  • Taq DNA polymerase and buffer

  • dNTPs

  • Forward and reverse primers for erm(B)

  • Nuclease-free water

  • Thermocycler

  • Gel electrophoresis equipment and reagents

Primers for erm(B):

  • Forward Primer: 5'-GAAAAGGTACTCAACCAAATA-3'

  • Reverse Primer: 5'-AGTAACGGTACTTAAATTGTTTAC-3'

Procedure:

  • DNA Extraction: Extract genomic DNA from the bacterial isolate using a commercial kit.

  • PCR Reaction Setup: Prepare the PCR master mix on ice. For a 25 µL reaction:

    • 5 µL of 5x PCR buffer

    • 0.5 µL of 10 mM dNTPs

    • 1 µL of 10 µM Forward Primer

    • 1 µL of 10 µM Reverse Primer

    • 0.25 µL of Taq DNA polymerase

    • 1 µL of template DNA (approx. 50 ng)

    • 16.25 µL of nuclease-free water

  • Thermocycler Program:

    • Initial Denaturation: 94°C for 4 minutes

    • 30 cycles of:

      • Denaturation: 94°C for 30 seconds

      • Annealing: 55°C for 30 seconds

      • Extension: 72°C for 45 seconds

    • Final Extension: 72°C for 7 minutes

  • Gel Electrophoresis:

    • Run the PCR product on a 1.5% agarose (B213101) gel.

    • Visualize the bands under UV light. The expected product size for these erm(B) primers is approximately 639 bp.

Visualizations

Tylosin_Mechanism_of_Action This compound This compound Ribosome 50S Ribosomal Subunit This compound->Ribosome Binds to Inhibition Inhibition This compound->Inhibition Peptide Nascent Peptide Chain Ribosome->Peptide Blocks exit of ProteinSynthesis Protein Synthesis Peptide->ProteinSynthesis Prevents elongation Inhibition->ProteinSynthesis Halts

Caption: Mechanism of action of this compound.

Tylosin_Resistance_Mechanisms cluster_0 Bacterial Cell Tylosin_in This compound (extracellular) Tylosin_out This compound (intracellular) Tylosin_in->Tylosin_out Enters cell Ribosome Ribosome Tylosin_out->Ribosome Target EffluxPump Efflux Pump Tylosin_out->EffluxPump Substrate Erm erm Methyltransferase Erm->Ribosome Methylates 23S rRNA (Target site modification) EffluxPump->Tylosin_in Expels drug

Caption: Key mechanisms of this compound resistance.

Overcoming_Tylosin_Resistance_Workflow start Isolate Gram-Positive Pathogen mic_test Perform this compound MIC Test start->mic_test is_resistant Resistant? mic_test->is_resistant susceptible Report as Susceptible is_resistant->susceptible No investigate Investigate Resistance Mechanism is_resistant->investigate Yes pcr PCR for erm genes investigate->pcr efflux_assay Efflux Pump Assay investigate->efflux_assay synergy_test Combination Therapy Synergy Testing investigate->synergy_test report Report Findings pcr->report efflux_assay->report synergy_test->report

Caption: Experimental workflow for investigating and overcoming this compound resistance.

References

Technical Support Center: Optimizing Mobile Phase for Tylosin HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of tylosin (B1662201). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their mobile phase and achieving robust and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a mobile phase in this compound HPLC analysis?

A common and effective starting point for the reversed-phase HPLC analysis of this compound is a mobile phase consisting of a mixture of acetonitrile (B52724) and water or a buffer solution.[1][2] Several published methods utilize a C18 column. The initial ratio of organic to aqueous phase can be optimized, but a gradient elution is often employed to ensure adequate separation of this compound from its related substances.[3][4]

Q2: Should I use a buffered or unbuffered mobile phase for this compound analysis?

Using a buffered mobile phase is highly recommended for this compound analysis to ensure reproducible retention times and improve peak shape.[5] this compound is a macrolide antibiotic with basic properties, and controlling the pH of the mobile phase is crucial for managing its ionization state. An acidic mobile phase (e.g., pH 2.5-4) is often used to ensure the consistent protonation of this compound, which can lead to sharper peaks and better retention on a reversed-phase column. Common buffers include phosphate (B84403), formate, and acetate.

Q3: What is the typical UV detection wavelength for this compound?

This compound has a strong UV absorbance around 280-292 nm. Therefore, a detection wavelength in this range is typically used for its quantification.

Q4: Isocratic or gradient elution: Which is better for this compound analysis?

The choice between isocratic and gradient elution depends on the complexity of the sample.

  • Isocratic elution , where the mobile phase composition remains constant, can be suitable for simple analyses of this compound in pure form or in simple formulations. It offers simplicity and a stable baseline.

  • Gradient elution , where the mobile phase composition changes during the run, is generally preferred for complex mixtures, such as those containing this compound and its related substances or for analysis in complex matrices like animal feed or biological samples. A gradient allows for the effective elution of all components in a reasonable time with good resolution.

Troubleshooting Guide

Issue 1: Poor Peak Shape (Tailing or Fronting)

Q: My this compound peak is tailing significantly. What could be the cause and how can I fix it?

A: Peak tailing for basic compounds like this compound is a common issue in reversed-phase HPLC.

  • Cause: Secondary interactions between the basic analyte and acidic residual silanol (B1196071) groups on the silica-based column packing.

  • Troubleshooting Steps:

    • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5) with an appropriate buffer (e.g., phosphate or formate) can suppress the ionization of silanol groups and ensure consistent protonation of this compound, leading to improved peak symmetry.

    • Use a Base-Deactivated Column: Employ a column specifically designed for the analysis of basic compounds (end-capped) to minimize silanol interactions.

    • Add a Competing Base: In some cases, adding a small amount of a competing base (e.g., triethylamine) to the mobile phase can help to mask the active silanol sites.

    • Check for Column Overload: Injecting too much sample can lead to peak fronting. Try reducing the injection volume or sample concentration.

Issue 2: Inadequate Resolution Between this compound and Related Substances

Q: I am not able to separate this compound from its related substances (e.g., this compound B, C, D). How can I improve the resolution?

A: Achieving good resolution between the different forms of this compound is critical for accurate quantification.

  • Cause: The mobile phase composition may not be optimal for separating these structurally similar compounds.

  • Troubleshooting Steps:

    • Optimize the Gradient Profile: If using a gradient, adjust the slope. A shallower gradient can often improve the separation of closely eluting peaks.

    • Change the Organic Modifier: If you are using acetonitrile, try switching to methanol (B129727) or using a ternary mixture of acetonitrile, methanol, and buffer. Different organic solvents can alter the selectivity of the separation.

    • Adjust the Mobile Phase pH: The retention of this compound and its related substances can be sensitive to pH. A systematic study of the effect of pH on resolution can help to find the optimal condition.

    • Lower the Temperature: Reducing the column temperature can sometimes enhance resolution, although it may increase the analysis time and backpressure.

Issue 3: Unstable or Drifting Retention Times

Q: The retention time of my this compound peak is shifting between injections. What is causing this instability?

A: Fluctuating retention times can compromise the reliability of your method.

  • Cause: This issue is often related to an improperly prepared or equilibrated mobile phase or column.

  • Troubleshooting Steps:

    • Ensure Proper Mobile Phase Preparation: Always filter and degas the mobile phase to prevent air bubbles from affecting the pump performance. If using a buffer, ensure it is fully dissolved and the pH is stable.

    • Adequate Column Equilibration: Before starting a sequence of analyses, ensure the column is thoroughly equilibrated with the initial mobile phase conditions. This is especially important for gradient methods.

    • Check for Leaks: Inspect the HPLC system for any leaks, as this can cause pressure fluctuations and affect retention times.

    • Control the Column Temperature: Use a column oven to maintain a constant temperature, as fluctuations in ambient temperature can lead to shifts in retention.

Experimental Protocols & Data

Table 1: Example HPLC Methods for this compound Analysis
ParameterMethod 1Method 2Method 3Method 4
Column Phenomenex C18 (150 x 4.6 mm, 5 µm)Agilent C18 (250 mm, 4.6 mm, 5 µm)InertSustain C18 (250 x 4.6 mm, 5 µm)Zorbax Eclipse XDB-C18 (150 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water (90:10 v/v)100% MethanolAcetonitrile:0.1M H₃PO₄ (60:40 v/v), pH 2.5A: 0.05M Formic acid in water, B: 0.05M Formic acid in acetonitrile (Gradient)
Flow Rate 1.5 mL/min1.8 mL/min0.8 mL/min0.4 mL/min
Detection 292 nm280 nm280 nmESI-MS
Temperature Ambient35°C30°C35°C
Detailed Methodologies

Method 3 Protocol (Adapted from Yaneva et al. (2015) as cited in a later study):

  • Mobile Phase Preparation: Prepare a 0.1M phosphoric acid solution. Mix acetonitrile and the 0.1M phosphoric acid solution in a 60:40 volume ratio. Adjust the final pH to 2.5 using phosphoric acid. Filter the mobile phase through a 0.45 µm membrane filter and degas.

  • Standard Solution Preparation: Prepare a stock standard solution of this compound in acetonitrile. Prepare working standard solutions by diluting the stock solution with the mobile phase.

  • Chromatographic Conditions:

    • Column: InertSustain C18 (250 x 4.6 mm, 5 µm)

    • Mobile Phase: Acetonitrile:0.1M H₃PO₄ (60:40, v/v), pH 2.5

    • Flow Rate: 0.8 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 100 µL

    • Detection Wavelength: 280 nm

  • Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the standard and sample solutions.

Visual Guides

TroubleshootingWorkflow start Start: Poor Peak Shape (Tailing/Fronting) check_ph Is Mobile Phase pH Controlled (2.5-4)? start->check_ph adjust_ph Adjust pH with Phosphate/Formate Buffer check_ph->adjust_ph No check_column Using a Base- Deactivated Column? check_ph->check_column Yes adjust_ph->check_column use_bd_column Switch to a Base- Deactivated Column check_column->use_bd_column No check_overload Is Sample Concentration Too High? check_column->check_overload Yes use_bd_column->check_overload reduce_conc Reduce Injection Volume or Dilute Sample check_overload->reduce_conc Yes good_peak Good Peak Shape Achieved check_overload->good_peak No reduce_conc->good_peak

Caption: Troubleshooting workflow for poor peak shape in this compound HPLC.

ResolutionOptimization start Start: Inadequate Resolution is_gradient Is Gradient Elution Used? start->is_gradient implement_gradient Implement a Gradient Method is_gradient->implement_gradient No optimize_gradient Optimize Gradient (e.g., Shallower Slope) is_gradient->optimize_gradient Yes implement_gradient->optimize_gradient change_organic Change Organic Modifier (e.g., MeOH for ACN) optimize_gradient->change_organic adjust_ph Systematically Adjust Mobile Phase pH change_organic->adjust_ph good_resolution Adequate Resolution Achieved adjust_ph->good_resolution

Caption: Logical steps for optimizing the resolution of this compound and its related substances.

References

Technical Support Center: Purification of Tylosin from Fermentation Broth

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of tylosin (B1662201) from fermentation broth.

Frequently Asked Questions (FAQs)

Q1: What are the major challenges in purifying this compound from fermentation broth?

A1: The primary challenges include the complex composition of the fermentation broth, which contains various impurities such as pigments, residual media components, and structurally related this compound variants.[1][] These impurities can interfere with downstream processing steps, leading to low yield and purity. Key difficulties arise during solid-liquid separation, solvent extraction, chromatography, and crystallization.

Q2: Why is pH control so critical during the extraction of this compound?

A2: this compound is a macrolide antibiotic with a basic nature. Its solubility and stability are highly pH-dependent. For solvent extraction, the pH of the fermentation broth is typically adjusted to a basic range (pH 9.0-10.0) to convert this compound to its free base form, which is more soluble in organic solvents like butyl acetate (B1210297) or chlorinated hydrocarbons.[3][4] Conversely, during back-extraction into an aqueous phase, the pH is lowered to form a water-soluble salt.[3] Maintaining the optimal pH is crucial for maximizing recovery and minimizing degradation of the antibiotic.

Q3: What are the common impurities found in this compound fermentation, and how can they be removed?

A3: Common impurities include other this compound factors (B, C, and D), which are structurally similar to this compound A, as well as pigments and other fermentation by-products. Chlorinated solvents like dichloromethane (B109758) can co-extract a significant amount of these impurities, complicating later purification steps. The use of composite extractants or selective adsorption on polymeric resins can help in the selective removal of these impurities. Further purification is typically achieved through subsequent chromatography and crystallization steps.

Q4: How do fermentation conditions impact the downstream purification of this compound?

A4: Fermentation conditions such as pH, temperature, and nutrient composition can significantly influence the final concentration of this compound and the profile of impurities in the broth. For instance, improper pH control during fermentation can lead to the degradation of this compound, reducing the overall yield. The presence of certain precursors in the media can also affect the ratio of different this compound factors produced. Optimizing fermentation parameters is a critical first step for a more efficient purification process.

Troubleshooting Guides

Low Yield After Solvent Extraction
Potential Cause Troubleshooting Step
Incorrect pH of Fermentation Broth Verify the pH of the broth before extraction. For extraction with organic solvents like butyl acetate, the pH should be adjusted to 9.0-10.0 to ensure this compound is in its free base form. Use a calibrated pH meter.
Inadequate Mixing during Extraction Ensure vigorous and sufficient mixing to maximize the interfacial area between the aqueous and organic phases, allowing for efficient mass transfer of this compound.
Formation of Emulsions Emulsions can trap the product at the interface. Try adding a small amount of a demulsifying agent or increasing the ionic strength of the aqueous phase. Centrifugation can also help in breaking stable emulsions.
Suboptimal Solvent-to-Broth Ratio An insufficient volume of organic solvent will lead to incomplete extraction. Refer to established protocols for the recommended solvent-to-broth ratio. For example, a 1:4 ratio of butyl acetate to filtrate has been reported.
Degradation of this compound This compound is sensitive to extreme pH and high temperatures. Ensure that the extraction process is carried out at a controlled temperature (e.g., 30-35°C) and that the exposure to highly acidic or basic conditions is minimized.
Poor Purity After Column Chromatography
Potential Cause Troubleshooting Step
Inappropriate Resin Selection The choice of resin is critical for selective binding of this compound and removal of impurities. Polymeric adsorbent resins and weak anion exchange resins are commonly used. Ensure the selected resin has the appropriate selectivity and capacity for your specific application.
Column Overloading Exceeding the binding capacity of the resin will lead to co-elution of this compound with impurities. Determine the binding capacity of your resin and load a sample volume that is within the recommended range.
Improper Elution Conditions The composition and pH of the elution buffer must be optimized. For polymeric resins, a mixture of water and a miscible organic solvent like isopropanol (B130326) or acetone (B3395972) is often used for elution. A gradient elution might be necessary to separate closely related impurities.
Resin Fouling and Incomplete Regeneration Over time and after multiple cycles, resins can become fouled with strongly bound impurities, reducing their efficiency. Implement a robust resin regeneration protocol. A common method involves washing with a mixture of water, isopropyl alcohol, and sodium hydroxide.
Co-elution with Structurally Similar Impurities This compound factors B, C, and D have similar properties to this compound A and can be difficult to separate. High-resolution chromatography techniques, such as HPLC with a suitable stationary phase, may be required for their separation.
Difficulties in Crystallization
Potential Cause Troubleshooting Step
Presence of Impurities Impurities can inhibit nucleation and crystal growth, leading to poor crystal quality or failure to crystallize. Ensure the this compound solution is of high purity before attempting crystallization. An additional purification step, such as activated carbon treatment, may be necessary to remove color and other impurities.
Suboptimal Solvent System The choice of solvent and anti-solvent is crucial for inducing crystallization. For this compound base, precipitation from a concentrated organic extract by adding a non-polar solvent like n-hexane is a common method.
Incorrect Supersaturation Level Crystallization requires a supersaturated solution. This can be achieved by concentrating the solution, cooling, or adding an anti-solvent. The rate at which supersaturation is achieved can affect crystal size and purity.
Inappropriate Temperature Profile Temperature plays a significant role in solubility and crystallization kinetics. A controlled cooling profile is often necessary to obtain well-formed crystals.
Lack of Seeding In some cases, spontaneous nucleation is slow. Adding seed crystals of this compound can induce crystallization and control crystal size.

Quantitative Data

Table 1: Comparison of this compound Extraction Methods

Extraction Method Solvent System pH Extraction Yield (%) Purity (%) Reference
Solvent ExtractionButyl Acetate9.0-10.091.5 - 92.7Not Specified
Solvent ExtractionDichloromethane/Chloroform~8.5High co-extraction of impuritiesLower initial purity
Countercurrent ExtractionEthyl acetate-chloroform-petroleum etherNot SpecifiedImproved≥ 98

Table 2: HPLC Method Parameters for this compound Analysis

Parameter Method 1 Method 2 Reference
Column Agilent C18 (250 mm, 4.6 mm, 5 µm)Zorbax Eclipse XDB-C18 (150 × 4.6 mm, 5 μm)
Mobile Phase 100% MethanolGradient of 0.05M formic acid in water and 0.05M formic acid in acetonitrile
Flow Rate 1.8 ml/min0.4 mL/min
Detection UV at 280 nmESI-MS
Linearity Range 0.5 - 20 µg/ml0.05 - 2 mg/kg
LOD 0.01 µg/ml0.035 mg/kg
LOQ Not Specified0.05 mg/kg

Experimental Protocols

Protocol 1: Solvent Extraction of this compound from Fermentation Filtrate
  • Pre-treatment: Filter the this compound fermentation broth to remove mycelia and other solid particles to obtain a clear filtrate.

  • pH Adjustment: Adjust the pH of the filtrate to 9.0-10.0 using a 10% NaOH solution.

  • Extraction: Transfer the pH-adjusted filtrate to a separation funnel. Add butyl acetate in a 1:4 volume ratio (solvent:filtrate). Shake vigorously for 30-60 minutes at 30-35°C.

  • Phase Separation: Allow the phases to separate. Collect the upper organic phase containing the this compound base.

  • Back-extraction (optional): To transfer this compound to an aqueous phase, the organic extract can be treated with an acidic solution (e.g., tartaric acid or phosphoric acid) to a pH of 5.5-6.0.

  • Concentration: The organic extract can be concentrated under vacuum to increase the this compound concentration before further purification or crystallization.

Protocol 2: Purification of this compound using Polymeric Resin Column Chromatography
  • Resin Selection and Preparation: Select a suitable polymeric adsorbent resin. Pre-condition the resin according to the manufacturer's instructions, which typically involves washing with water and the equilibration buffer.

  • Sample Loading: Adjust the pH of the this compound-containing solution (e.g., fermentation filtrate) to 7.5-10.0. Load the solution onto the prepared column at a controlled flow rate.

  • Washing: Wash the column with deionized water to remove unbound impurities.

  • Elution: Elute the bound this compound from the resin using a mixture of water and isopropanol or water and acetone (e.g., 1:1 ratio).

  • Decoloration (optional): The eluate can be passed through a weak anionic resin to remove colored impurities.

  • Resin Regeneration: After elution, regenerate the resin for reuse. A typical regeneration solution consists of a mixture of water, isopropyl alcohol, and 4% NaOH.

Visualizations

Tylosin_Purification_Workflow A Fermentation Broth B Filtration A->B C Fermentation Filtrate B->C D pH Adjustment (9.0-10.0) C->D E Solvent Extraction (e.g., Butyl Acetate) D->E F This compound in Organic Phase E->F G Column Chromatography (Polymeric Resin) F->G H Purified this compound Eluate G->H I Crystallization H->I J Pure this compound Crystals I->J

Caption: A generalized workflow for the purification of this compound from fermentation broth.

Low_Yield_Troubleshooting Start Low Yield After Extraction? Check_pH Is pH between 9.0 and 10.0? Start->Check_pH Adjust_pH Adjust pH with 10% NaOH Check_pH->Adjust_pH No Check_Mixing Is mixing adequate? Check_pH->Check_Mixing Yes Adjust_pH->Check_Mixing Increase_Mixing Increase mixing time/intensity Check_Mixing->Increase_Mixing No Check_Emulsion Emulsion formed? Check_Mixing->Check_Emulsion Yes Increase_Mixing->Check_Emulsion Break_Emulsion Add demulsifier or centrifuge Check_Emulsion->Break_Emulsion Yes Check_Solvent_Ratio Is solvent ratio correct? Check_Emulsion->Check_Solvent_Ratio No Break_Emulsion->Check_Solvent_Ratio Adjust_Solvent_Ratio Adjust solvent volume Check_Solvent_Ratio->Adjust_Solvent_Ratio No End_Good Yield should improve Check_Solvent_Ratio->End_Good Yes Adjust_Solvent_Ratio->End_Good

Caption: Troubleshooting guide for low yield in this compound solvent extraction.

References

minimizing tylosin degradation during sample storage and preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing tylosin (B1662201) degradation during sample storage and preparation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation?

A1: The stability of this compound is primarily influenced by pH, temperature, and exposure to light. This compound is a macrolide antibiotic that is susceptible to degradation under various environmental conditions.

  • pH: this compound is most stable in solutions with a pH around 3.5 and 9.0.[1] It is generally considered stable within a pH range of 4 to 9.[2][3] Outside of this range, significant inactivation can occur.[1] In acidic conditions (below pH 4), this compound A can convert to desmycosin (this compound B).[4] In neutral to alkaline conditions, it can form this compound A aldol (B89426).

  • Temperature: Increased temperatures accelerate the degradation of this compound. Therefore, it is crucial to store samples and standards at appropriate temperatures.

  • Light: Exposure to light can lead to the degradation of this compound. Samples should be protected from light during storage and handling.

Q2: What are the recommended storage conditions for this compound standards and samples?

A2: Proper storage is critical to maintain the integrity of your this compound samples. The ideal conditions depend on the form of the this compound (powder, stock solution, or biological matrix).

  • This compound Powder: Store at room temperature in a tightly sealed container, protected from light and moisture.

  • Stock Solutions: Stock standard solutions, for instance in acetonitrile (B52724) or methanol (B129727), should be stored in amber glass bottles at -20°C.

  • Working Solutions: Diluted standards and sample extracts have been shown to be stable for up to 3 weeks when stored at -20°C.

  • Biological Samples: Tissue samples should be stored frozen, for example at -20°C or -30°C, until analysis.

Q3: I am observing lower than expected concentrations of this compound in my samples. What could be the cause?

A3: Lower than expected concentrations can result from degradation during sample collection, storage, or preparation. Consider the following possibilities:

  • Improper Storage: Verify that your samples and standards have been stored at the correct temperatures and protected from light.

  • pH of the Sample Matrix: If your sample matrix has a pH outside the stable range of 4-9, degradation may have occurred.

  • Suboptimal Extraction: The extraction efficiency can be affected by the solvent used and the pH of the extraction buffer. Ensure your extraction protocol is optimized for your specific sample type.

  • Degradation during Preparation: Prolonged exposure to room temperature or light during sample processing can lead to degradation.

Q4: Can I use tap water to prepare my this compound solutions?

A4: It is highly recommended to use high-purity water, such as Milli-Q water or HPLC-grade water, for preparing all solutions. Tap water can contain impurities and have a pH that may contribute to the degradation of this compound.

Troubleshooting Guides

Issue 1: High Variability in this compound Measurements
Potential Cause Troubleshooting Step
Inconsistent Sample Handling Ensure all samples are handled uniformly, minimizing the time they are at room temperature and exposed to light.
Precipitation of this compound This compound is slightly soluble in water. Ensure it is fully dissolved in your standards and samples. Sonication may be helpful. For stock solutions, organic solvents like methanol or acetonitrile are recommended.
Incomplete Extraction Optimize your extraction procedure. This may involve adjusting the solvent composition, pH, or extraction time.
Instrumental Instability Check the performance of your analytical instrument (e.g., HPLC) by injecting a stable standard multiple times to assess system suitability.
Issue 2: Appearance of Unknown Peaks in Chromatograms
Potential Cause Troubleshooting Step
This compound Degradation The unknown peaks may be degradation products. Review your storage and handling procedures. Key degradation products to consider are desmycosin (this compound B) in acidic conditions and this compound A aldol in neutral to alkaline conditions.
Matrix Interference The peaks may be from the sample matrix itself. Analyze a blank matrix sample (without this compound) to confirm. If matrix effects are present, improve your sample clean-up procedure, for example, by using Solid Phase Extraction (SPE).
Contaminated Solvents or Reagents Use high-purity solvents and freshly prepared reagents.

Quantitative Data Summary

Table 1: pH-Dependent Stability of this compound

pHStabilityDegradation Products
< 4UnstableDesmycosin (this compound B)
4 - 9Stable-
> 9Less StableThis compound A aldol and other polar products

Table 2: Recommended Storage Conditions

Sample Type Temperature Duration Additional Notes
This compound PowderRoom TemperatureLong-termProtect from light and moisture
Stock Solutions (in organic solvent)-20°CMonthsUse amber vials
Diluted Standards & Extracts-20°CUp to 3 weeks
Tissue Samples-20°C to -30°CLong-term
Aqueous Solutions2-8°CShort-term

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Standards
  • Stock Solution (1 mg/mL):

    • Accurately weigh the required amount of this compound tartrate standard.

    • Dissolve in HPLC-grade methanol or acetonitrile.

    • Store in an amber glass vial at -20°C.

  • Working Solutions:

    • Prepare a series of dilutions from the stock solution using the mobile phase as the diluent.

    • Store in amber vials at -20°C for up to 3 weeks.

Protocol 2: Extraction of this compound from Animal Tissue (General Method)

This protocol is a general guideline; optimization for specific tissue types may be required.

  • Homogenization:

    • Weigh 1-5 grams of minced tissue into a centrifuge tube.

    • Add an appropriate volume of extraction solvent. A common choice is a mixture of methanol and water or methanol and acetonitrile.

    • Homogenize the sample.

  • Extraction:

    • Vortex or shake the homogenate for a specified time (e.g., 10-20 minutes).

    • Centrifuge at a sufficient speed to pellet the solid material (e.g., 5000 x g for 15 minutes).

  • Clean-up (Solid Phase Extraction - SPE):

    • The supernatant can be further purified using an SPE cartridge (e.g., C18 or cation-exchange) to remove interfering matrix components.

    • Condition the SPE cartridge according to the manufacturer's instructions.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge to remove impurities.

    • Elute the this compound with an appropriate solvent (e.g., methanol).

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of mobile phase.

    • Filter the reconstituted sample through a 0.45 µm filter before injecting it into the HPLC system.

Visualizations

Tylosin_Degradation_Pathway TylosinA This compound A Desmycosin Desmycosin (this compound B) TylosinA->Desmycosin  Acidic (pH < 4) TylosinA_Aldol This compound A Aldol TylosinA->TylosinA_Aldol Neutral/Alkaline (pH > 7) Hydrolysis_Product 5-O-mycaminosyltylonolide TylosinA->Hydrolysis_Product  Hydrolysis Polar_Products Other Polar Products TylosinA_Aldol->Polar_Products

Caption: this compound A degradation pathways under different pH conditions.

Sample_Preparation_Workflow cluster_0 Sample Collection & Storage cluster_1 Extraction cluster_2 Clean-up cluster_3 Analysis Collect Collect Tissue Sample Store Store at -20°C to -30°C Collect->Store Homogenize Homogenize in Solvent Store->Homogenize Extract Vortex/Shake & Centrifuge Homogenize->Extract SPE Solid Phase Extraction (SPE) Extract->SPE Evaporate Evaporate & Reconstitute SPE->Evaporate Analyze HPLC Analysis Evaporate->Analyze Troubleshooting_Tree Problem Low this compound Recovery? CheckStorage Were samples stored correctly? (Temp, Light, pH) Problem->CheckStorage StorageOK Yes CheckStorage->StorageOK Yes StorageNotOK No CheckStorage->StorageNotOK No CheckExtraction Is extraction efficient? StorageOK->CheckExtraction ImproveStorage Action: Improve storage conditions. Re-evaluate. StorageNotOK->ImproveStorage ExtractionOK Yes CheckExtraction->ExtractionOK Yes ExtractionNotOK No CheckExtraction->ExtractionNotOK No CheckInstrument Is the analytical instrument performing correctly? ExtractionOK->CheckInstrument OptimizeExtraction Action: Optimize extraction solvent/pH. Consider different clean-up. ExtractionNotOK->OptimizeExtraction InstrumentOK Yes CheckInstrument->InstrumentOK Yes InstrumentNotOK No CheckInstrument->InstrumentNotOK No CalibrateInstrument Action: Calibrate instrument. Run system suitability tests. InstrumentNotOK->CalibrateInstrument

References

Technical Support Center: Enhancing Tylosin Detection in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the sensitivity of tylosin (B1662201) detection. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the analysis of this compound in complex biological and food matrices. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in optimizing your analytical methods.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the detection of this compound in complex matrices such as animal feed, meat, eggs, milk, and honey.

Q1: I am experiencing low recovery of this compound from my samples. What are the potential causes and solutions?

A1: Low recovery of this compound can stem from several factors related to sample preparation and extraction.

  • Inefficient Extraction Solvent: The choice of extraction solvent is critical. For animal feed, an acidified methanol (B129727)/water mixture (e.g., 70/30 v/v + 0.2% formic acid) has been shown to be effective.[1] For meat samples, a combination of 70% methanol with 0.1 M EDTA can be used. For eggs, liquid-liquid extraction with a citrate (B86180) buffer (pH 5.0) and acetonitrile (B52724) is a validated method.[2]

  • Suboptimal Extraction Procedure: Ensure adequate homogenization and extraction time. Using a horizontal shaker for at least 30 minutes can improve extraction efficiency from solid matrices.[1]

  • Matrix Effects: Complex matrices can interfere with the extraction process. A cleanup step, such as solid-phase extraction (SPE), is often necessary to remove interfering substances.[1][3] Polymeric SPE cartridges have demonstrated good recoveries for this compound.

  • Analyte Degradation: this compound can be sensitive to pH and temperature. Ensure that the pH of your extraction and mobile phases is controlled, often with the addition of formic acid, which also improves peak shape and ionization efficiency in LC-MS.

Q2: My chromatograms show significant peak tailing and poor peak shape. How can I improve this?

A2: Poor peak shape is often related to chromatographic conditions or interactions with the analytical column.

  • Mobile Phase Composition: The addition of an acid, such as formic acid (e.g., 0.1% to 0.5%), to the mobile phase can significantly improve the peak shape of this compound, which is a basic compound.

  • Column Choice: A C18 column is commonly used for this compound analysis. Using a superficially porous particle column can also lead to shorter analysis times and improved peak shapes.

  • Flow Rate and Temperature: Optimizing the flow rate and column temperature can enhance peak resolution and shape. A typical flow rate is around 0.8 to 1.0 mL/min, with column temperatures maintained around 23-30°C.

Q3: I am observing significant matrix effects (ion suppression or enhancement) in my LC-MS/MS analysis. What strategies can I employ to mitigate these effects?

A3: Matrix effects are a common challenge in LC-MS/MS analysis of complex samples and can adversely affect quantitation.

  • Effective Sample Cleanup: The most crucial step is to remove interfering matrix components before analysis. Solid-phase extraction (SPE) is a widely used and effective technique for this purpose.

  • Dilution: Diluting the sample extract can reduce the concentration of interfering compounds. However, this may compromise the limit of detection if the initial analyte concentration is low.

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of the analyte. This helps to compensate for the matrix effects as the standards and samples will be similarly affected.

  • Use of Internal Standards: A stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte is the most effective way to correct for matrix effects. If a SIL-IS is unavailable, a structurally similar compound can be used as an alternative.

  • Chromatographic Separation: Optimize the chromatographic method to separate this compound from co-eluting matrix components. This can be achieved by adjusting the gradient, mobile phase composition, or using a different stationary phase.

Q4: What are the expected limits of detection (LOD) and quantification (LOQ) for this compound in different matrices?

A4: The LOD and LOQ are dependent on the matrix, sample preparation method, and the analytical instrument used. The following table summarizes some reported values.

Quantitative Data Summary

The following tables provide a summary of key performance parameters for this compound detection in various complex matrices, compiled from multiple studies.

Table 1: Limits of Detection (LOD) and Quantification (LOQ) of this compound in Various Matrices

MatrixAnalytical MethodLODLOQReference
Animal FeedLC-MS0.035 mg/kg0.05 mg/kg
EggsLC-ESI-MS/MS-1 µg/kg
Meat (Chicken & Beef)HPLC-PDA0.473 µg/kg1.561 µg/kg
Honeyic-ELISA-5 ng/mL (cut-off)
MilkUHPLC-MS/MS-< 6 µg/L

Table 2: Recovery Rates of this compound from Different Matrices

MatrixSpiking LevelRecovery Rate (%)Analytical MethodReference
Animal Feed0.05 - 2.0 mg/kg78.9 - 108.3LC-MS
Animal Feed5 - 1000 mg/kg84.7LC-UV
Eggs1.0 - 400 µg/kg> 82LC-ESI-MS/MS
Meat (Chicken & Beef)0.5, 1, 2.5 µg/mL97.1 - 98.6HPLC-PDA
Honey1, 2, 4 ng/mL90.6 - 112.0ic-ELISA

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the troubleshooting and FAQ sections.

Protocol 1: this compound Detection in Animal Feed by LC-MS

This protocol is based on the method described by Gajda et al. (2020).

1. Sample Preparation and Extraction:

  • Homogenize the animal feed sample.
  • Weigh 5 g of the homogenized sample into a volumetric flask.
  • Add 20 mL of extraction solvent (methanol/water 70/30, v/v + 0.2% formic acid).
  • Extract for 30 minutes on a horizontal shaker.
  • Centrifuge the sample for 10 minutes at 4,000 x g.
  • Dilute 3 mL of the supernatant with 27 mL of water.
  • Add 5 mL of n-hexane, shake for 5 minutes, and centrifuge for 10 minutes at 4,000 x g at 10°C.

2. Solid-Phase Extraction (SPE) Cleanup:

  • Use a polymeric SPE cartridge.
  • Condition the cartridge according to the manufacturer's instructions.
  • Load the diluted extract onto the cartridge.
  • Wash the cartridge to remove interfering substances.
  • Elute this compound with an appropriate solvent.

3. LC-MS Analysis:

  • Column: C18 analytical column.
  • Mobile Phase: A gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., methanol or acetonitrile with 0.1% formic acid).
  • Detection: Electrospray ionization mass spectrometry (ESI-MS) in positive ion mode.

Protocol 2: this compound Detection in Eggs by LC-ESI-MS/MS

This protocol is adapted from the method described by Lolo et al. (2005).

1. Sample Preparation and Extraction:

  • Homogenize the whole egg sample.
  • Weigh 1 g of the homogenized sample.
  • Add 4 mL of citrate buffer (pH 5.0) and vortex for 1 minute.
  • Add 5 mL of acetonitrile and vortex for another minute.
  • Centrifuge at 4,000 rpm for 10 minutes at 4°C.
  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
  • Reconstitute the residue in 1 mL of the initial mobile phase.
  • Filter the solution through a 0.45 µm filter before injection.

2. LC-ESI-MS/MS Analysis:

  • Column: Reversed-phase C18 column.
  • Mobile Phase: A gradient system employing 0.5% formic acid in water and acetonitrile.
  • Detection: Electrospray ionization tandem mass spectrometry (ESI-MS/MS).

Visualizations

The following diagrams illustrate the experimental workflows for this compound detection.

Experimental_Workflow_Feed cluster_sample_prep Sample Preparation cluster_cleanup Cleanup cluster_analysis Analysis Homogenization Sample Homogenization Weighing Weighing (5g) Homogenization->Weighing Extraction Solvent Extraction (Methanol/Water/Formic Acid) Weighing->Extraction Centrifugation1 Centrifugation (4,000 x g) Extraction->Centrifugation1 Dilution Supernatant Dilution Centrifugation1->Dilution Defatting Hexane Defatting Dilution->Defatting Centrifugation2 Centrifugation (4,000 x g) Defatting->Centrifugation2 SPE Solid-Phase Extraction (SPE) Centrifugation2->SPE LC_MS LC-MS Analysis SPE->LC_MS

Caption: Workflow for this compound Detection in Animal Feed.

Experimental_Workflow_Eggs cluster_extraction Extraction cluster_post_extraction Post-Extraction Processing cluster_analysis Analysis Homogenization Egg Homogenization Extraction_Buffer Add Citrate Buffer (pH 5.0) Homogenization->Extraction_Buffer Extraction_Solvent Add Acetonitrile Extraction_Buffer->Extraction_Solvent Centrifugation Centrifugation (4,000 rpm) Extraction_Solvent->Centrifugation Evaporation Supernatant Evaporation Centrifugation->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Filtration Filtration (0.45 µm) Reconstitution->Filtration LC_MS_MS LC-ESI-MS/MS Analysis Filtration->LC_MS_MS

Caption: Workflow for this compound Detection in Eggs.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions Issue Low Sensitivity / Poor Recovery Cause1 Inefficient Extraction Issue->Cause1 Cause2 Matrix Effects Issue->Cause2 Cause3 Poor Chromatography Issue->Cause3 Solution1a Optimize Solvent Cause1->Solution1a Solution1b Increase Extraction Time Cause1->Solution1b Solution2a Improve Sample Cleanup (SPE) Cause2->Solution2a Solution2b Use Matrix-Matched Standards Cause2->Solution2b Solution2c Use Internal Standard Cause2->Solution2c Solution3a Adjust Mobile Phase (add acid) Cause3->Solution3a Solution3b Optimize Column/Temperature Cause3->Solution3b

Caption: Troubleshooting Logic for Low this compound Sensitivity.

References

Technical Support Center: Enhancing Tylosin Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address challenges related to the solubility of tylosin (B1662201) in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro assays?

A1: this compound is a macrolide antibiotic produced by the bacterium Streptomyces fradiae. It is primarily used in veterinary medicine and acts by inhibiting protein synthesis in susceptible bacteria. For in vitro assays, achieving complete dissolution in aqueous media is critical. Poor solubility can lead to inaccurate concentration measurements, precipitation in cell culture media, and unreliable experimental results.

Q2: What are the different forms of this compound, and how do they differ in solubility?

A2: this compound is available in two main forms: this compound base and this compound tartrate.

  • This compound Base: This is the free base form of the molecule. It is a weak organic base with high lipid solubility but is only slightly soluble in water (approximately 6.0 mg/mL at 26°C)[1][2][3]. It is, however, freely soluble in organic solvents like ethanol (B145695) and DMSO[1][4].

  • This compound Tartrate: This is a salt form of this compound, which is significantly more water-soluble than the base form. It is often the preferred choice for preparing aqueous stock solutions for in vitro experiments. For example, the solubility of this compound tartrate in water and DMSO is reported to be ≥ 100 mg/mL.

Q3: How does pH affect the solubility and stability of this compound?

A3: The solubility and stability of this compound are highly dependent on pH.

  • Solubility: As a weak base, this compound's solubility in aqueous solutions increases as the pH becomes more acidic. In acidic conditions, the molecule becomes protonated, forming a more soluble salt.

  • Stability: this compound solutions are most stable in a pH range of 4 to 9. Outside of this range, degradation can occur. Below pH 4, this compound can hydrolyze to form desmycosin. In neutral to alkaline conditions, it can degrade into other products. Some studies suggest optimal stability is achieved around pH 5-7.

Troubleshooting Guide

This section addresses common problems encountered when preparing this compound solutions for experimental use.

Issue Potential Cause Recommended Solution
Precipitation upon dilution in buffer or cell culture media. The final concentration of the organic co-solvent (e.g., DMSO) is too low to maintain solubility in the aqueous medium. The pH of the final solution is not optimal for this compound solubility.1. Optimize Co-solvent Concentration: Ensure the final concentration of DMSO or ethanol in the culture medium does not exceed levels toxic to your cells (typically <0.5-1%). If precipitation still occurs, a different solubilization strategy may be needed. 2. pH Adjustment: Prepare the stock solution in a slightly acidic buffer before diluting it into the final medium. This can help maintain solubility. 3. Use this compound Tartrate: The tartrate salt is more water-soluble and less likely to precipitate in aqueous solutions.
Incomplete dissolution of this compound powder. The incorrect solvent is being used for the specific form of this compound (base vs. tartrate). The solution is saturated.1. Verify the Form: Double-check whether you are using this compound base or this compound tartrate. Use an organic solvent like DMSO or ethanol for the base and water or an aqueous buffer for the tartrate salt. 2. Gentle Warming: Gentle warming (e.g., to 37°C) and vortexing can aid dissolution. 3. Sonication: Using a sonicator can help break up powder aggregates and enhance the dissolution rate.
Variability in experimental results. The this compound solution is not stable under the experimental conditions (e.g., pH, temperature, light exposure). The stock solution was not properly stored.1. Check pH Stability: Ensure the pH of your final assay medium is within the stable range for this compound (pH 4-9). 2. Storage: Store stock solutions at -20°C or -80°C. For aqueous solutions, it is often recommended not to store them for more than a day. Protect solutions from light, as photodegradation can occur.
Solubility Data Summary

The following table summarizes the solubility of this compound base and this compound tartrate in various solvents.

CompoundSolventSolubilityReference
This compound Base Water~6 mg/mL (at 26°C)
DMSO~25 mg/mL
Ethanol~30 mg/mL
MethanolFreely soluble
This compound Tartrate Water≥ 100 mg/mL
DMSO≥ 100 mg/mL

Experimental Protocols & Methodologies

Protocol 1: Preparation of a Concentrated this compound Stock Solution

This protocol details the steps for preparing a high-concentration stock solution, which can then be diluted to the desired working concentration for in vitro assays.

Objective: To prepare a 25 mg/mL stock solution of this compound base.

Materials:

  • This compound base powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh out the required amount of this compound base powder in a sterile container.

  • Add the appropriate volume of DMSO to achieve a final concentration of 25 mg/mL.

  • Vortex the solution vigorously for 2-3 minutes to facilitate dissolution.

  • If the powder is not fully dissolved, place the tube in a sonicator water bath for 5-10 minutes.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

Protocol 2: Dilution into Aqueous Cell Culture Medium

Objective: To prepare a working solution of this compound in cell culture medium from a DMSO stock.

Procedure:

  • Thaw a single-use aliquot of the this compound DMSO stock solution.

  • Warm the cell culture medium to 37°C.

  • Perform a serial dilution. First, dilute the concentrated stock into a small volume of medium (e.g., add 2 µL of a 25 mg/mL stock to 98 µL of medium).

  • Vortex the intermediate dilution gently.

  • Further dilute this intermediate solution into the final volume of cell culture medium to achieve the desired working concentration. This stepwise dilution helps prevent precipitation.

  • Add the final working solution to your cell cultures immediately.

Visual Guides and Diagrams

This compound Solubility Strategy Workflow

This diagram outlines the decision-making process for dissolving this compound for an in vitro assay.

G start Start: Prepare this compound Solution form Identify this compound Form start->form base This compound Base form->base Base tartrate This compound Tartrate form->tartrate Tartrate solvent_base Use Organic Solvent (e.g., DMSO, Ethanol) base->solvent_base solvent_tartrate Use Aqueous Solvent (e.g., Water, Buffer) tartrate->solvent_tartrate dissolve Add Solvent and Mix (Vortex/Sonicate) solvent_base->dissolve solvent_tartrate->dissolve check Is it fully dissolved? dissolve->check precipitate Precipitation or Incomplete Dissolution check->precipitate No success Solution Ready for Dilution and In Vitro Assay check->success Yes troubleshoot Troubleshoot: 1. Gentle Warming (37°C) 2. Adjust pH (if aqueous) 3. Check Concentration precipitate->troubleshoot troubleshoot->dissolve

Caption: Workflow for selecting a solvent and troubleshooting this compound dissolution.

Factors Influencing this compound Solubility

This diagram illustrates the key factors that researchers can manipulate to enhance the solubility of this compound.

G cluster_factors Influencing Factors center This compound Solubility factor1 Choice of Solvent (Aqueous vs. Organic) center->factor1 depends on factor2 pH of the Solution center->factor2 is affected by factor3 Chemical Form (Base vs. Tartrate Salt) center->factor3 is determined by factor4 Temperature center->factor4 can be increased by

Caption: Key factors that determine the solubility of this compound in a solution.

Mechanism of Action: this compound Inhibition of Bacterial Protein Synthesis

This compound exerts its bacteriostatic effect by binding to the 50S subunit of the bacterial ribosome, thereby inhibiting protein synthesis.

G cluster_ribosome Bacterial 70S Ribosome ribo_50S 50S Subunit exit_tunnel Peptide Exit Tunnel ribo_30S 30S Subunit inhibition Inhibition exit_tunnel->inhibition Blocks This compound This compound This compound->exit_tunnel Binds to protein_synthesis Protein Synthesis (Elongation) protein_synthesis->inhibition

Caption: this compound binds to the 50S ribosomal subunit, blocking protein synthesis.

References

dealing with matrix effects in tylosin residue analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in tylosin (B1662201) residue analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of this compound residue analysis?

A1: Matrix effects are the alteration of analyte ionization efficiency by co-eluting compounds from the sample matrix.[1][2] In this compound analysis, this can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy, precision, and sensitivity of the analytical method.[2][3]

Q2: What are the common causes of matrix effects in this compound analysis?

A2: Matrix effects are primarily caused by endogenous components of the sample, such as fats, proteins, phospholipids, and salts, that are not completely removed during sample preparation.[1] Exogenous substances, like reagents and materials used during the analysis, can also contribute. The complexity of matrices like animal tissues (liver, kidney, muscle), milk, and feed makes them particularly susceptible to these effects.

Q3: How can I determine if my this compound analysis is affected by matrix effects?

A3: The presence of matrix effects can be assessed both qualitatively and quantitatively. A common quantitative method is to compare the peak response of this compound in a standard solution to its response in a blank matrix extract spiked with the same concentration (post-extraction spike). A significant difference in signal intensity indicates the presence of matrix effects. The matrix effect (ME) can be calculated using the following formula:

ME (%) = (Peak Area in Spiked Extract / Peak Area in Solvent Standard) x 100

A value less than 100% suggests ion suppression, while a value greater than 100% indicates ion enhancement.

Q4: What are the main strategies to mitigate matrix effects?

A4: The primary strategies to overcome matrix effects in this compound analysis include:

  • Effective Sample Preparation: Implementing robust extraction and cleanup procedures like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) to remove interfering components.

  • Chromatographic Separation: Optimizing the liquid chromatography (LC) method to separate this compound from matrix components.

  • Calibration Techniques: Using matrix-matched calibration curves or employing an internal standard, preferably a stable isotope-labeled version of this compound.

  • Sample Dilution: Diluting the sample extract can reduce the concentration of interfering substances, though this may impact the limit of detection.

Q5: What is the difference between using a matrix-matched calibration curve and an internal standard?

A5: A matrix-matched calibration curve is prepared by spiking known concentrations of this compound into a blank matrix extract. This helps to compensate for matrix effects by ensuring that the standards and samples are affected similarly. An internal standard (IS) is a compound with similar chemical properties to this compound that is added to all samples, standards, and blanks at a constant concentration. The ratio of the analyte signal to the IS signal is used for quantification, which can correct for variations in extraction efficiency and matrix effects. A stable isotope-labeled internal standard is the most effective choice.

Troubleshooting Guide

Problem 1: Low or inconsistent recovery of this compound.

  • Possible Cause: Inefficient extraction from the sample matrix.

  • Solution:

    • Optimize Extraction Solvent: Ensure the pH and composition of the extraction solvent are suitable for this compound and the specific matrix. For example, an acidified methanol (B129727):water mixture has been shown to be effective for animal feed.

    • Improve Cleanup Step: Use a more effective cleanup technique like Solid-Phase Extraction (SPE) to remove interfering substances that may be co-extracted with this compound. Different SPE sorbents (e.g., C18, polymeric) can be tested for optimal performance in your matrix.

    • Consider QuEChERS: The QuEChERS method is a streamlined approach for extraction and cleanup that can be effective for various matrices like shrimp and other animal tissues.

Problem 2: Significant ion suppression is observed in my LC-MS/MS analysis.

  • Possible Cause: Co-elution of matrix components with this compound, which interfere with its ionization in the mass spectrometer source.

  • Solution:

    • Enhance Sample Cleanup: Implement a more rigorous cleanup protocol. For fatty matrices, a defatting step with a non-polar solvent like n-hexane can be beneficial before SPE. For complex biological samples, techniques like protein precipitation followed by SPE can be more effective than protein precipitation alone.

    • Modify Chromatographic Conditions: Adjust the mobile phase gradient or use a different analytical column to improve the separation of this compound from interfering peaks.

    • Use a Different Ionization Source: If available, consider switching from Electrospray Ionization (ESI) to Atmospheric Pressure Chemical Ionization (APCI), as APCI can be less susceptible to ion suppression.

    • Dilute the Sample: A simple dilution of the final extract can reduce the concentration of matrix components causing suppression.

Problem 3: Poor reproducibility of results between different sample batches.

  • Possible Cause: Variability in the matrix composition between samples, leading to inconsistent matrix effects.

  • Solution:

    • Employ a Stable Isotope-Labeled Internal Standard: This is the most robust way to correct for sample-to-sample variations in matrix effects, as the internal standard will be affected in the same way as the analyte.

    • Use Matrix-Matched Calibrants for Each Batch: If a suitable internal standard is not available, preparing a new matrix-matched calibration curve for each batch of samples can help to account for variability.

    • Standardize Sample Collection and Storage: Ensure that all samples are collected, handled, and stored under the same conditions to minimize variations in the matrix.

Data Presentation

Table 1: Recovery of this compound Using Different Extraction and Cleanup Methods in Various Matrices

MatrixExtraction MethodCleanup MethodFortification LevelAverage Recovery (%)Reference(s)
Pig TissuesWater-MethanolCation-Exchange SPE50-200 µg/kg70-85
Animal FeedAcidified Methanol:Watern-Hexane and Oasis HLB SPE0.05-2.0 mg/kg78.9-108.3
ShrimpAcetonitrile (B52724) with 0.1% Formic AciddSPE (C18 and PSA)3 different levels81-85
EggsCitrate Buffer and AcetonitrileLiquid-Liquid Extraction1.0-400 µg/kg>82
Cow MilkAcetonitrileC18 SPENot Specified82-94
Chicken & Beef70% MethanolFiltration0.5, 1, 2.5 µg/mL97.1-98.6

Table 2: Comparison of Method Performance for this compound Analysis in Different Matrices

MatrixAnalytical MethodLinearity (R²)LOQReference(s)
Animal FeedLC-ESI-MS0.99850.05 mg/kg
ShrimpLC-ESI-MS/MS0.99971 µg/kg
Meat (Chicken & Beef)HPLC>0.9991.561 µg/kg
Milk (Cow)HPLCNot Specified0.010 µg/mL
PlasmaLC/MS0.990.5 µg/mL

Experimental Protocols

1. Modified QuEChERS Method for this compound in Shrimp

  • Sample Homogenization: Homogenize shrimp tissue samples.

  • Extraction:

    • Weigh 3.00 ± 0.01 g of the homogenized sample into a 15 mL polypropylene (B1209903) centrifuge tube.

    • Add 10 mL of acetonitrile containing 0.1% formic acid.

    • Vortex for 1 minute.

    • Centrifuge at 4500 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Transfer 1.5 mL of the supernatant to a 2 mL microcentrifuge tube.

    • Add 10 mg of C18 and 50 mg of Primary Secondary Amine (PSA) sorbents.

    • Shake vigorously for 1 minute.

    • Centrifuge at 4500 rpm for 5 minutes.

  • Final Preparation:

    • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

2. Solid-Phase Extraction (SPE) for this compound in Animal Feed

  • Extraction:

    • Weigh 5 g of homogenized feed sample into a volumetric flask.

    • Add 20 mL of extraction solvent (methanol/water 70/30, v/v + 0.2% formic acid).

    • Shake on a horizontal shaker for 30 minutes.

    • Centrifuge for 10 minutes at 4,000 x g.

  • Defatting and Dilution:

    • Take 3 mL of the supernatant and dilute with 27 mL of water.

    • Add 5 mL of n-hexane, shake for 5 minutes, and centrifuge for 10 minutes at 4,000 x g.

  • SPE Cleanup:

    • Precondition an Oasis HLB SPE cartridge with 3 mL of methanol and 5 mL of water.

    • Load the aqueous phase from the previous step onto the cartridge.

    • Wash the cartridge with 3 mL of water and dry under vacuum.

    • Elute this compound with 2 mL of a 1:1 (v/v) acetonitrile:water mixture.

  • Final Preparation:

    • Filter the eluate through a 0.45 µm nylon membrane filter for LC-MS analysis.

Visualizations

TroubleshootingWorkflow start Start: Inaccurate or Irreproducible this compound Results check_recovery Low or Inconsistent Recovery? start->check_recovery check_suppression Significant Ion Suppression/Enhancement? check_recovery->check_suppression No optimize_extraction Optimize Extraction (Solvent, pH, Time) check_recovery->optimize_extraction Yes optimize_lc Optimize LC Separation (Gradient, Column) check_suppression->optimize_lc Yes end End: Accurate and Reproducible Results check_suppression->end No improve_cleanup Improve Sample Cleanup (e.g., SPE, dSPE) optimize_extraction->improve_cleanup improve_cleanup->check_suppression use_is Use Stable Isotope-Labeled Internal Standard optimize_lc->use_is use_mmc Use Matrix-Matched Calibration use_is->use_mmc If IS not available use_is->end use_mmc->end

Troubleshooting workflow for matrix effects.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sampling Sample Collection (e.g., Tissue, Milk) homogenization Homogenization sampling->homogenization extraction Extraction (e.g., QuEChERS, LLE) homogenization->extraction cleanup Cleanup (e.g., SPE, dSPE) extraction->cleanup lc_separation LC Separation cleanup->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection quantification Quantification (Calibration Curve) ms_detection->quantification reporting Result Reporting quantification->reporting

General experimental workflow for this compound residue analysis.

MitigationStrategies cluster_sample_prep Sample Preparation Strategies cluster_chromatography Chromatographic Strategies cluster_calibration Calibration Strategies mitigation Mitigation of Matrix Effects spe Solid-Phase Extraction (SPE) mitigation->spe l_l_e Liquid-Liquid Extraction (LLE) mitigation->l_l_e quechers QuEChERS mitigation->quechers dilution Sample Dilution mitigation->dilution gradient Gradient Optimization mitigation->gradient column Alternative Column Chemistry mitigation->column mmc Matrix-Matched Calibration mitigation->mmc is Internal Standard (IS) mitigation->is sil_is Stable Isotope-Labeled IS is->sil_is Gold Standard

Relationship between matrix effect mitigation strategies.

References

Technical Support Center: Optimization of Tylosin Extraction from Manure Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of tylosin (B1662201) extraction from manure samples.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the extraction and analysis of this compound from manure matrices.

Q1: What are the most common methods for extracting this compound from manure?

A1: The primary methods for this compound extraction from manure include Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Low-Temperature Partitioning Extraction (LTPE).[1][2][3] SPE is often used for cleanup after an initial solvent extraction.[2][4]

Q2: My this compound recovery is low. What are the potential causes and solutions?

A2: Low recovery of this compound can be attributed to several factors:

  • Strong Sorption to Manure Solids: this compound can bind strongly to the organic matter in manure, which is a primary mechanism of its disappearance from the liquid phase. To counteract this, ensure vigorous mixing or sonication during the initial extraction step to disrupt interactions between this compound and manure particles.

  • Inappropriate Extraction Solvent or pH: The choice of solvent and the pH of the extraction buffer are critical. Acidifying the sample can improve the extraction of macrolides like this compound. A common approach involves using a mixture of an organic solvent (e.g., methanol, acetonitrile) and an acidic buffer, such as an EDTA-McIlvaine buffer at pH 4.0. For LLE, adjusting the pH of the ferment filtrate to around 9.0 with NaOH before extracting with a solvent like butyl acetate (B1210297) has also been reported.

  • Degradation of this compound: this compound is unstable under certain conditions. Its half-life can be less than two days under methanogenic (anaerobic) conditions. Degradation is also observed under aerobic conditions and can be influenced by the concentration of manure particles. To minimize degradation, process samples as quickly as possible and store them at low temperatures (e.g., -15°C) and protected from light.

  • Inefficient SPE Cleanup: If using SPE, ensure the cartridge type is appropriate. Weak cation exchange cartridges are suitable for this compound. Also, verify that the conditioning, loading, washing, and elution steps are optimized for your sample matrix.

Q3: What is the stability of this compound in manure and during the extraction process?

A3: this compound stability is a significant consideration. Here are key points:

  • pH Stability: this compound is stable in solutions with a pH between 4 and 9. It is also reported to be stable in potassium phosphate (B84403) buffers at pH 6.0, 7.0, and 8.0 at 20°C for three days.

  • Temperature and Light: For sample storage during analysis, it is recommended to keep them at 5°C and protected from light to prevent hydrolysis and epimerization.

  • Biological Degradation: The half-life of this compound in manure can be short, particularly under anaerobic conditions (less than two days). Aerobic conditions can also lead to degradation. The primary degradation product is often this compound B (desmycosin).

Q4: How can I improve the cleanup of my manure extract before HPLC analysis?

A4: Manure extracts contain high amounts of natural organic matter that can interfere with analysis. Solid-Phase Extraction (SPE) is a common and effective cleanup method. Hydrophilic-Lipophilic Balance (HLB) cartridges are effective for cleaning up both liquid and solid manure fractions. For some applications, tandem amino (NH2) and HLB cartridges can be used.

Q5: What are the recommended analytical techniques for quantifying this compound in manure extracts?

A5: High-Performance Liquid Chromatography (HPLC) is the standard method for this compound quantification. Detection is typically performed using UV absorbance or tandem mass spectrometry (LC-MS/MS) for higher sensitivity and selectivity.

Quantitative Data Summary

The following tables summarize key performance data from various studies on this compound extraction from manure and related matrices.

Table 1: this compound Recovery Rates

MatrixExtraction MethodRecovery (%)Reference
Manure (Liquid)LLE with Methanol/Acetic Acid, SPE Cleanup58 - 94.7
Manure (Solid)Sonication with Acetonitrile/Methanol/EDTA-McIlvaine, SPE Cleanup62 - 94.3
Manure Incubation MediaHPLC Direct Injection100 - 108
Spiked FeedMethanol Extraction, SPE Cleanup94.9 - 111.0
Spiked FeedAcidified Methanol/Water Extraction, SPE Cleanup78.9 - 108.3

Table 2: Limits of Detection (LOD) and Quantification (LOQ)

MatrixAnalytical MethodLODLOQReference
Poultry LitterHPLC-UV & HPLC-MS/MS6.32 µg/kg21.12 µg/kg
Manure Incubation MediaHPLC-UV-0.4 mg/L
FeedHPLC-UV2.16 g/ton 7.20 g/ton
MilkHF-SLPME, UV-Vis0.21 µg/L-

Experimental Protocols

Below are detailed methodologies for common this compound extraction procedures cited in the literature.

Protocol 1: Extraction from Solid Manure Fraction with SPE Cleanup

This protocol is adapted from methods involving sonication and SPE cleanup.

  • Sample Preparation: Homogenize the solid manure sample.

  • Extraction:

    • Weigh a representative sample of the homogenized manure.

    • Add an extraction solvent mixture of acetonitrile, methanol, and 0.1 M EDTA–McIlvaine buffer.

    • Sonciate the mixture to ensure thorough extraction.

    • Centrifuge the sample and collect the supernatant.

  • Cleanup (SPE):

    • Use Hydrophilic-Lipophilic Balance (HLB) cartridges for cleanup.

    • Condition the SPE cartridge according to the manufacturer's instructions.

    • Load the extract supernatant onto the cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute the this compound from the cartridge with an appropriate solvent.

  • Analysis:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

Protocol 2: Low-Temperature Partitioning Extraction (LTPE) from Poultry Litter

This protocol is based on a simplified and cost-effective extraction method.

  • Sample Preparation: Homogenize the poultry litter sample.

  • Extraction:

    • Weigh 1 gram of the sample into a centrifuge tube.

    • Add 5 mL of ultrapure water and vortex for 1 minute.

    • Add 5 mL of acetonitrile, vortex for 1 minute, and then centrifuge.

    • Place the tube in a freezer at -20°C for 1 hour to induce phase separation.

  • Sample Collection:

    • After freezing, the supernatant (acetonitrile phase) will be liquid, while the aqueous phase with impurities will be frozen.

    • Remove the liquid supernatant and transfer it to a new tube.

    • Evaporate the supernatant to dryness.

  • Analysis:

    • Reconstitute the residue in the mobile phase for HPLC-UV or HPLC-MS/MS analysis.

Visualized Workflows

The following diagrams illustrate the experimental workflows for this compound extraction.

Tylosin_Extraction_Workflow_SPE Figure 1: General workflow for this compound extraction from solid manure using SPE cleanup. cluster_extraction Extraction cluster_cleanup Solid-Phase Extraction (SPE) Cleanup cluster_analysis Analysis Manure_Sample Homogenized Manure Sample Add_Solvent Add Extraction Solvent (e.g., Acetonitrile, Methanol, Buffer) Manure_Sample->Add_Solvent Sonication Sonication Add_Solvent->Sonication Centrifugation Centrifugation Sonication->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant SPE_Condition Condition SPE Cartridge SPE_Load Load Supernatant Supernatant->SPE_Load SPE_Wash Wash Cartridge SPE_Load->SPE_Wash SPE_Elute Elute this compound SPE_Wash->SPE_Elute Evaporation Evaporate to Dryness SPE_Elute->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution HPLC_Analysis HPLC-UV or LC-MS/MS Analysis Reconstitution->HPLC_Analysis LTPE_Workflow Figure 2: Workflow for Low-Temperature Partitioning Extraction (LTPE) of this compound. cluster_extraction Extraction cluster_partitioning Low-Temperature Partitioning cluster_analysis Analysis Manure_Sample Homogenized Manure Sample Add_Water Add Water & Vortex Manure_Sample->Add_Water Add_ACN Add Acetonitrile & Vortex Add_Water->Add_ACN Centrifuge_1 Centrifuge Add_ACN->Centrifuge_1 Freeze Freeze at -20°C for 1 hour Centrifuge_1->Freeze Collect_Supernatant Collect Liquid Supernatant (Acetonitrile Phase) Freeze->Collect_Supernatant Evaporate Evaporate to Dryness Collect_Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute HPLC_Analysis HPLC-UV or LC-MS/MS Analysis Reconstitute->HPLC_Analysis

References

Validation & Comparative

Tylosin's Efficacy Against Mycoplasma gallisepticum: A Comparative Analysis of In Vitro and In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Tylosin (B1662201), a macrolide antibiotic, is a frequently utilized agent in the management of Mycoplasma gallisepticum infections in poultry. This guide provides a comparative analysis of the in vitro and in vivo efficacy of this compound against Mycoplasma gallisepticum, supported by experimental data to inform researchers, scientists, and drug development professionals.

Quantitative Data Summary

The following table summarizes the key quantitative data from various studies, offering a direct comparison of this compound's performance in laboratory settings versus live animal models.

ParameterIn Vitro DataIn Vivo DataReference(s)
Minimum Inhibitory Concentration (MIC) 0.1 µg/mL for two isolates.Not Applicable[1]
MIC range of 0.004 to 4 µg/mL for 111 isolates; Clinical Breakpoint (CBP) set at 2 µg/mL.Not Applicable[2]
MICs of 0.001, 0.005, and 0.008 µg/mL for local Egyptian isolates.Not Applicable[3]
Dosage Regimen Not Applicable0.55 g/litre in drinking water for the first three days of life.[1]
35 mg/kg or 100 mg/kg body weight in drinking water for five successive days.[4]
45.88 mg/kg body weight once a day for three consecutive days (optimized dosage).
Efficacy Outcomes Inhibition of M. gallisepticum growth in culture.Highly effective in controlling adverse consequences of infection in turkey poults.
Not ApplicableSignificant reduction in clinical respiratory signs, macroscopic respiratory tract lesions, and M. gallisepticum numbers in the respiratory tract.
Not ApplicableSignificantly greater weight gains in treated groups compared to untreated, infected controls.
Not ApplicableMortality was significantly less in infected treated groups compared to the infected untreated group.

Experimental Protocols

In Vitro Susceptibility Testing (Microbroth Method)

A standard method for determining the Minimum Inhibitory Concentration (MIC) of this compound against M. gallisepticum involves the microbroth dilution technique.

  • Isolate Preparation : Mycoplasma gallisepticum strains are cultured in a suitable broth medium (e.g., Frey's medium) until the late logarithmic phase of growth.

  • Drug Dilution : A series of twofold dilutions of this compound tartrate are prepared in the broth medium within 96-well microtiter plates.

  • Inoculation : Each well is inoculated with a standardized suspension of the M. gallisepticum culture.

  • Incubation : The plates are sealed and incubated at 37°C.

  • MIC Determination : The MIC is recorded as the lowest concentration of this compound that completely inhibits the growth of the mycoplasma, often indicated by a lack of color change of a pH indicator in the medium. Readings can be taken at initial time points and after an extended incubation period (e.g., 14 days).

cluster_invitro In Vitro Efficacy Assessment Isolate Culture Isolate Culture Inoculation Inoculation Isolate Culture->Inoculation Serial Dilution Serial Dilution Serial Dilution->Inoculation Incubation Incubation Inoculation->Incubation MIC Determination MIC Determination Incubation->MIC Determination

In Vitro MIC Determination Workflow
In Vivo Efficacy Trials in Poultry

In vivo studies are crucial for evaluating the clinical effectiveness of this compound in a live host. The following outlines a general experimental design for such trials.

  • Animal Model : Day-old turkey poults or broiler chickens are commonly used.

  • Infection : Birds are experimentally infected with a virulent strain of Mycoplasma gallisepticum. A common method is by air sac injection.

  • Treatment Groups : The birds are divided into several groups:

    • Infected, untreated control group.

    • Infected, this compound-treated groups at various dosages (e.g., 35 mg/kg and 100 mg/kg body weight).

    • Uninfected, untreated control group.

  • Drug Administration : this compound is typically administered via the drinking water for a specified duration (e.g., 3 to 5 consecutive days).

  • Efficacy Evaluation : The effectiveness of the treatment is assessed by monitoring several parameters:

    • Clinical Signs : Scoring of respiratory signs such as coughing and sneezing.

    • Macroscopic Lesions : Post-mortem examination and scoring of lesions in the respiratory tract (e.g., airsacculitis).

    • M. gallisepticum Reisolation : Attempting to culture the organism from the respiratory organs to determine the bacterial load.

    • Performance : Monitoring weight gain and mortality rates throughout the study.

  • Statistical Analysis : The data collected from the different groups are statistically compared to determine the significance of the treatment effects.

cluster_invivo In Vivo Efficacy Evaluation Animal Infection Animal Infection Group Allocation Group Allocation Animal Infection->Group Allocation Treatment Administration Treatment Administration Group Allocation->Treatment Administration Monitoring Monitoring Treatment Administration->Monitoring Clinical Scoring Clinical Scoring Monitoring->Clinical Scoring Lesion Scoring Lesion Scoring Monitoring->Lesion Scoring Mycoplasma Reisolation Mycoplasma Reisolation Monitoring->Mycoplasma Reisolation Performance Metrics Performance Metrics Monitoring->Performance Metrics Efficacy Conclusion Efficacy Conclusion Clinical Scoring->Efficacy Conclusion Lesion Scoring->Efficacy Conclusion Mycoplasma Reisolation->Efficacy Conclusion Performance Metrics->Efficacy Conclusion

Comparative In Vivo Efficacy Workflow

Concluding Remarks

The presented data demonstrates that while in vitro studies provide valuable information on the baseline susceptibility of Mycoplasma gallisepticum to this compound, in vivo trials are indispensable for determining its clinical efficacy. The in vitro MIC values indicate the potential for this compound's effectiveness, which is largely confirmed by the positive outcomes in infected poultry under experimental conditions. The significant reduction in clinical signs, pathology, and bacterial load, coupled with improved production parameters in treated birds, underscores the therapeutic value of this compound in controlling avian mycoplasmosis. However, the emergence of resistant strains, as suggested by the wide range of MIC values, necessitates ongoing surveillance and prudent use of this antibiotic.

References

Cross-Resistance Between Tylosin and Other Macrolide Antibiotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tylosin (B1662201), a 16-membered ring macrolide antibiotic, is extensively used in veterinary medicine to treat and prevent various bacterial infections in livestock.[1] Its widespread use, however, has raised concerns about the development of antimicrobial resistance, particularly cross-resistance to other macrolides, some of which are critically important in human medicine.[2][3] This guide provides an objective comparison of cross-resistance profiles between this compound and other macrolide antibiotics, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Macrolide antibiotics function by binding to the 50S ribosomal subunit of bacteria, thereby inhibiting protein synthesis.[2] Resistance to this class of antibiotics is primarily driven by three mechanisms: target site modification, active drug efflux, and enzymatic inactivation. The most common mechanism conferring cross-resistance among macrolides, lincosamides, and streptogramin B antibiotics (MLSB resistance) is the methylation of the 23S rRNA at position A2058, which is mediated by erm (erythromycin ribosomal methylase) genes. This modification reduces the binding affinity of these drugs to the ribosome.

Comparative Analysis of Macrolide Cross-Resistance

The development of resistance to this compound can readily select for resistance to other macrolides due to shared resistance mechanisms. Studies have demonstrated a high degree of cross-resistance between this compound and other 14-, 15-, and 16-membered macrolides. For instance, the use of this compound in swine has been correlated with a significant increase in erythromycin-resistant enterococci.

A study on Salmonella isolates demonstrated that strains resistant to one macrolide often exhibit elevated Minimum Inhibitory Concentrations (MICs) to others. In macrolide-resistant Salmonella, the MICs for gamithromycin (B607592) (15-membered), azithromycin (B1666446) (15-membered), this compound tartrate (16-membered), tilmicosin (B555) (16-membered), tildipirosin (B1682375) (16-membered), tylvalosin (B1682567) tartrate (16-membered), erythromycin (B1671065) (14-membered), and spiramycin (B21755) (16-membered) were significantly higher compared to susceptible isolates, with increases of up to 4096-fold for erythromycin and 128-fold for this compound tartrate.

However, the degree of cross-resistance can be complex and may not always be reciprocal. For example, in vitro studies with Mycoplasma species have shown that mutants selected for this compound resistance were also resistant to erythromycin, but mutants selected for erythromycin resistance were not always resistant to this compound. A specific resistance mechanism has been identified in Streptomyces fradiae, the this compound-producing organism, which involves a synergistic methylation at two distinct nucleotides of the 23S rRNA (G748 and A2058). This mechanism confers high-level resistance to this compound and the related macrolide mycinamycin but not to other macrolides like erythromycin, carbomycin, or spiramycin.

Quantitative Data on Macrolide Cross-Resistance

The following table summarizes Minimum Inhibitory Concentration (MIC) data from various studies, illustrating the cross-resistance profiles between this compound and other macrolides against different bacterial species.

Bacterial SpeciesAntibioticResistant Group MIC₅₀ (mg/L)Susceptible Group MIC₅₀ (mg/L)Fold DifferenceKey Resistance GenesReference
Salmonella Erythromycin (14-ring)20486432Not specified
Azithromycin (15-ring)>1024128>8Not specified
Gamithromycin (15-ring)10246416Not specified
This compound Tartrate (16-ring)2561282Not specified
Tilmicosin (16-ring)10246416Not specified
Enterococcus spp. (from swine) Erythromycin (14-ring)>8Not specifiedNot applicableermB
Mycoplasma gallisepticum Erythromycin (14-ring)Statistically significant trend toward lower MICs over timeNot applicableNot applicableNot specified
This compound (16-ring)Statistically significant trend toward lower MICs over timeNot applicableNot applicableNot specified
Tilmicosin (16-ring)Statistically significant trend toward lower MICs over timeNot applicableNot applicableNot specified
Spiramycin (16-ring)Statistically significant trend toward lower MICs over timeNot applicableNot applicableNot specified

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium.

Materials:

  • Mueller-Hinton Broth (MHB), cation-adjusted

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

  • Stock solutions of macrolide antibiotics (this compound, Erythromycin, etc.)

Procedure:

  • Prepare Antibiotic Dilutions: Serially dilute the stock solutions of each antibiotic in MHB across the columns of the 96-well plate to achieve a range of final concentrations.

  • Inoculum Preparation: Prepare a suspension of the test bacterium in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate, including a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) of the bacterium.

Molecular Detection of erm Resistance Genes by PCR

This protocol outlines the detection of the ermB gene, a common mediator of MLSB resistance.

Materials:

  • Bacterial DNA extract

  • PCR primers for ermB (Forward and Reverse)

  • Taq DNA polymerase and reaction buffer

  • dNTPs

  • Thermocycler

  • Agarose (B213101) gel electrophoresis equipment

Procedure:

  • DNA Extraction: Isolate genomic DNA from the bacterial culture using a commercial DNA extraction kit or a standard lysis protocol.

  • PCR Amplification:

    • Prepare a PCR master mix containing reaction buffer, dNTPs, forward and reverse primers, Taq polymerase, and nuclease-free water.

    • Add the extracted bacterial DNA to the master mix.

    • Place the reaction tubes in a thermocycler and run a program with the following general steps:

      • Initial denaturation (e.g., 95°C for 5 minutes)

      • 30-35 cycles of:

        • Denaturation (e.g., 95°C for 30 seconds)

        • Annealing (e.g., 55°C for 30 seconds - temperature is primer-dependent)

        • Extension (e.g., 72°C for 1 minute)

      • Final extension (e.g., 72°C for 5 minutes)

  • Gel Electrophoresis:

    • Mix the PCR product with a loading dye and load it onto an agarose gel (e.g., 1.5%).

    • Run the gel at a constant voltage until the dye front has migrated an appropriate distance.

    • Visualize the DNA bands under UV light after staining with an intercalating agent (e.g., ethidium (B1194527) bromide or SYBR Safe). The presence of a band of the expected size indicates a positive result for the ermB gene.

Visualizing Experimental Workflows and Resistance Mechanisms

The following diagrams illustrate the experimental workflow for assessing macrolide cross-resistance and the molecular mechanism of erm-mediated resistance.

experimental_workflow cluster_sample Sample Processing cluster_phenotypic Phenotypic Analysis cluster_genotypic Genotypic Analysis cluster_analysis Data Analysis & Interpretation Sample Bacterial Isolate (e.g., from livestock) Culture Pure Culture Isolation Sample->Culture MIC Broth Microdilution (MIC Determination) Culture->MIC DNA_Extraction DNA Extraction Culture->DNA_Extraction MIC_this compound This compound MIC MIC->MIC_this compound MIC_Other Other Macrolides MIC (Erythromycin, etc.) MIC->MIC_Other Correlation Correlate MICs with Gene Presence MIC_this compound->Correlation MIC_Other->Correlation PCR PCR for Resistance Genes (e.g., ermB, mefA) DNA_Extraction->PCR PCR->Correlation Conclusion Determine Cross-Resistance Profile Correlation->Conclusion

Caption: Experimental workflow for determining macrolide cross-resistance.

resistance_mechanism cluster_susceptible Susceptible Bacterium cluster_resistant Resistant Bacterium (erm-mediated) Macrolide Macrolide (e.g., this compound) Ribosome_S 50S Ribosome Macrolide->Ribosome_S Binds to 23S rRNA Protein_Synth_Inhibition Protein Synthesis Inhibited Ribosome_S->Protein_Synth_Inhibition erm_gene erm Gene Methyltransferase Erm Methyltransferase (Enzyme) erm_gene->Methyltransferase Translates Ribosome_R Methylated 50S Ribosome Methyltransferase->Ribosome_R Methylates A2058 on 23S rRNA Protein_Synth_Cont Protein Synthesis Continues Ribosome_R->Protein_Synth_Cont Macrolide_R Macrolide (e.g., this compound) Macrolide_R->Ribosome_R Binding Blocked

Caption: Mechanism of erm-mediated macrolide cross-resistance.

References

A Comparative Analysis of Tylosin and Tiamulin Efficacy Against Key Poultry Pathogens: A Review of Minimum Inhibitory Concentration Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The macrolide antibiotic tylosin (B1662201) and the pleuromutilin (B8085454) antibiotic tiamulin (B153960) are mainstays in the control of bacterial infections in poultry. Understanding their comparative in vitro efficacy is crucial for informed therapeutic decisions and the development of effective antimicrobial strategies. This guide provides a comprehensive comparison of the Minimum Inhibitory Concentration (MIC) of this compound and tiamulin against significant poultry pathogens, supported by experimental data and detailed methodologies.

Comparative MIC Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound and tiamulin against a range of important poultry pathogens. The data, compiled from multiple studies, consistently demonstrates the potent activity of both compounds, with notable variations in their efficacy against specific microorganisms.

PathogenAntibioticMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Notes
Mycoplasma gallisepticumTiamulin≤0.008 - 0.250.0150.125Generally considered more potent than this compound against this pathogen. Median MIC values for tiamulin are reported to be 2 to 4 times lower than those for this compound.[1][2]
This compound0.004 - >320.52, 8Some studies show a bimodal distribution of MICs, suggesting the presence of both susceptible and resistant isolates.[2][3][4]
Mycoplasma synoviaeTiamulin0.10--Median MIC values for tiamulin are reported to be 2 to 4 times lower than those for this compound.
This compound---
Pasteurella multocidaTiamulin---Tiamulin was found to be slightly more effective in vitro than this compound.
This compound---
Ornithobacterium rhinotrachealeTiamulin≤0.012 - 0.25--Tiamulin has been shown to be highly active against this pathogen.
This compound---
Avibacterium paragallinarumTiamulin---Intermediate growth inhibition was observed in some studies.
This compound---Intermediate growth inhibition was observed in some studies.
Escherichia coliTiamulin---Tiamulin was found to be slightly more effective in vitro than this compound.
This compound---
Staphylococcus aureusTiamulin---
This compound---High doses may be clinically ineffective for treating S. aureus infections.
Beta-haemolytic streptococciTiamulin---Tiamulin was found to be slightly more effective in vitro than this compound.
This compound---

Experimental Protocols

The determination of MIC values is a standardized process critical for antimicrobial susceptibility testing. The two most common methods cited in the literature for testing this compound and tiamulin against poultry pathogens are the broth microdilution and agar (B569324) dilution methods.

Broth Microdilution Method

This method involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid medium.

1. Preparation of Materials:

  • Bacterial Culture: A pure, overnight culture of the test organism grown in an appropriate broth medium.

  • Antimicrobial Stock Solution: A concentrated stock solution of this compound or tiamulin is prepared in a suitable solvent.

  • Broth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is commonly used. For fastidious organisms like Mycoplasma spp., specialized media is required.

  • 96-Well Microtiter Plates: Sterile plates are used to perform the serial dilutions.

2. Inoculum Preparation:

  • The turbidity of the overnight bacterial culture is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Serial Dilution:

  • The antimicrobial stock solution is serially diluted (typically two-fold) across the wells of the microtiter plate using the broth medium. This creates a range of antibiotic concentrations.

  • A growth control well (containing inoculum but no antibiotic) and a sterility control well (containing medium only) are included.

4. Inoculation and Incubation:

  • The standardized bacterial inoculum is added to each well (except the sterility control).

  • The plates are incubated at an appropriate temperature (e.g., 37°C) and duration (e.g., 18-24 hours). Incubation conditions may vary depending on the specific pathogen.

5. Determination of MIC:

  • The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.

Agar Dilution Method

In this method, the antimicrobial agent is incorporated into an agar medium, which is then inoculated with the test organism.

1. Preparation of Materials:

  • Bacterial Culture: Prepared as in the broth microdilution method.

  • Antimicrobial Stock Solution: Prepared as in the broth microdilution method.

  • Agar Medium: Molten and cooled agar medium (e.g., Mueller-Hinton agar) is used.

  • Petri Dishes: Sterile petri dishes are required.

2. Preparation of Antibiotic-Containing Plates:

  • The antimicrobial stock solution is added to the molten agar to achieve the desired final concentrations.

  • The agar is then poured into petri dishes and allowed to solidify. A series of plates with decreasing concentrations of the antibiotic is prepared.

  • A control plate containing no antibiotic is also prepared.

3. Inoculation:

  • The standardized bacterial inoculum is spot-inoculated onto the surface of each agar plate. A multipoint inoculator can be used to test multiple isolates simultaneously.

4. Incubation:

  • The plates are incubated under appropriate conditions.

5. Determination of MIC:

  • The MIC is the lowest concentration of the antimicrobial agent that prevents the visible growth of the bacteria on the agar surface.

Visualizing Experimental Workflow and Logical Relationships

To better illustrate the processes and concepts discussed, the following diagrams are provided in the DOT language for Graphviz.

MIC_Determination_Workflow cluster_prep Preparation cluster_broth Broth Microdilution cluster_agar Agar Dilution P1 Prepare Bacterial Inoculum (0.5 McFarland) B2 Inoculate Wells with Bacterial Suspension P1->B2 A3 Spot Inoculate Plates with Bacterial Suspension P1->A3 P2 Prepare Antibiotic Stock Solutions B1 Serial Dilution of Antibiotic in 96-Well Plate P2->B1 A1 Incorporate Antibiotic into Molten Agar at Various Concentrations P2->A1 P3 Prepare Growth Medium (Broth or Agar) P3->B1 P3->A1 B1->B2 B3 Incubate Plate B2->B3 B4 Read Results: Lowest Concentration with No Visible Growth = MIC B3->B4 A2 Pour Plates and Allow to Solidify A1->A2 A2->A3 A4 Incubate Plates A3->A4 A5 Read Results: Lowest Concentration with No Growth = MIC A4->A5

Caption: Workflow for MIC Determination using Broth and Agar Dilution.

Antibiotic_Action_Pathway cluster_antibiotics Antibiotics cluster_ribosome Bacterial Ribosome (70S) cluster_effect Effect This compound This compound (Macrolide) Ribosome 50S Subunit This compound->Ribosome Binds to 50S subunit near the polypeptide exit tunnel Tiamulin Tiamulin (Pleuromutilin) PTC Peptidyl Transferase Center Tiamulin->PTC Binds to the peptidyl transferase center of the 50S subunit Inhibition Inhibition of Protein Synthesis Ribosome->Inhibition PTC->Inhibition Outcome Bacteriostatic Effect Inhibition->Outcome

Caption: Mechanism of Action for this compound and Tiamulin.

References

Revolutionizing Tylosin Production: A Validated High-Throughput Screening Method

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals in the veterinary pharmaceutical sector, the quest for higher-yielding strains of Streptomyces fradiae, the producer of the macrolide antibiotic tylosin (B1662201), is a continuous endeavor. Traditional screening methods, heavily reliant on shake-flask cultivation and subsequent analysis by high-performance liquid chromatography (HPLC), are notoriously labor-intensive and time-consuming, creating a significant bottleneck in strain improvement programs. This guide details a validated high-throughput screening (HTS) method that offers a rapid and reliable alternative, accelerating the discovery of superior this compound-producing mutants.

This comparison guide provides a comprehensive overview of a 24-well microplate-based HTS method, validated against the conventional shake-flask technique. It includes a detailed breakdown of experimental protocols, comparative data, and visual workflows to facilitate its adoption in research and industrial settings.

High-Throughput vs. Traditional Screening: A Head-to-Head Comparison

The core of the validated HTS method lies in its ability to miniaturize the fermentation process and employ a rapid analytical technique, UV spectrophotometry, for initial screening. This contrasts sharply with the larger scale and more complex analytical finish of traditional methods. A summary of the key differences and performance metrics is presented below.

FeatureHigh-Throughput Screening (HTS) MethodTraditional Screening Method
Cultivation Format 24-well microplates[1]Shake flasks[1]
Culture Volume 1.5 mL[1]Varies (e.g., 250 mL flasks)[2]
Primary Analytical Method UV Spectrophotometry (at 290 nm)[1]High-Performance Liquid Chromatography (HPLC)
Optimal Fermentation Time 120 hours168 hours
Throughput HighLow
Labor & Resource Intensity LowHigh
Initial Screening Focus Total this compound and related compoundsSpecific quantification of this compound A

Performance Data: Validating the High-Throughput Approach

A key aspect of validating the HTS method is demonstrating its correlation with the results obtained from the traditional, gold-standard method. The data below showcases the successful identification of high-yield mutant strains of S. fradiae using the 24-well plate system, with subsequent confirmation in shake flasks via HPLC analysis.

Table 1: Comparison of this compound A Production in Top Mutant Strains and Wild-Type

StrainHTS Primary Screen (this compound Yield relative to Wild-Type)Confirmatory Screen in Shake Flasks (this compound A Yield by HPLC, µg/mL)
UN-C137 >10% higher6889.72 ± 70.25
UN-C183 >10% higher6767.64 ± 82.43
Wild-Type (SF-3) Baseline6617.99 ± 22.67

The results indicate that the primary screening in 24-well plates successfully identified mutants with this compound yields more than 10% higher than the wild-type strain. These findings were subsequently validated in shake flasks, where strains UN-C137 and UN-C183 showed significantly higher production of this compound A compared to the wild-type strain.

Experimental Protocols

Detailed methodologies are crucial for the replication and adoption of any new screening method. Below are the protocols for both the high-throughput and the confirmatory screening assays.

High-Throughput Screening Protocol (24-Well Plates)
  • Mutant Library Generation: S. fradiae mutant libraries are generated using methods such as ultraviolet (UV) irradiation and/or chemical mutagenesis with agents like sodium nitrite.

  • Inoculation and Cultivation:

    • Single colonies of the mutants are picked and inoculated into 24-well plates.

    • Each well contains 1.5 mL of fermentation medium, determined to be the optimal volume for this compound production.

    • The wild-type strain is included in each screening experiment as a control.

    • Plates are incubated for 120 hours, which was established as the optimal fermentation time for this format.

  • Sample Preparation: After incubation, the fermentation products are centrifuged at 2,134 x g for 15 minutes at room temperature.

  • UV Spectrophotometry Analysis:

    • The supernatants are diluted in 0.1 M HCl.

    • The absorbance is measured at 290 nm to determine the this compound content.

    • Absorbance values are converted to this compound yield by comparing them against a standard curve prepared with known concentrations of this compound.

  • Selection of Candidates: Mutants exhibiting a this compound yield at least 10% higher than the wild-type strain are selected for re-screening.

Confirmatory Screening Protocol (Shake Flasks)
  • Cultivation: The high-yielding mutants identified in the primary screen are inoculated into shake flasks for a more detailed assessment.

  • Fermentation: The fermentation is carried out for a longer duration, typically up to 168 hours, to maximize this compound production in this format.

  • Sample Preparation: Similar to the HTS method, fermentation broth is centrifuged to separate the supernatant containing this compound.

  • HPLC Analysis: The concentration of the main active component, this compound A, is quantified using high-performance liquid chromatography (HPLC). This provides a more precise and specific measurement compared to UV spectrophotometry.

  • Validation: The strains that consistently demonstrate the highest this compound A yields in this secondary screening are selected as the top-performing mutants.

Visualizing the Workflow

To better illustrate the processes, the following diagrams outline the experimental workflow of the high-throughput screening method and a comparison with the traditional approach.

HTS_Workflow cluster_mutagenesis Strain Development cluster_hts High-Throughput Screening cluster_validation Validation & Confirmation start S. fradiae Wild-Type Strain mutagenesis Mutagenesis (UV, Sodium Nitrite) start->mutagenesis library Mutant Library mutagenesis->library cultivation_24well Cultivation in 24-Well Plates (120h) library->cultivation_24well analysis_uv This compound Quantification (UV Spectrophotometry) cultivation_24well->analysis_uv selection Selection of High-Yielders (>10% vs WT) analysis_uv->selection cultivation_flask Re-screening in Shake Flasks (168h) selection->cultivation_flask analysis_hplc This compound A Quantification (HPLC) cultivation_flask->analysis_hplc final_strains Validated High-Yield Strains analysis_hplc->final_strains Method_Comparison cluster_hts High-Throughput Screening Method cluster_traditional Traditional Screening Method start Mutant Library hts_cultivate 24-Well Plate Cultivation start->hts_cultivate Rapid Screening trad_cultivate Shake Flask Cultivation start->trad_cultivate Low-Throughput Screening hts_analyze UV Spectrophotometry hts_cultivate->hts_analyze hts_result Candidate High-Yielders hts_analyze->hts_result hts_result->trad_cultivate Confirmation Step trad_analyze HPLC Analysis trad_cultivate->trad_analyze trad_result Quantified this compound A Yields trad_analyze->trad_result

References

The Intricate Dance of Structure and Activity: A Comparative Guide to Tylosin and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of antibiotics is paramount in the quest for more effective and resilient therapies against bacterial infections. This guide provides a comprehensive comparison of tylosin (B1662201), a 16-membered macrolide antibiotic, and its analogs, delving into their antibacterial performance with supporting experimental data and detailed methodologies.

This compound, a fermentation product of Streptomyces fradiae, exerts its bacteriostatic effect by binding to the 50S subunit of the bacterial ribosome, thereby inhibiting protein synthesis.[1][2][3] Its broad spectrum of activity, particularly against Gram-positive bacteria, has made it a valuable tool in veterinary medicine.[1][3] However, the emergence of bacterial resistance has necessitated the development of novel this compound analogs with improved potency, pharmacokinetic properties, and efficacy against resistant strains. This guide explores the key structural modifications of the this compound scaffold and their impact on its biological activity.

Comparative Analysis of Antibacterial Activity

The antibacterial potency of this compound analogs is primarily assessed by determining their Minimum Inhibitory Concentration (MIC) against various bacterial strains. The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium. The data presented below summarizes the in vitro activity of this compound and several of its key analogs against clinically relevant Gram-positive pathogens, Staphylococcus aureus and Pasteurella multocida.

CompoundModificationStaphylococcus aureus (MIC in µg/mL)Pasteurella multocida (MIC in µg/mL)Reference
This compound A Parent Compound0.5 - >12832
Desmycosin (this compound B) Lacks mycarose (B1676882) sugar at C-4' of mycaminose (B1220238)0.5 - 2.016
Macrocin (this compound C) Lacks one methyl group on the mycinose (B1239270) sugarSimilar to this compound A-
Relomycin (this compound D) Reduction of the C-20 aldehyde to a hydroxyl group1.0 - 4.08.0
4'-deoxy-10,11,12,13-tetrahydrodesmycosin Deoxygenation at C-4' and reduction of the lactone ringImproved activity against this compound-sensitive strains-

Key Observations from SAR Studies:

  • The Aldehyde Group (C-20): Modifications at this position significantly influence the antibacterial activity. Reduction of the aldehyde to a hydroxyl group, as seen in Relomycin, generally leads to a decrease in potency.

  • The Mycarose Sugar: The presence of the mycarose sugar attached to the mycaminose is crucial for high antibacterial activity. Its absence in Desmycosin (this compound B) results in a slight decrease in potency against some strains.

  • The Lactone Ring: Saturation of the double bonds in the lactone ring, as in the tetrahydro derivatives, can sometimes lead to improved activity against specific pathogens.

  • Other Modifications: Various other modifications, including substitutions at the C-23 hydroxyl group and the C-4' position of the mycaminose sugar, have been explored to enhance activity against resistant strains and improve pharmacokinetic profiles.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental protocols for the key assays are provided below.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a standardized procedure for determining the in vitro susceptibility of bacteria to antimicrobial agents.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB), cation-adjusted

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Stock solutions of this compound and its analogs

  • Sterile saline or broth for dilutions

  • Incubator (35°C ± 2°C)

  • Micropipettes and sterile tips

Procedure:

  • Preparation of Antibiotic Dilutions:

    • Prepare a series of two-fold serial dilutions of each antibiotic in MHB directly in the 96-well microtiter plates. The final volume in each well should be 50 µL. The concentration range should typically span from 0.06 to 128 µg/mL.

  • Inoculum Preparation:

    • From a pure, 18-24 hour culture, select 3-5 isolated colonies and suspend them in sterile saline or broth.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Within 15 minutes of standardization, dilute the inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculation:

    • Add 50 µL of the standardized and diluted bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well.

    • Include a growth control well (containing only MHB and inoculum) and a sterility control well (containing only MHB).

  • Incubation:

    • Cover the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the Results:

    • The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) of the bacteria. This can be assessed visually or with a microplate reader.

In Vivo Efficacy Testing: Murine Sepsis Model

This model is used to evaluate the therapeutic efficacy of antibiotics in a systemic bacterial infection.

Materials:

  • Specific pathogen-free mice (e.g., BALB/c or C57BL/6), typically 6-8 weeks old.

  • Bacterial strain of interest (e.g., Staphylococcus aureus).

  • Tryptic Soy Broth (TSB) or other suitable culture medium.

  • Sterile 0.9% saline.

  • This compound analogs formulated for parenteral administration.

  • Vehicle control.

Procedure:

  • Inoculum Preparation:

    • Prepare a mid-logarithmic phase culture of the bacterial strain.

    • Wash the bacteria with sterile saline and resuspend to the desired concentration (e.g., 1 x 10⁷ CFU/mL). The exact inoculum size should be predetermined to cause a lethal infection in control animals.

  • Infection:

    • Administer the bacterial inoculum to the mice via intraperitoneal (IP) injection.

  • Treatment:

    • At a specified time post-infection (e.g., 1-2 hours), randomize the mice into treatment and control groups.

    • Administer the this compound analogs or vehicle control via a suitable route (e.g., intravenous or subcutaneous). The dosing regimen (dose and frequency) will depend on the pharmacokinetic properties of the compounds.

  • Monitoring and Endpoint:

    • Monitor the mice for signs of illness and mortality over a defined period (e.g., 7-14 days).

    • The primary endpoint is typically the survival rate of the animals in each treatment group compared to the control group.

    • In some studies, bacterial burden in organs (e.g., spleen, liver) may be assessed at specific time points to determine the antibiotic's ability to clear the infection.

In Vitro Ribosome Binding Assay

This assay measures the ability of an antibiotic to bind to its target, the bacterial ribosome.

Materials:

  • Purified 70S ribosomes from a relevant bacterial species (e.g., E. coli or S. aureus).

  • Radiolabeled or fluorescently labeled macrolide antibiotic (e.g., [¹⁴C]-erythromycin or a fluorescent this compound derivative).

  • Unlabeled this compound analogs (as competitors).

  • Binding buffer (e.g., Tris-HCl buffer with Mg²⁺, NH₄Cl, and β-mercaptoethanol).

  • Filtration apparatus with glass fiber filters.

  • Scintillation counter or fluorescence plate reader.

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the purified ribosomes, the labeled macrolide, and varying concentrations of the unlabeled this compound analog in the binding buffer.

    • Include a control reaction with no competitor and a background control with no ribosomes.

  • Incubation:

    • Incubate the reaction mixture at a specified temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the reaction mixture through a glass fiber filter. The ribosomes and any bound ligand will be retained on the filter, while the unbound ligand will pass through.

    • Wash the filter quickly with cold binding buffer to remove any non-specifically bound ligand.

  • Quantification:

    • For radiolabeled ligands, place the filter in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.

    • For fluorescently labeled ligands, the fluorescence of the bound complex can be measured directly in a plate reader after appropriate separation steps.

  • Data Analysis:

    • The amount of labeled ligand displaced by the unlabeled analog is used to determine the binding affinity (e.g., IC₅₀ or Kᵢ) of the this compound analog for the ribosome.

Visualizing the Mechanisms and Workflows

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

macrolide_binding cluster_ribosome Bacterial 70S Ribosome 50S_subunit 50S Subunit Exit_Tunnel Nascent Peptide Exit Tunnel 50S_subunit->Exit_Tunnel contains Peptidyl_Transferase_Center Peptidyl Transferase Center (PTC) 50S_subunit->Peptidyl_Transferase_Center contains 30S_subunit 30S Subunit Inhibition Inhibition Exit_Tunnel->Inhibition Blockage leads to This compound This compound Analog This compound->Exit_Tunnel Binds to Protein_Synthesis Protein Synthesis Inhibition->Protein_Synthesis of

Mechanism of this compound Action

The diagram above illustrates the mechanism of action of this compound and its analogs. The antibiotic binds to the 50S subunit of the bacterial ribosome, specifically within the nascent peptide exit tunnel. This binding event physically obstructs the passage of newly synthesized polypeptide chains, leading to the inhibition of protein synthesis and ultimately arresting bacterial growth.

experimental_workflow cluster_synthesis Analog Synthesis & Characterization cluster_screening Biological Evaluation cluster_analysis Data Analysis & SAR Synthesis Chemical Modification of this compound Purification Purification (e.g., HPLC) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization MIC_Assay In Vitro Antibacterial Activity (MIC) Characterization->MIC_Assay Ribosome_Binding Target Engagement (Ribosome Binding Assay) Characterization->Ribosome_Binding Data_Analysis Data Analysis & Comparison MIC_Assay->Data_Analysis Ribosome_Binding->Data_Analysis In_Vivo_Efficacy In Vivo Efficacy (Murine Sepsis Model) SAR_Determination Structure-Activity Relationship (SAR) Determination In_Vivo_Efficacy->SAR_Determination Data_Analysis->In_Vivo_Efficacy Lead Compound Selection Data_Analysis->SAR_Determination

References

Navigating Tylosin Resistance in Enteric Bacteria: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The extensive use of the macrolide antibiotic tylosin (B1662201) in veterinary medicine has led to a significant increase in resistance among enteric bacteria, posing a challenge to both animal and public health. This guide provides a comparative overview of the mechanisms driving this compound resistance, offers detailed experimental protocols for its assessment, and explores potential alternatives. The information is intended for researchers, scientists, and drug development professionals engaged in combating antimicrobial resistance.

Mechanisms of this compound Resistance: A Head-to-Head Comparison

Enteric bacteria have evolved sophisticated strategies to evade the antimicrobial action of this compound. The two primary mechanisms are target site modification and active drug efflux.

Table 1: Comparison of this compound Resistance Mechanisms in Enteric Bacteria

MechanismPrimary GenesMolecular ActionResulting PhenotypeKey Bacterial Genera
Target Site Modification erm (erythromycin ribosomal methylase) genes, e.g., erm(B), erm(F), erm(C)Methylation of the 23S rRNA at position A2058 within the 50S ribosomal subunit.High-level resistance to macrolides, lincosamides, and streptogramin B (MLSB phenotype). Prevents this compound from binding to its target.Enterococcus, Campylobacter, E. coli, Salmonella
Active Efflux acrAB-tolC, mef (macrolide efflux)Pumping of the antibiotic out of the bacterial cell before it can reach its ribosomal target.Low to moderate-level resistance, typically specific to macrolides.E. coli, Salmonella, Campylobacter
Ribosomal Modification: The erm Gene Family

The most prevalent and potent mechanism of this compound resistance is the modification of its target on the ribosome, primarily mediated by erm genes. These genes encode methyltransferases that add one or two methyl groups to an adenine (B156593) residue (A2058) in the 23S rRNA component of the 50S ribosomal subunit. This methylation sterically hinders the binding of this compound and other MLSB antibiotics, rendering them ineffective. The expression of some erm genes is inducible, meaning they are only expressed in the presence of an inducing agent, such as a sub-inhibitory concentration of a macrolide.[1][2]

erm_regulation cluster_induction Inducible erm Gene Expression cluster_constitutive Constitutive erm Gene Expression Inducer (this compound) Inducer (this compound) Ribosome Ribosome Leader Peptide Leader Peptide erm mRNA erm mRNA Methyltransferase Methyltransferase Resistant Ribosome Resistant Ribosome This compound Ineffective This compound Ineffective Resistant Ribosome->this compound Ineffective Mutated Leader Mutated Leader Constitutive mRNA Constitutive mRNA Constitutive Methyltransferase Constitutive Methyltransferase Constitutive Methyltransferase->Resistant Ribosome methylates 23S rRNA

Efflux Pumps: Expelling the Threat

Efflux pumps are transmembrane proteins that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell.[1][3][4] In Gram-negative enteric bacteria like E. coli and Salmonella, the AcrAB-TolC efflux system is a major contributor to intrinsic and acquired resistance to multiple drugs, including macrolides. The expression of these pumps is tightly regulated by a complex network of transcriptional regulators that can be activated by various environmental signals, including the presence of the antibiotic itself.

efflux_pump_regulation cluster_cell Gram-Negative Bacterium cluster_regulation Transcriptional Regulation Outer Membrane Outer Membrane Inner Membrane Inner Membrane Periplasm Periplasm Cytoplasm Cytoplasm Stress Signal Stress Signal Global Regulators e.g., MarA, SoxS, Rob acrAB operon acrAB operon AcrB AcrB acrAB operon->AcrB expresses AcrA AcrA acrAB operon->AcrA expresses Local Repressor AcrR

Quantitative Assessment of this compound Resistance

The minimum inhibitory concentration (MIC) is a key quantitative measure of a bacterium's susceptibility to an antibiotic. The prevalence of resistance genes within a bacterial population provides insight into the potential for resistance to spread.

Table 2: this compound MIC Values for Key Enteric Bacteria

Bacterial SpeciesResistance StatusTypical this compound MIC Range (µg/mL)Primary Resistance Mechanism
Enterococcus faecalis Susceptible1 - 4-
Resistant>256erm(B)
Campylobacter coli Susceptible2 - 8-
Resistant>6423S rRNA mutation, erm(B)
Escherichia coli Susceptible64 - 256Intrinsic resistance (low permeability)
Resistant>512erm(B), AcrAB-TolC overexpression
Salmonella Typhimurium Susceptible128 - 512Intrinsic resistance (low permeability)
Resistant>1024AcrAB-TolC overexpression

Note: MIC values can vary depending on the specific strain and testing methodology.

Table 3: Prevalence of Key this compound Resistance Genes in Enteric Bacteria from Livestock

GeneBacterial GenusHost AnimalPrevalence (%)Reference
erm(B) EnterococcusCattle84 - 86
EnterococcusSwine~70
CampylobacterPoultry15 - 30
erm(F) BacteroidesCattle~25
msrC EnterococcusCattle~85

Experimental Protocols for Assessing this compound Resistance

Accurate and standardized methods are crucial for assessing this compound resistance. Below are detailed protocols for determining MIC values and detecting common resistance genes.

experimental_workflow Sample Fecal/Environmental Sample Isolation Bacterial Isolation & Identification Sample->Isolation AST Antimicrobial Susceptibility Testing (AST) Isolation->AST Genotyping Molecular Genotyping Isolation->Genotyping MIC Determine MIC (Broth Microdilution) AST->MIC Data Data Analysis & Interpretation MIC->Data PCR PCR for Resistance Genes Genotyping->PCR Sequencing DNA Sequencing PCR->Sequencing PCR->Data Sequencing->Data

Protocol 1: Broth Microdilution for this compound MIC Determination

This method determines the lowest concentration of this compound that inhibits the visible growth of a bacterium.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound powder

  • Bacterial isolate grown overnight on an appropriate agar (B569324) plate

  • Sterile saline or broth

  • 0.5 McFarland turbidity standard

  • Micropipettes and sterile tips

  • Incubator (35-37°C)

Procedure:

  • Prepare this compound Stock Solution: Prepare a stock solution of this compound at a concentration of 1280 µg/mL.

  • Prepare Antibiotic Dilutions: In a 96-well plate, perform serial two-fold dilutions of this compound in CAMHB to achieve a final concentration range (e.g., 256 µg/mL to 0.5 µg/mL). Leave a column for a growth control (no antibiotic).

  • Prepare Bacterial Inoculum: Suspend several colonies of the test bacterium in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).

  • Dilute Inoculum: Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 105 CFU/mL in the wells.

  • Inoculate Plate: Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well.

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • Read Results: The MIC is the lowest concentration of this compound in which there is no visible bacterial growth.

Protocol 2: PCR for Detection of erm(B) and erm(F) Genes

This protocol outlines the steps for detecting the presence of two common this compound resistance genes using conventional PCR.

Materials:

  • Bacterial DNA extract

  • PCR tubes

  • Thermocycler

  • Primers for erm(B) and erm(F) (see Table 4)

  • Taq DNA polymerase and reaction buffer

  • dNTPs

  • Nuclease-free water

  • Agarose (B213101) gel electrophoresis equipment

Table 4: Example Primers for erm Gene Detection

GenePrimer Sequence (5' - 3')Amplicon Size (bp)
erm(B) F: GAAAAGGTACTCAACCAAATAR: AGTAACGGTACTTAAATTGTTTAC~640
erm(F) F: GAGTGAAAACTGGGCAGGATR: GCAACCTGTGAATATGGCTG~430

Procedure:

  • Prepare PCR Master Mix: For each reaction, combine Taq polymerase, buffer, dNTPs, forward and reverse primers (final concentration of 0.2-0.5 µM each), and nuclease-free water.

  • Add DNA Template: Add 1-2 µL of the bacterial DNA extract to each PCR tube.

  • Perform PCR Amplification: Use the following example cycling conditions (optimization may be required):

    • Initial denaturation: 94°C for 5 minutes

    • 30 cycles of:

      • Denaturation: 94°C for 30 seconds

      • Annealing: 55°C for 30 seconds

      • Extension: 72°C for 1 minute

    • Final extension: 72°C for 7 minutes

  • Analyze PCR Products: Run the amplified products on a 1.5% agarose gel. Visualize the DNA bands under UV light. The presence of a band at the expected size indicates a positive result for the respective erm gene.

Alternatives to this compound and the Outlook on Resistance

Growing concerns about antimicrobial resistance have spurred research into alternatives to this compound for applications such as the prevention of liver abscesses in cattle.

Table 5: Comparison of this compound and Potential Alternatives

ProductTypeProposed Mechanism of ActionEfficacyPotential for Resistance
This compound Macrolide AntibioticInhibition of bacterial protein synthesis.HighWell-documented; widespread resistance.
Essential Oils (e.g., Oregano, Cinnamon) Natural CompoundDisruption of bacterial cell membranes, inhibition of efflux pumps.Variable; promising in vitro results.Low, but some bacteria can develop tolerance through repeated exposure.
Probiotics Live MicroorganismsCompetitive exclusion of pathogens, modulation of the gut microbiome.Inconsistent; further research needed.Unlikely to select for classical antibiotic resistance mechanisms.
Vaccines ImmunologicalStimulation of a specific immune response against key pathogens (e.g., Fusobacterium necrophorum).Moderate; can reduce the incidence but not eliminate the problem.Not applicable.

While alternatives like essential oils and probiotics show promise, their efficacy can be variable, and more research is needed to understand their long-term impact on the gut microbiome and the potential for resistance development. An integrated approach that combines improved management practices, vaccination, and the judicious use of antimicrobials will be essential in mitigating the development and spread of this compound resistance in enteric bacteria.

References

A Comparative Guide to the Gastrointestinal Effects of 14-Membered and 16-Membered Macrolides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the gastrointestinal (GI) effects of 14-membered and 16-membered macrolide antibiotics, supported by experimental data. The information presented is intended to assist researchers and clinicians in understanding the differing GI-related adverse event profiles of these two important classes of antibiotics.

Executive Summary

Macrolide antibiotics are widely used to treat a variety of bacterial infections. However, their use, particularly that of the older 14-membered macrolides like erythromycin (B1671065), is often limited by a high incidence of gastrointestinal side effects, including nausea, vomiting, abdominal pain, and diarrhea.[1][2][3][4] These effects are primarily attributed to the agonist activity of 14- and 15-membered macrolides on the motilin receptor, which stimulates gastrointestinal motility.[2] In contrast, 16-membered macrolides generally lack this motilin receptor agonist activity, resulting in a significantly better gastrointestinal tolerability profile. This guide details the mechanistic differences, presents comparative clinical data, and outlines the experimental protocols used to evaluate these effects.

Mechanism of Action: The Motilin Receptor

The primary driver of macrolide-induced gastrointestinal distress is the activation of the motilin receptor in the GI tract.

  • 14-Membered and 15-Membered Macrolides (e.g., Erythromycin, Clarithromycin (B1669154), Azithromycin): These compounds act as agonists at the motilin receptor, mimicking the effect of the endogenous hormone motilin. This leads to an increase in gastrointestinal motility, which can manifest as cramping, nausea, vomiting, and diarrhea. Erythromycin, in particular, is a potent motilin agonist. The degradation of erythromycin in the acidic environment of the stomach can also produce an intermediate that may contribute to its gastrointestinal side effects.

  • 16-Membered Macrolides (e.g., Spiramycin (B21755), Josamycin, Midecamycin (B1676577), Rokitamycin): Structurally, 16-membered macrolides do not effectively bind to and activate the motilin receptor. As a result, they do not induce the same level of prokinetic activity in the gastrointestinal tract, leading to a lower incidence of associated side effects.

Below is a diagram illustrating the differential effects of 14- and 16-membered macrolides on the motilin signaling pathway.

G cluster_0 14-Membered Macrolides cluster_1 16-Membered Macrolides Erythromycin Erythromycin Motilin_Receptor Motilin Receptor Erythromycin->Motilin_Receptor Agonist Clarithromycin Clarithromycin Clarithromycin->Motilin_Receptor Agonist Azithromycin Azithromycin Azithromycin->Motilin_Receptor Agonist Spiramycin Spiramycin Spiramycin->Motilin_Receptor No Agonist Activity Josamycin Josamycin Josamycin->Motilin_Receptor No Agonist Activity Midecamycin Midecamycin Midecamycin->Motilin_Receptor No Agonist Activity GI_Motility Increased GI Motility Motilin_Receptor->GI_Motility Activation No_Effect No Significant Effect on GI Motility GI_Side_Effects Nausea, Vomiting, Abdominal Pain GI_Motility->GI_Side_Effects

Signaling Pathway of Macrolide-Induced GI Effects

Quantitative Comparison of Gastrointestinal Side Effects

The following table summarizes the incidence of gastrointestinal side effects from comparative clinical trials.

Macrolide ClassAntibioticComparator AntibioticIndicationGastrointestinal Side EffectIncidence in Study GroupIncidence in Comparator GroupReference(s)
16-Membered SpiramycinErythromycinAcute Exudative TonsillitisDyspepsia8.2%34.4%
16-Membered SpiramycinErythromycinLower Respiratory Tract InfectionsAny Side Effect11.8%41.4%
16-Membered JosamycinErythromycinPrevention of BacteremiaOverall GI Side EffectsFewer than ErythromycinNot specified
16-Membered Midecamycin Acetate (B1210297)AzithromycinHealthy Volunteers (GI Motility Study)Effect on Antral MotilityNot significantly different from placeboStatistically significant increase

Experimental Protocols

Below are summaries of the methodologies for the key comparative studies cited.

Study 1: Spiramycin vs. Erythromycin in Acute Exudative Tonsillitis
  • Objective: To compare the efficacy and tolerability of spiramycin and erythromycin in the treatment of acute exudative tonsillitis in adults.

  • Study Design: A randomized controlled trial conducted between January 1989 and January 1991.

  • Participants: 120 adults (over 13 years old) with acute exudative tonsillitis. 53 patients received spiramycin and 67 received erythromycin.

  • Dosage and Administration:

    • Spiramycin group: 1 gram orally twice daily.

    • Erythromycin group: 500 mg orally three or four times daily.

  • Assessment of GI Effects: The incidence of dyspepsia was recorded for each treatment group.

  • Reference(s):

Study 2: Spiramycin vs. Erythromycin in Lower Respiratory Tract Infections
  • Objective: To compare the efficacy and safety of spiramycin and erythromycin in patients with acute lower respiratory tract infections.

  • Study Design: A multicenter, open-label, prospective, randomized trial.

  • Participants: 198 patients with a clinical and radiological diagnosis of acute lower respiratory tract infection (acute bronchitis, acute superinfection of chronic bronchitis, or pneumonia).

  • Dosage and Administration:

    • Spiramycin group: 2 grams orally daily.

    • Erythromycin group: 2 grams orally daily.

  • Assessment of GI Effects: Patients were assessed for side effects before therapy and after three and ten days of therapy. The overall incidence of side effects was compared between the two groups.

  • Reference(s):

Study 3: Midecamycin Acetate vs. Azithromycin on Gastrointestinal Motility
  • Objective: To compare the gastrointestinal motor effects of midecamycin acetate with azithromycin.

  • Study Design: A single-blind, placebo-controlled study.

  • Participants: Eleven healthy volunteers.

  • Methodology: Intraluminal pressure measurements were taken in the gastric antrum and upper small intestine using a low-compliance perfused catheter system to assess both interdigestive and postprandial gastrointestinal motility.

  • Dosage and Administration:

    • Midecamycin acetate: 600 mg twice daily.

    • Azithromycin: A single 500 mg dose or two daily doses of 250 mg.

  • Assessment of GI Effects: The study measured the antral motility index and the origin of gastric contractions.

  • Reference(s):

The workflow for a typical comparative clinical trial assessing gastrointestinal side effects is illustrated below.

G Patient_Recruitment Patient Recruitment (Defined Inclusion/Exclusion Criteria) Randomization Randomization Patient_Recruitment->Randomization Group_A Treatment Group A (e.g., 16-Membered Macrolide) Randomization->Group_A Group_B Treatment Group B (e.g., 14-Membered Macrolide) Randomization->Group_B Treatment_Period Treatment Period (Standardized Dosage and Duration) Group_A->Treatment_Period Group_B->Treatment_Period Data_Collection Data Collection (Patient Diaries, Questionnaires, Clinical Assessment) Treatment_Period->Data_Collection GI_Symptoms Assessment of GI Symptoms (Nausea, Vomiting, Diarrhea, Abdominal Pain) Data_Collection->GI_Symptoms Statistical_Analysis Statistical Analysis (Comparison of Incidence and Severity) GI_Symptoms->Statistical_Analysis Results Results and Conclusion Statistical_Analysis->Results

Experimental Workflow for Comparative GI Effect Trials

Conclusion

The available evidence strongly indicates that 16-membered macrolides have a more favorable gastrointestinal side effect profile compared to 14-membered macrolides. This difference is primarily due to the lack of motilin receptor agonism in the 16-membered class. For drug development professionals, this presents an opportunity for the development of new macrolide antibiotics with improved tolerability. For researchers and clinicians, the choice between a 14- and 16-membered macrolide may be influenced by a patient's history of gastrointestinal sensitivity, with 16-membered macrolides offering a better-tolerated alternative when clinically appropriate. Newer 14- and 15-membered macrolides, such as clarithromycin and azithromycin, also offer improved GI tolerance over erythromycin.

References

Safety Operating Guide

Proper Disposal of Tylosin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of Tylosin is critical for environmental protection and laboratory safety. This guide provides essential information and step-by-step procedures for researchers, scientists, and drug development professionals to manage this compound waste effectively. Adherence to these protocols minimizes environmental contamination and ensures compliance with regulatory standards.

Immediate Safety and Disposal Procedures

This compound, an antibiotic, should be handled as hazardous chemical waste within a laboratory setting.[1] Improper disposal, such as flushing it down the sink or toilet, can contribute to the development of antibiotic-resistant bacteria and negatively impact aquatic ecosystems.[1]

Step-by-Step Disposal Protocol for this compound Waste:
  • Segregation of Waste:

    • Identify and separate all materials contaminated with this compound, including unused stock solutions, expired product, contaminated media, and personal protective equipment (PPE).

    • Treat stock antibiotic solutions as hazardous chemical waste due to their high concentration.[1]

  • Containment:

    • Collect all this compound waste in designated, clearly labeled, and leak-proof hazardous waste containers.[2]

    • Ensure containers are compatible with the chemical properties of this compound.

  • Storage:

    • Store the hazardous waste containers in a secure, designated area away from general lab traffic.

    • Follow all institutional and regulatory guidelines for the storage of hazardous chemical waste.

  • Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

    • Do not attempt to treat or dispose of concentrated this compound waste through autoclaving, as this method is not effective for all antibiotics and is not suitable for stock solutions.

For trace amounts of this compound in used cell culture media, consult your institution's specific guidelines. While some antibiotics can be deactivated by autoclaving, this is not a universal rule.

Disposal Options and Regulatory Considerations

The appropriate disposal method for this compound depends on the nature of the waste and applicable regulations. The following table summarizes the primary disposal options and key considerations.

Disposal OptionDescriptionKey ConsiderationsRegulatory Bodies
Licensed Hazardous Waste Contractor The most recommended method for laboratory-generated this compound waste. A certified contractor will collect, transport, and dispose of the waste in compliance with all regulations.Ensures "cradle-to-grave" management of hazardous waste. Requires proper documentation and labeling.EPA (RCRA), DOT
Community Drug Take-Back Programs A viable option for unused or expired pharmaceutical-grade this compound from non-laboratory sources.Primarily for household medication disposal; may not be suitable for large quantities of laboratory waste.DEA
Landfill (after inactivation) For small quantities of non-hazardous, solid this compound waste, mixing with an inert substance like coffee grounds or cat litter before placing in the trash may be permissible in some jurisdictions.Not recommended for laboratory waste. This method does not meet the stringent requirements for hazardous chemical waste disposal.Local and State Regulations
Sewer Disposal Prohibited. Flushing this compound down the drain is not a safe or compliant disposal method.Leads to environmental contamination and the spread of antibiotic resistance.EPA (Clean Water Act)

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

TylosinDisposalWorkflow start This compound Waste Generated is_stock Is it a concentrated stock solution? start->is_stock is_media Is it used culture media? is_stock->is_media No hazardous_waste Collect in a designated hazardous chemical waste container. is_stock->hazardous_waste Yes is_solid Is it solid waste (e.g., contaminated PPE)? is_media->is_solid No consult_ehs Consult Institutional EHS Guidelines for media treatment (e.g., autoclaving). is_media->consult_ehs Yes is_solid->hazardous_waste Yes end Proper Disposal Complete is_solid->end No ehs_disposal Arrange for pickup by EHS or licensed contractor. hazardous_waste->ehs_disposal consult_ehs->hazardous_waste ehs_disposal->end

Caption: Decision workflow for this compound waste disposal in a laboratory.

References

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Reactant of Route 1
Tylosin
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